Product packaging for 3-Isopropoxy-4-methoxybenzaldehyde(Cat. No.:CAS No. 34123-66-5)

3-Isopropoxy-4-methoxybenzaldehyde

Cat. No.: B1269121
CAS No.: 34123-66-5
M. Wt: 194.23 g/mol
InChI Key: XLUAYJHDQOQHPB-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1269121 3-Isopropoxy-4-methoxybenzaldehyde CAS No. 34123-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAYJHDQOQHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343768
Record name 3-Isopropoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34123-66-5
Record name 3-Isopropoxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde (CAS No. 34123-66-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Benzaldehyde Intermediate

3-Isopropoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its structural motif, featuring a benzaldehyde core with differentiated alkoxy groups at the C3 and C4 positions, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the isopropoxy and methoxy groups modulate the electronic properties and lipophilicity of the molecule and its downstream derivatives.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its strategic application as an intermediate in the development of pharmacologically active compounds, such as phosphodiesterase 4 (PDE4) inhibitors.

Physicochemical and Safety Profile

A clear understanding of a compound's properties and hazards is fundamental to its safe and effective use in a research environment.

Table 1: Physicochemical Properties of this compound[1][2][3]
PropertyValueSource
CAS Number 34123-66-5
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehyde[1]
Appearance Solid
InChI Key XLUAYJHDQOQHPB-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C=O)OC[1]
Hazard Identification and Safety

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Pictogram:

    
    
    
  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and industrially relevant method for preparing this compound is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde) is treated with an isopropylating agent.

The causality behind this choice is clear: isovanillin provides the core benzaldehyde structure with the C4-methoxy group already in place. The phenolic hydroxyl at C3 is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide ion that readily attacks the electrophilic isopropyl halide. This strategy is efficient and analogous to patented industrial methods for similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the PDE4 inhibitor apremilast.[3]

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (SN2 Reaction) Isovanillin->Reaction IsopropylHalide 2-Bromopropane (or 2-Iodopropane) IsopropylHalide->Reaction Base Base (e.g., K₂CO₃, NaOH) Base->Reaction Deprotonation Target This compound Reaction->Target O-Alkylation Salt Byproduct Salt (e.g., KBr) Reaction->Salt

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for analogous compounds.[3]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isovanillin (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of isovanillin).

  • Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The use of a solid base simplifies workup compared to aqueous bases. Stir the suspension vigorously.

  • Alkylation: Add the isopropylating agent, such as 2-bromopropane or 2-iodopropane (1.2-1.5 eq), to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isovanillin spot is consumed (typically 4-8 hours).

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate. The organic extracts contain the desired product.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Application in Drug Development: A Precursor to PDE4 Inhibitors

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure is particularly relevant to the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme class that is a major therapeutic target for inflammatory diseases.

The PDE4 enzyme degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates numerous cellular responses, including the downregulation of inflammatory processes. By inhibiting PDE4, intracellular cAMP levels rise, leading to a potent anti-inflammatory effect. This mechanism is central to the action of approved drugs like apremilast and roflumilast, used to treat psoriasis and COPD, respectively.[3][4]

Many potent PDE4 inhibitors feature a catechol ether pharmacophore, often a 3-alkoxy-4-methoxy-substituted phenyl ring.[4] This specific substitution pattern is crucial for binding to the active site of the PDE4 enzyme. The synthesis of apremilast, for example, utilizes the analogous compound 3-ethoxy-4-methoxybenzaldehyde.[3] Therefore, this compound serves as a direct precursor for synthesizing novel PDE4 inhibitors where the isopropoxy group can fine-tune properties such as potency, selectivity, and metabolic stability.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades to PKA_active Active PKA PKA->PKA_active Inflammation Pro-inflammatory Response (e.g., TNF-α release) PKA_active->Inflammation Inhibits Inhibitor PDE4 Inhibitor (Derived from 3-isopropoxy-4- methoxybenzaldehyde) Inhibitor->PDE4 Blocks

Caption: Role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

This compound, with CAS number 34123-66-5, is more than a simple chemical reagent; it is a strategic precursor in the rational design of novel therapeutics. Its synthesis via the Williamson ether reaction from isovanillin is a well-established and scalable process. For drug development professionals, its value lies in providing the key 3,4-dialkoxy-substituted phenyl moiety, a recognized pharmacophore for potent PDE4 inhibitors. Understanding the synthesis, properties, and strategic applications of this intermediate is essential for researchers aiming to develop next-generation treatments for a range of inflammatory disorders.

References

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Science Publishing Group. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.
  • PubMed. (n.d.). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors.
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
  • ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents.
  • PubChem. (n.d.). This compound.
  • Thieme. (2016). Synthesis of PDE4 Inhibitors.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • Google Patents. (2019). US Patent Application Publication US 2021/0290518 A1.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

Sources

An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxy-4-methoxybenzaldehyde, a pivotal aromatic aldehyde intermediate in synthetic organic chemistry. With a molecular weight of 194.23 g/mol , this compound serves as a critical building block in the preparation of various pharmaceutical and research compounds, most notably as a precursor to Isovanillin. This document details its physicochemical properties, spectroscopic profile, a validated synthesis protocol, key chemical reactions, and established safety and handling procedures. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential technical data and practical insights to facilitate its effective application in the laboratory.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4-methoxy-3-(propan-2-yloxy)benzaldehyde, is a disubstituted benzaldehyde derivative. Its strategic value lies in the differential reactivity of its alkoxy groups. The isopropoxy group, being bulkier and more susceptible to cleavage under acidic conditions than the methoxy group, allows for selective dealkylation. This feature makes it an exceptionally useful precursor for the synthesis of Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a valuable intermediate in the pharmaceutical, cosmetic, and flavor industries.[1][2][3] The aldehyde functionality provides a reactive handle for a multitude of classic organic transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, further extending its utility as a versatile starting material in multi-step syntheses.[4] Its application has been noted in the synthesis of complex heterocyclic scaffolds and natural product analogues.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. This section outlines the key characteristics of this compound.

Physicochemical Properties

The primary identifiers and physical state properties of this compound are summarized below for quick reference. The compound is typically a solid at room temperature.[5]

PropertyValueSource(s)
Molecular Weight 194.23 g/mol [6]
Molecular Formula C₁₁H₁₄O₃[6]
CAS Number 34123-66-5[6]
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehyde[6]
Canonical SMILES CC(C)OC1=C(C=CC(=C1)C=O)OC[6]
InChI Key XLUAYJHDQOQHPB-UHFFFAOYSA-N[6]
Physical Form Solid[5]
XLogP3 (Predicted) 2.1[6]
Spectroscopic Data Summary

Spectroscopic analysis is essential for reaction monitoring and final product confirmation. The following data, sourced from spectral databases, provides a reference for the characterization of this compound.

  • ¹H NMR Spectroscopy (Predicted):

    • Aldehyde Proton (-CHO): A singlet expected around δ 9.8 ppm.

    • Aromatic Protons: Three protons on the benzene ring, expected as a multiplet or distinct doublets and doublet of doublets between δ 7.0-7.5 ppm.

    • Isopropoxy Methine (-OCH(CH₃)₂): A septet expected around δ 4.6 ppm.

    • Methoxy Protons (-OCH₃): A singlet expected around δ 3.9 ppm.

    • Isopropoxy Methyls (-OCH(CH₃)₂): A doublet expected around δ 1.4 ppm (integrating to 6H).

  • ¹³C NMR Spectroscopy (Predicted):

    • Aldehyde Carbonyl: ~191 ppm

    • Aromatic Carbons: ~155 ppm (C-OR), ~150 ppm (C-OR), ~130 ppm (C-CHO), ~127 ppm, ~111 ppm, ~110 ppm

    • Isopropoxy Methine Carbon: ~72 ppm

    • Methoxy Carbon: ~56 ppm

    • Isopropoxy Methyl Carbons: ~22 ppm

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.

    • C-O Stretch (Ethers): Strong bands in the 1030-1250 cm⁻¹ region.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): m/z = 194.

    • Key Fragments: A prominent peak at m/z = 151 is commonly observed, corresponding to the loss of the isopropyl group (C₃H₇).[6]

Synthesis and Purification

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis, starting from the readily available and economical Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction_Vessel Reaction Mixture (Stirring at Elevated Temp.) Isovanillin->Reaction_Vessel Alkylating_Agent 2-Bromopropane (or Isopropyl Iodide) Alkylating_Agent->Reaction_Vessel Base Potassium Carbonate (K₂CO₃) Base->Reaction_Vessel Solvent DMF or Acetone Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 1. O-Isopropylation 2. Monitoring by TLC Purification Purification (Recrystallization or Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Sources

3-Isopropoxy-4-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropoxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a versatile aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its practical applications as a key building block in the development of complex molecules and potential pharmaceutical agents.

Section 1: Core Physicochemical Properties

This compound is a disubstituted aromatic aldehyde. The presence of the isopropoxy and methoxy groups on the benzene ring, along with the reactive aldehyde functionality, defines its chemical behavior and utility.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehyde[1]
CAS Number 34123-66-5[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
InChI Key XLUAYJHDQOQHPB-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)OC)C=O[2]
Synonyms Isovanillin isopropyl ether, 4-methoxy-3-isopropoxybenzaldehyde[1]
Physical Properties

The physical state and solubility are crucial for selecting appropriate reaction conditions and solvents. This compound is supplied commercially as a solid, indicating a melting point above typical room temperature.

PropertyValueSource(s)
Physical Form Solid[2]
Appearance White to off-white solid/powderInferred from related compounds
Melting Point Not explicitly reported; expected to be a low-melting solid. The related 3-ethoxy-4-methoxybenzaldehyde melts at 51-53 °C.[3]
Boiling Point Not reported.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from structure

Section 2: Spectral Data and Structural Elucidation

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

  • Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the range of δ 9.8-10.0 ppm.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 6.9-7.5 ppm.

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed around δ 3.9 ppm.

  • Isopropoxy Methine Proton (OCH(CH₃)₂): A septet (a multiplet with 7 lines) will appear around δ 4.6-4.8 ppm due to coupling with the six adjacent methyl protons.

  • Isopropoxy Methyl Protons (OCH(CH₃)₂): A doublet corresponding to the six equivalent methyl protons will be seen further upfield, around δ 1.4 ppm, coupled to the single methine proton.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.

  • Aldehyde Carbonyl (C=O): The carbonyl carbon is highly deshielded and will appear as a singlet around δ 190-192 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to oxygen (C3 and C4) will be the most downfield in this region.

  • Isopropoxy Methine Carbon (OCH): This carbon will be found around δ 70-72 ppm.

  • Methoxy Carbon (OCH₃): The methoxy carbon signal will appear around δ 55-56 ppm.

  • Isopropoxy Methyl Carbons (CH₃): The two equivalent methyl carbons will produce a single peak around δ 21-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Bands will appear around 2900-3100 cm⁻¹. The aldehyde C-H stretch typically shows two weaker bands around 2720 and 2820 cm⁻¹.

  • C-O Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages will be present in the 1200-1275 cm⁻¹ region.

  • C=C Stretch (Aromatic): Several bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 194.

  • Key Fragments: Data from GC-MS analysis shows prominent peaks at m/z 151 and 152.[1] The peak at m/z 151 likely corresponds to the loss of the isopropyl group (C₃H₇), a common fragmentation pathway for isopropyl ethers.

Section 3: Synthesis and Mechanistic Insights

The most logical and industrially relevant synthesis of this compound is via the Williamson ether synthesis, starting from the readily available precursor isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method is well-established for preparing ethers from an alkoxide and an alkyl halide.[7][8][9]

Synthesis via Williamson Ether Synthesis

The reaction involves the deprotonation of the phenolic hydroxyl group of isovanillin to form a nucleophilic phenoxide, which then displaces a halide from an isopropyl halide via an Sₙ2 reaction.

Caption: Williamson ether synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is adapted from a high-yield industrial process for a similar transformation and is designed for laboratory scale.[10]

Materials:

  • Isovanillin (1.0 eq)

  • 2-Bromopropane (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Deionized Water

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water and dissolve the sodium hydroxide.

  • Addition of Reagents: To the stirred aqueous NaOH solution, add isovanillin, tetrabutylammonium bromide (as a phase-transfer catalyst), and 2-bromopropane.

  • Causality Note (Why Phase-Transfer Catalysis?): The phenoxide is water-soluble, while the isopropyl bromide is organic-soluble. TBAB acts as a shuttle, carrying the phenoxide anion into the organic phase to facilitate the reaction, dramatically increasing the reaction rate.

  • Reaction: Heat the mixture to a gentle reflux (or maintain at ~60-70 °C) and stir vigorously for 4-6 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isovanillin spot. A typical eluent system is 3:1 Hexanes:Ethyl Acetate.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Validation Checkpoint: Combine the organic layers. Wash with a 5% NaOH solution to remove any unreacted isovanillin, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Section 4: Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the reactivity of its aldehyde group and its utility as a protected form of isovanillin.

Reactivity of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical transformations:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-isopropoxy-4-methoxybenzoic acid) using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Reacts with phosphorus ylides to form substituted styrenes, allowing for carbon-carbon double bond formation.

  • Schiff Base Formation: Condenses with primary amines to form imines (Schiff bases), which are common intermediates in the synthesis of heterocyclic compounds.[11]

Utility as a Protected Precursor

A key application of this molecule is its role as a precursor to isovanillin. The isopropoxy group can be selectively cleaved under acidic conditions, leaving the more stable methoxy group intact.[12] This strategy is useful when the phenolic hydroxyl of isovanillin would interfere with other desired reactions.

Synthetic_Utility cluster_aldehyde_rxns Aldehyde Reactions cluster_deprotection Protective Group Chemistry Start 3-Isopropoxy-4- methoxybenzaldehyde Acid Carboxylic Acid Start->Acid Oxidation Alcohol Benzyl Alcohol Start->Alcohol Reduction Amine Substituted Amine Start->Amine Reductive Amination Alkene Styrene Derivative Start->Alkene Wittig Reaction Isovanillin Isovanillin Start->Isovanillin Acidic Dealkylation Pharma Pharmaceutical Scaffolds Isovanillin->Pharma Further Synthesis

Caption: Synthetic utility of the target compound.

Section 5: Applications in Research and Drug Development

While direct biological studies on this compound are limited, its structural motifs are prevalent in pharmacologically active molecules. Benzaldehyde derivatives are widely recognized for a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[13][14]

The primary role of this compound is as a key intermediate. For instance, the closely related 3-ethoxy-4-methoxybenzaldehyde is a precursor in the synthesis of apremilast, a drug used to treat psoriasis and psoriatic arthritis.[10] Similarly, isovanillin, which can be synthesized from the title compound, is an intermediate for various medicines, including antidepressants.[12][15] Therefore, this compound serves as a crucial building block, enabling the synthesis of complex molecular architectures for screening and development in drug discovery programs.

Section 6: Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling procedures.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1][2]
Skin SensitizationH317May cause an allergic skin reaction[2]
Respiratory IrritationH335May cause respiratory irritation[1]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Cheong, K. W., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(10), 839.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Ratton, S. (1998). U.S. Patent No. 5,786,516. Washington, DC: U.S. Patent and Trademark Office.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • European Patent Office. (1997). Patent No. EP0758639A1.
  • ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. [Image].
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2020). Google Patents.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

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3-Isopropoxy-4-methoxybenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Structure Elucidation of 3-Isopropoxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth methodology for the unambiguous structure elucidation of this compound (C₁₁H₁₄O₃, CAS: 34123-66-5).[1] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document outlines a systematic approach combining spectroscopic and analytical techniques. We detail the causality behind experimental choices, present self-validating protocols, and integrate data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof. This guide serves as a practical framework for the characterization of substituted benzaldehyde derivatives and other complex organic molecules.

Introduction and Synthetic Context

This compound is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of the widely known vanillin.[2][3][4] While vanillin is a major component of vanilla flavor, its isomers and their derivatives are of significant interest for their unique chemical properties and potential applications in pharmaceuticals and fine chemical synthesis.[3][5] Accurate structural confirmation is paramount, as isomeric impurities can drastically alter biological activity and chemical reactivity. For instance, the position of the alkoxy groups (isopropoxy at C3 vs. C4) defines the molecule's electronic and steric properties.

To establish a practical context for analysis, we consider a common synthetic route: the Williamson ether synthesis.[6][7][8] This reaction involves the deprotonation of isovanillin's phenolic hydroxyl group with a base (e.g., K₂CO₃ or NaOH), followed by nucleophilic substitution (Sₙ2) with an isopropyl halide (e.g., 2-bromopropane).[6][9]

Understanding this synthesis is critical as it informs potential side products and impurities, such as unreacted isovanillin or byproducts from the elimination (E2) reaction, which could complicate spectral interpretation.[8]

The Spectroscopic Triad: A Multi-faceted Approach

A robust structure elucidation relies on the integration of multiple, complementary spectroscopic techniques. No single method is sufficient; instead, the convergence of data from NMR, IR, and MS provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. For a definitive analysis, a suite of experiments—¹H, ¹³C, and 2D NMR—is required.

A high-quality spectrum is contingent on meticulous sample preparation.[10][11]

  • Material Quantity: Weigh 10-25 mg of the purified, dry compound for ¹H NMR. A larger quantity (50-100 mg) may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[12][13]

  • Solvent Choice: Use 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at dissolving many organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm) for reference.[10]

  • Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing can aid dissolution. Ensure no solid particulates remain, as they can degrade spectral quality.[12][13]

  • Transfer & Filtration: Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[10][12] This filtering step removes any suspended impurities.

  • Standard: For quantitative purposes, a known amount of an internal standard can be added. However, for routine characterization, referencing the residual solvent peak is standard practice.[11][13]

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting/multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data (in CDCl₃):

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aldehyde (-CHO) 9.80 - 9.90 Singlet (s) 1H Highly deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl group.[14]
Aromatic (H-6) 7.40 - 7.45 Doublet (d) 1H Ortho to the strongly electron-withdrawing aldehyde group, causing a downfield shift. Coupled to H-5.
Aromatic (H-2) 7.35 - 7.40 Singlet-like (s) or narrow doublet (d) 1H Ortho to the aldehyde and meta to the isopropoxy group. Weak coupling to H-6.
Aromatic (H-5) 6.95 - 7.05 Doublet (d) 1H Ortho to the electron-donating methoxy group, causing an upfield shift. Coupled to H-6.
Isopropoxy (-OCH(CH₃)₂) 4.60 - 4.75 Septet (sept) 1H Methine proton deshielded by the adjacent oxygen. Split into a septet by the six equivalent methyl protons.
Methoxy (-OCH₃) 3.90 - 3.95 Singlet (s) 3H Protons on a carbon attached to an electron-donating oxygen, resulting in a characteristic shift.[14]

| Isopropoxy (-OCH(CH₃)₂) | 1.35 - 1.45 | Doublet (d) | 6H | The two methyl groups are equivalent. Split into a doublet by the single methine proton. |

¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of unique carbon environments and their hybridization.

Predicted ¹³C NMR & DEPT Data (in CDCl₃):

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase Rationale
Aldehyde (C=O) 190 - 192 No Signal Carbonyl carbons are highly deshielded.[15][16]
Aromatic (C-4) 154 - 156 No Signal Quaternary carbon attached to the electron-donating methoxy group.
Aromatic (C-3) 148 - 150 No Signal Quaternary carbon attached to the electron-donating isopropoxy group.
Aromatic (C-1) 130 - 132 No Signal Quaternary carbon attached to the aldehyde group.
Aromatic (C-6) 126 - 128 Positive (CH) Aromatic CH group.
Aromatic (C-2) 111 - 113 Positive (CH) Aromatic CH group.
Aromatic (C-5) 110 - 112 Positive (CH) Aromatic CH group, shielded by alkoxy groups.
Isopropoxy (-OCH) 70 - 72 Positive (CH) Methine carbon attached to oxygen.
Methoxy (-OCH₃) 55 - 57 Positive (CH₃) Methyl carbon attached to oxygen.[17]

| Isopropoxy (-CH₃) | 21 - 23 | Positive (CH₃) | Equivalent methyl carbons of the isopropyl group. |

While 1D spectra provide strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive proof by establishing covalent bond connectivity.

  • COSY: Reveals proton-proton couplings. A crucial cross-peak would be observed between the isopropoxy methine proton (δ ~4.65 ppm) and the two methyl group protons (δ ~1.40 ppm), confirming the isopropyl fragment.

  • HMBC: Shows correlations between protons and carbons over two or three bonds. This is the key to placing the substituents. A critical correlation would be observed from the isopropoxy methine proton (H-7) to the aromatic carbon C-3, definitively proving the location of the isopropoxy group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[18]

  • Instrument & Accessory: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.[18][19]

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[19]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Intensity Significance
3000 - 3100 C-H Stretch (Aromatic) Medium-Weak Indicates the presence of the benzene ring.
2950 - 3000 C-H Stretch (sp³ Alkyl) Medium-Strong Corresponds to the isopropoxy and methoxy groups.
2850 & 2750 C-H Stretch (Aldehyde) Medium, Sharp (often a doublet) Highly diagnostic "Fermi doublet" for the aldehyde C-H bond.[20][21][22]
~1685 - 1705 C=O Stretch (Carbonyl) Strong, Sharp Characteristic of an aromatic aldehyde; conjugation lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[20][21]
~1580 & ~1500 C=C Stretch (Aromatic) Medium-Strong Confirms the presence of the aromatic ring.

| ~1250 & ~1030 | C-O Stretch (Ether) | Strong | Strong absorptions characteristic of the aryl-alkyl ether linkages. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

Predicted Mass Spectrum Data:

m/z Value Ion Identity Rationale for Formation
194 [M]⁺˙ Molecular Ion Peak . Corresponds to the molecular weight of C₁₁H₁₄O₃.[1][23]
179 [M - CH₃]⁺ Loss of a methyl radical from the isopropoxy or methoxy group.
151 [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ Loss of the isopropyl group via cleavage of the ether bond. A very common and diagnostic fragmentation.
123 [Fragment - CO]⁺ Subsequent loss of carbon monoxide from the m/z 151 fragment.

| 77 | [C₆H₅]⁺ | While less likely than in simple benzaldehyde due to activating groups, a phenyl cation fragment is possible.[24][25][26] |

The molecular ion peak at m/z 194 is the most crucial piece of data, confirming the molecular formula. The fragmentation pattern, particularly the loss of 43 amu (the isopropyl group), provides strong corroborating evidence for the proposed structure.

Data Integration and Structure Confirmation

  • MS confirms the molecular formula (C₁₁H₁₄O₃) with a molecular ion peak at m/z 194.

  • IR confirms the key functional groups : an aromatic aldehyde (C=O at ~1690 cm⁻¹, C-H at ~2750/2850 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹).

  • ¹H and ¹³C NMR confirm the piece-by-piece structure : an aldehyde proton, three aromatic protons, a methoxy group, and a characteristic isopropoxy group (septet and doublet pattern).

  • 2D NMR provides the definitive connectivity : HMBC correlations link the isopropoxy group to C-3 and the methoxy group to C-4 of the benzaldehyde core, unequivocally distinguishing it from its isomer, 4-isopropoxy-3-methoxybenzaldehyde.

G cluster_synthesis Context cluster_analysis Primary Analysis cluster_confirmation Definitive Confirmation Synthesis Hypothesized Synthesis (Williamson Ether) Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purification->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Provides FG NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments Purification->NMR_1D Provides Framework Final_Structure Final Structure Confirmed: 3-Isopropoxy-4- methoxybenzaldehyde MS->Final_Structure Convergent Data IR->Final_Structure Convergent Data NMR_2D 2D NMR (COSY, HMBC) - Covalent Connectivity NMR_1D->NMR_2D Requires Confirmation NMR_2D->Final_Structure Convergent Data

Figure 1: Integrated Workflow for Structure Elucidation

Structure [label=<

>];

H_isopropyl [label="Isopropoxy H (septet, δ ~4.65)", fontcolor="#4285F4"]; H_methoxy [label="Methoxy H (singlet, δ ~3.92)", fontcolor="#34A853"];

C3_node [label="C-3", shape=point, width=0.01, height=0.01]; C4_node [label="C-4", shape=point, width=0.01, height=0.01];

H_isopropyl -> C3_node [label=" ³JCH Correlation\n(Confirms C3-O-iPr Link)"]; H_methoxy -> C4_node [label=" ³JCH Correlation\n(Confirms C4-O-Me Link)"]; } dot

Figure 2: Key HMBC Correlations for Isomer Differentiation

Conclusion

The structure elucidation of this compound is presented not as a linear checklist but as a logical, self-validating workflow. By beginning with a synthetic context and employing the complementary strengths of Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments (¹H, ¹³C, COSY, and HMBC), a scientist can arrive at an unambiguous and defensible structural assignment. The convergence of molecular weight, functional group identity, and precise atomic connectivity provides the highest standard of evidence required in modern chemical and pharmaceutical research.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
  • Filo. (2025). Mass fragmentation in benzaldehyde.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21, 673-680.
  • Chemistry Stack Exchange. (2014). Williamson ether synthesis.
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  • PubChem. (n.d.). This compound.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • NMR Sample Preparation Guidelines. (n.d.).
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  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation.
  • YouTube. (2020). Williamson ether synthesis (done wrong).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR: aldehydes.
  • ResearchGate. (2025). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations.
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • The Good Scents Company. (n.d.). isovanillin, 621-59-0.
  • Wikipedia. (n.d.). Isovanillin.
  • ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

Sources

A Comprehensive Technical Guide to 4-methoxy-3-(propan-2-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 4-methoxy-3-(propan-2-yloxy)benzaldehyde, a key organic intermediate. We will explore its chemical identity, synthesis, spectroscopic properties, and its principal application in high-yield manufacturing processes relevant to the pharmaceutical and fine chemical industries. This document is intended for researchers, chemists, and professionals in drug development and process chemistry.

Compound Identification and Properties

4-methoxy-3-(propan-2-yloxy)benzaldehyde, also commonly known as 3-isopropoxy-4-methoxybenzaldehyde, is a disubstituted aromatic aldehyde. Its structure is foundational to its utility as a precursor in complex organic synthesis.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: 4-methoxy-3-propan-2-yloxybenzaldehyde[1]

  • Common Name: this compound

  • CAS Number: 34123-66-5[1]

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

Physicochemical Data

The compound's physical and chemical properties are summarized in the table below, compiled from authoritative databases and supplier information.

PropertyValueSource(s)
Appearance Solid
Boiling Point 297.9 ± 20.0 °C (Predicted)[2]
Density 1.064 ± 0.06 g/cm³ (Predicted)[2]
InChI Key XLUAYJHDQOQHPB-UHFFFAOYSA-N[1]
SMILES COc1ccc(C=O)cc1OC(C)C
Spectroscopic Profile

Characterization of 4-methoxy-3-(propan-2-yloxy)benzaldehyde is critical for confirming its identity and purity post-synthesis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals: a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (typically between 6.9-7.5 ppm), a septet for the isopropyl C-H proton (~4.6 ppm), a singlet for the methoxy protons (~3.9 ppm), and a doublet for the isopropyl methyl protons (~1.4 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the two distinct carbons of the isopropoxy group (~72 ppm for the CH and ~22 ppm for the CH₃).[1]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and C-O stretches for the ether linkages around 1030-1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) corresponding to its molecular weight.[1]

Synthesis and Purification

The most logical and common synthesis of 4-methoxy-3-(propan-2-yloxy)benzaldehyde involves the Williamson ether synthesis, starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Processing & Purification start1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) reaction Williamson Ether Synthesis Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) start1->reaction start2 Isopropyl Halide (e.g., 2-Bromopropane) start2->reaction workup Aqueous Work-up (Extraction with Organic Solvent) reaction->workup Crude Product purify Purification (Recrystallization or Chromatography) workup->purify product Final Product 4-methoxy-3-(propan-2-yloxy)benzaldehyde purify->product Pure Product reactant 4-methoxy-3-(propan-2-yloxy)benzaldehyde reagent Strong Acid (e.g., H₂SO₄) reactant->reagent intermediate Protonated Intermediate (Oxygen at C3 is protonated) reagent->intermediate Protonation product Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) intermediate->product Selective Cleavage byproduct Propene + H₂O intermediate->byproduct Elimination

Sources

A Technical Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth protocol for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde, a valuable aromatic aldehyde, starting from the widely available and renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde). The core of this transformation is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product purification and characterization, and discusses critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide blends theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Strategic Considerations

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prominent organic compound, not only for its characteristic flavor and aroma but also as an accessible, bio-sourced platform chemical.[1] Its phenolic hydroxyl group offers a reactive handle for a variety of chemical modifications, including O-alkylation, which allows for the synthesis of diverse derivatives with applications in pharmaceuticals, fragrances, and materials science.[2][3]

The target molecule, 4-isopropoxy-3-methoxybenzaldehyde, is synthesized by introducing an isopropyl group at the 4-position of the vanillin ring. This is achieved through the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[4][5] This method is favored for its reliability and high yields when reaction parameters are properly controlled.

It is crucial to distinguish the target product from its isomer, 3-isopropoxy-4-methoxybenzaldehyde[6][7], which would be synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[8][9] The strategic selection of the starting material is therefore paramount to achieving the desired substitution pattern on the benzaldehyde core. This guide focuses exclusively on the synthesis from vanillin.

The Williamson Ether Synthesis: Mechanistic Insights

The synthesis proceeds in two fundamental stages, both typically occurring in a single pot:

  • Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of vanillin, forming a potent nucleophile, the phenoxide anion.

  • Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group and forming the desired ether bond.[10]

Caption: Reaction mechanism for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde.
Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions. Unlike stronger bases like sodium hydride (NaH), K₂CO₃ is non-flammable and easier to handle.[11]

  • Choice of Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable isopropyl sources. Iodides are more reactive due to iodide being a better leaving group, but they are also more expensive. A key consideration with secondary halides is the competing E2 elimination pathway, which is favored by strong, bulky bases and high temperatures.[4] Using a non-bulky base like K₂CO₃ and maintaining moderate temperatures helps to favor the desired SN2 substitution.

  • Choice of Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is required. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the SN2 reaction.[10] Acetone is often preferred for its lower boiling point, which simplifies product isolation.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-isopropoxy-3-methoxybenzaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Vanillin, K₂CO₃, and Acetone in RBF. B 2. Reaction Heat to reflux (approx. 56°C). Add 2-bromopropane dropwise. A->B C 3. Monitoring Monitor reaction progress using TLC for ~24h. B->C D 4. Work-up Cool, filter solids. Evaporate acetone. C->D E 5. Extraction Redissolve in Ethyl Acetate. Wash with NaOH (aq) and Brine. D->E F 6. Isolation Dry organic layer (Na₂SO₄). Evaporate solvent to yield crude product. E->F G 7. Purification Recrystallize from Ethanol/Water to obtain pure solid product. F->G

Caption: Step-by-step workflow for the synthesis and purification process.
Reagents and Equipment
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Vanillin152.1510.0 g65.7
Potassium Carbonate (K₂CO₃), anhydrous138.2113.6 g98.6
2-Bromopropane123.0010.5 mL (14.0 g)113.8
Acetone-150 mL-
Ethyl Acetate-100 mL-
Sodium Hydroxide (NaOH)-5% aq. solution-
Brine (Saturated NaCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, Büchner funnel, standard glassware.

Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g), anhydrous potassium carbonate (13.6 g), and acetone (150 mL).

  • Initiation: Attach a reflux condenser to the flask and begin stirring. Heat the mixture to a gentle reflux (approximately 56°C).

  • Addition of Alkylating Agent: Once refluxing, add 2-bromopropane (10.5 mL) dropwise to the mixture over 10-15 minutes.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the disappearance of vanillin using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 18-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it twice with 5% aqueous NaOH solution (2 x 50 mL) to remove any unreacted vanillin. Follow with a wash using brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford 4-isopropoxy-3-methoxybenzaldehyde as a white to off-white crystalline solid.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₁₁H₁₄O₃[12]
Molecular Weight 194.23 g/mol [12]
Appearance White to off-white crystalline solid-
CAS Number 2538-98-9[12][13]
Melting Point ~ 49-52 °C(Varies with purity)
Spectroscopic Analysis (Expected Results)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.40-7.45 (m, 2H, Ar-H)

    • δ 6.95 (d, 1H, Ar-H)

    • δ 4.60 (septet, 1H, -OCH(CH₃)₂)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 1.40 (d, 6H, -OCH(CH₃)₂)

  • FT-IR (KBr, cm⁻¹):

    • ~2980 (C-H, alkyl)

    • ~2840, 2740 (C-H, aldehyde)

    • ~1685 (C=O, aldehyde, strong)

    • ~1590, 1510 (C=C, aromatic)

    • ~1270, 1140 (C-O, ether)

  • Mass Spectrometry (EI):

    • m/z (%): 194 [M]⁺ (molecular ion), 152, 124.

Safety, Handling, and Waste Disposal

  • Vanillin: Generally recognized as safe, but handle with standard laboratory PPE (gloves, safety glasses).

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected of damaging fertility or the unborn child. Handle only in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

  • Acetone/Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

  • Product (4-Isopropoxy-3-methoxybenzaldehyde): May be harmful if swallowed and cause skin/eye irritation.[12]

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds (from 2-bromopropane) must be collected in a designated halogenated waste container.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde from vanillin. By leveraging the Williamson ether synthesis and carefully controlling reaction parameters, researchers can efficiently produce this valuable derivative. The detailed protocol, mechanistic explanations, and characterization data provide a comprehensive framework for scientists in academic and industrial settings, enabling further exploration of this compound in drug discovery and other advanced applications.

References

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3-Isopropoxy-4-methoxybenzaldehyde starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde: From Starting Material Selection to Final Product Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the production of drugs like Cilostazol[1][2]. The document delves into the critical aspects of starting material selection, focusing on the strategic advantages of using isovanillin. It presents a detailed reaction mechanism, an optimized experimental protocol based on the Williamson ether synthesis, and methods for final product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this synthetic process.

Introduction: The Significance of this compound

This compound (CAS No: 34123-66-5) is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry.[3][4] Its molecular structure, featuring an isopropoxy and a methoxy group on a benzaldehyde core, makes it a versatile building block.[3] Its primary application lies in its role as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a well-established intermediate in the manufacturing of Cilostazol, a phosphodiesterase inhibitor used to treat intermittent claudication.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[3][5]
Molecular Weight 194.23 g/mol [3][5]
CAS Number 34123-66-5[3][5]
Appearance Solid[3]
IUPAC Name 4-methoxy-3-propan-2-yloxybenzaldehyde[5]
SMILES COc1ccc(C=O)cc1OC(C)C[3][5]

Core Directive: Strategic Selection of the Starting Material

The cornerstone of an efficient and high-yield synthesis is the selection of an appropriate starting material. For this compound, the precursor of choice is isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7]

Why Isovanillin over Vanillin? A Question of Regioselectivity

While structurally similar, isovanillin and its more common isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), present different synthetic opportunities.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): The target for O-alkylation is the hydroxyl group at the C-3 position. This is the desired site of reaction to introduce the isopropoxy group.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl group is at the C-4 position. Alkylating this position would lead to a different isomer, 4-isopropoxy-3-methoxybenzaldehyde.

Therefore, the synthesis of this compound fundamentally requires a precursor with a hydroxyl group at the C-3 position and a protected (or pre-existing) methoxy group at C-4. Isovanillin fits this requirement perfectly.[6][7] While isovanillin can be synthesized through various routes, such as from ethyl vanillin or protocatechualdehyde, it is most commonly sourced directly as the primary starting material for this specific transformation.[8][9]

The Synthetic Pathway: Williamson Ether Synthesis

The conversion of isovanillin to this compound is a classic example of the Williamson ether synthesis .[10][11][12][13] This robust and versatile SN2 reaction is ideal for forming ethers from an alkoxide and an alkyl halide.[10][13]

Reaction Mechanism

The synthesis proceeds via a two-step, one-pot SN2 mechanism:

  • Deprotonation: The phenolic hydroxyl group of isovanillin is acidic enough to be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide). This generates a highly nucleophilic phenoxide ion.[11][14]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane). This attack displaces the halide leaving group, forming the desired ether linkage.[10][13]

For this SN2 reaction to be efficient, the alkyl halide should be primary or secondary.[10][13] Isopropyl halides are secondary, which works well for this synthesis. Tertiary alkyl halides are generally avoided as they favor E2 elimination side reactions.[11][14]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Substitution isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) phenoxide Isovanillinate Phenoxide (Nucleophile) isovanillin->phenoxide + Base - H₂O, - HCO₃⁻ base Base (e.g., K₂CO₃) product This compound phenoxide->product SN2 Attack alkyl_halide Isopropyl Halide (e.g., 2-Bromopropane) (Electrophile) halide_ion Halide Ion (e.g., Br⁻) product->halide_ion +

Caption: Williamson Ether Synthesis Mechanism.

Optimizing Reaction Conditions: The Role of Reagents
  • Alkylating Agent: 2-bromopropane is commonly used due to its good balance of reactivity and cost. Isopropyl iodide offers higher reactivity but is more expensive, while 2-chloropropane is less reactive.

  • Base: Potassium carbonate (K₂CO₃) is a widely used base for this reaction. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.[14]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are preferred. These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the SN2 reaction.[14]

  • Phase Transfer Catalysis (PTC): To enhance reaction rates and efficiency, especially in biphasic systems (e.g., using aqueous NaOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed.[15][16] The catalyst shuttles the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide.

Experimental Protocol: Synthesis from Isovanillin

This protocol provides a self-validating system for the synthesis of this compound. All steps are designed to maximize yield and purity while allowing for in-process monitoring.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Molar Eq.Example Amount
IsovanillinC₈H₈O₃152.151.015.2 g (0.1 mol)
2-BromopropaneC₃H₇Br123.001.2 - 1.518.5 g (0.15 mol)
Potassium CarbonateK₂CO₃138.211.5 - 2.027.6 g (0.2 mol)
Acetone (Solvent)C₃H₆O58.08-200 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
Brine (sat. NaCl)NaCl(aq)--As needed
Anhydrous MgSO₄MgSO₄120.37-As needed
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (200 mL).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add 2-bromopropane (1.5 eq.) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is consumed.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of fresh acetone.

  • Work-up - Solvent Removal: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Work-up - Extraction: Dissolve the crude residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted isovanillin, water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Caption: Experimental Workflow for Synthesis.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical step. Standard analytical techniques are employed for this purpose.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a singlet for the methoxy group, aromatic protons with characteristic splitting patterns, and a singlet for the aldehyde proton around 9.8 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 11 carbon atoms, including the aldehyde carbonyl carbon around 190 ppm.[17]

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (194.23 g/mol ).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including a strong C=O stretch for the aldehyde at ~1685 cm⁻¹, and C-O-C stretches for the ether linkages.

Conclusion

The synthesis of this compound is a well-defined process hinging on the strategic selection of isovanillin as the starting material and the application of the Williamson ether synthesis. This guide provides a robust framework, from theoretical underpinnings to a practical, step-by-step protocol, enabling researchers and professionals to confidently produce this valuable pharmaceutical intermediate. The causality behind each experimental choice—from reagent selection to purification methods—is explained to ensure a thorough and applicable understanding of the process.

References

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
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  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
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  • ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Isovanillin.
  • Google Patents. (n.d.). JP2007503406A - Process for the preparation of cilostazol and its intermediates.
  • Google Patents. (n.d.). CN109776498B - Preparation method of cilostazol.
  • Zheng, J., et al. (2009). Synthesis of Related Substances of Cilostazol. HETEROCYCLES, 78(1), 189.
  • Google Patents. (n.d.). WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.
  • ResearchGate. (2025). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
  • PubChemLite. (n.d.). This compound (C11H14O3).
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  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde.
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An In-depth Technical Guide to the Physical Properties of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxy-4-methoxybenzaldehyde, a substituted benzaldehyde derivative, is a compound of interest in organic synthesis and medicinal chemistry. Its structural similarity to naturally occurring aldehydes and its potential as a building block for more complex molecules make a thorough understanding of its physical properties essential for its effective application. This guide provides a detailed overview of the known physical and chemical characteristics of this compound, compiled to assist researchers in its handling, characterization, and deployment in synthetic workflows.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is defined by the molecular formula C₁₁H₁₄O₃, corresponding to a molecular weight of 194.23 g/mol [1].

The structural arrangement of this compound, with its methoxy and isopropoxy groups ortho and meta to the aldehyde functionality respectively, gives rise to its specific chemical reactivity and physical characteristics.

Caption: Molecular Structure of this compound.

Summary of Physical Properties

A concise summary of the key physical and chemical identifiers for this compound is presented in the table below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not consistently available in public databases or on supplier technical data sheets.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 34123-66-5[1]
Appearance Solid
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of this compound. While raw spectral data is beyond the scope of this guide, databases such as PubChem indicate the availability of ¹³C NMR, GC-MS, and vapor phase IR spectra for this compound[1]. Researchers are encouraged to consult these primary sources for detailed spectral information.

Safety and Handling

From a safety perspective, this compound is classified with several hazard statements. It is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a solid organic compound. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, whereas a broad melting range suggests the presence of impurities.

Objective:

To determine the melting point range of a solid organic compound, such as this compound.

Materials:
  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • The solid sample (e.g., this compound)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a clean mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Carefully insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Rapid Heating):

    • Set the heating rate of the apparatus to a relatively high value (e.g., 10-20°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a preliminary range and saves time during the accurate determination.

    • Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Melting Point Determination (Slow Heating):

    • Using a fresh sample in a new capillary tube, place it in the cooled apparatus.

    • Rapidly heat the block to a temperature approximately 15-20°C below the approximate melting point observed in the previous step.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording and Analysis:

    • The recorded temperatures constitute the melting point range. For a pure compound, this range should be narrow.

    • Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.

The causality behind this detailed protocol is rooted in the principles of phase transitions. A slow heating rate near the melting point is crucial to allow for efficient heat transfer and to ensure that the temperature recorded by the thermometer accurately reflects the temperature of the sample as it melts.

Melting_Point_Workflow A Prepare fine powder of the sample B Pack sample into capillary tube (2-3 mm) A->B C Place capillary in melting point apparatus B->C D Rapid heating to find approximate melting point C->D G Heat rapidly to ~15°C below approximate M.P. C->G E Cool apparatus D->E F Prepare new sample E->F F->C H Heat slowly (1-2°C/min) G->H I Record T1: First liquid drop appears H->I J Record T2: All solid has melted I->J K Report melting point range (T1 - T2) J->K

Caption: Experimental workflow for melting point determination.

Conclusion

References

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A Comprehensive Technical Guide to the Solubility of 3-Isopropoxy-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-isopropoxy-4-methoxybenzaldehyde, a key consideration for its application in research, particularly in drug development and materials science. While specific experimental solubility data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its determination. We delve into the physicochemical properties of this compound, underscore the critical importance of solubility in a scientific context, and provide detailed, field-proven protocols for two universally accepted methods of solubility determination: the Equilibrium Shake-Flask Method and Potentiometric Titration. This document is structured to empower researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately and reliably ascertain the solubility of this compound, ensuring data integrity through adherence to Good Laboratory Practices (GLP).

Introduction: The Significance of Solubility for Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that serve as versatile building blocks in a multitude of scientific disciplines. Their utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of fragrances and polymers. This compound, with its unique substitution pattern, presents considerable potential in these areas. However, to effectively harness this potential, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that dictates the compound's behavior in various systems.

In the realm of drug discovery and development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption, which can terminate the progression of an otherwise promising drug candidate.[1][2] Conversely, in materials science, the solubility of a monomer in a given solvent system is crucial for controlling polymerization reactions and achieving desired material properties. Therefore, the ability to accurately determine the solubility of this compound is not merely an academic exercise but a fundamental necessity for its practical application.

This guide is designed to be a self-contained resource, providing both the theoretical underpinnings and the practical, step-by-step instructions for generating high-quality solubility data for this compound.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[3]
Molecular Weight 194.23 g/mol PubChem[3]
Appearance SolidSigma-Aldrich
Predicted XlogP 2.1PubChem[3]
InChI Key XLUAYJHDQOQHPB-UHFFFAOYSA-NSigma-Aldrich
CAS Number 34123-66-5Sigma-Aldrich

The predicted XlogP value of 2.1 suggests that this compound is likely to have moderate lipophilicity, hinting at a preference for organic solvents over aqueous media. However, experimental verification is crucial for accurate assessment.

Core Principles of Solubility Determination: A Commitment to Scientific Integrity

The determination of solubility is a cornerstone of chemical research, and the integrity of this data is non-negotiable. To ensure the generation of reliable and reproducible results, all experimental work should be conducted in accordance with Good Laboratory Practices (GLP) .[4][5][6] GLP is a quality system concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported.[5][6]

The Three Pillars of Trustworthy Solubility Data:

  • Expertise & Experience: The choice of experimental method is not arbitrary. The protocols detailed in this guide are selected for their robustness and wide acceptance in the scientific community. The causality behind each step is explained to provide a deeper understanding of the process.

  • Trustworthiness: Each protocol is designed as a self-validating system. This includes the use of controls, replicate measurements, and clear criteria for data acceptance, ensuring that the results are a true reflection of the compound's solubility.

  • Authoritative Grounding & Comprehensive References: The methodologies are grounded in established scientific principles and standards. In-text citations and a comprehensive reference list are provided to support the technical claims and protocols.

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the solubility of this compound.

Method 1: The Equilibrium Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[2][7] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Shake_Flask_Workflow start Start prepare Prepare Solvent and This compound start->prepare weigh Weigh Excess Compound into Flasks (in triplicate) prepare->weigh add_solvent Add a Known Volume of Solvent weigh->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-72 hours) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation quantify Quantify Compound Concentration in Supernatant (e.g., HPLC, UV-Vis) phase_separation->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

  • Preparation of Materials:

    • Ensure all glassware is scrupulously clean and dry.

    • Use high-purity this compound and analytical grade solvents.

    • Prepare a series of standard solutions of the compound in the chosen solvent for calibration purposes.

  • Sample Preparation:

    • Into three separate glass flasks, add an excess amount of this compound. A general guideline is to add approximately 5 times the estimated amount needed for saturation.[8]

    • Accurately add a known volume of the desired solvent to each flask.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical equilibration time is 24 to 72 hours, though the optimal time should be determined experimentally by sampling at different time points until the concentration plateaus.[2]

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge an aliquot of the suspension or filter it through a solvent-compatible, non-adsorptive filter (e.g., PTFE).

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[1][2]

  • Data Analysis and Reporting:

    • Construct a calibration curve from the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

    • Calculate the solubility by accounting for the dilution factor. The solubility is reported as the average of the triplicate measurements, along with the standard deviation.

Method 2: Potentiometric Titration

For ionizable compounds, potentiometric titration offers a rapid and accurate method for determining solubility.[9][10] While this compound is not strongly acidic or basic, this method can be adapted for weakly ionizable compounds or used in conjunction with co-solvents where ionization is more pronounced.

Potentiometric_Titration_Workflow start Start prepare Prepare Compound Suspension in Water or Co-solvent start->prepare titrate Titrate with Standardized Acid or Base prepare->titrate monitor Monitor pH/mV with an Electrode titrate->monitor plot Plot pH/mV vs. Volume of Titrant monitor->plot determine_endpoint Determine Endpoint(s) from Titration Curve plot->determine_endpoint calculate Calculate Solubility and pKa determine_endpoint->calculate end End calculate->end

Caption: Workflow for Solubility Determination by Potentiometric Titration.

  • Instrumentation and Reagents:

    • Use a calibrated pH meter with a suitable electrode.

    • Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • Prepare a suspension of this compound in high-purity water or a suitable co-solvent system.

  • Titration Procedure:

    • Place a known volume of the compound suspension in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the suspension.

    • Incrementally add the standardized titrant and record the pH or potential (mV) after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH/mV values against the volume of titrant added to generate a titration curve.

    • The solubility can be determined from the titration data by analyzing the regions of the curve where the compound is dissolving or precipitating.[11] Specialized software can be used to model the titration curve and extract the solubility and pKa values.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Water25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetone25To be determinedTo be determined
Phosphate Buffer (pH 7.4)37To be determinedTo be determined

Conclusion

This technical guide has provided a comprehensive framework for the determination of the solubility of this compound. By adhering to the principles of Good Laboratory Practice and employing the detailed protocols for the shake-flask method and potentiometric titration, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this compound is a critical enabler for its successful application in drug discovery, materials science, and other fields of chemical research.

References

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  • ACS Publications.
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  • NIH.
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  • YouTube. Qual Lab Solubility Testing. [Link]
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  • web.p.lodz.pl. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students. [Link]
  • BYJU'S. Tests for Aldehydes and Ketones. [Link]
  • ntp.niehs.nih.gov. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. [Link]
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discovery of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isopropoxy-4-methoxybenzaldehyde

Introduction: Establishing a Novel Derivative

This compound is a substituted aromatic aldehyde, a derivative of the more commonly known isovanillin (3-hydroxy-4-methoxybenzaldehyde). While not a compound with a singular, famed "discovery" in the historical sense, its existence and utility stem from the systematic exploration of chemical space around foundational molecules like vanillin and its isomers.[1][2] The process of its creation in a laboratory—its synthesis, purification, and characterization—constitutes its discovery from a practical, scientific standpoint. Such derivatives are crucial in drug development and materials science, where subtle modifications to a core structure can dramatically alter biological activity, solubility, or other physicochemical properties.

This guide provides a comprehensive overview of the logical synthesis and rigorous validation of this compound. It is designed for researchers and drug development professionals, offering not just a protocol, but the underlying chemical principles that ensure a reliable and reproducible outcome.

Core Properties and Specifications

A summary of the key physicochemical properties of the target compound is essential for handling, reaction planning, and analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1][3]
Molecular Weight 194.23 g/mol [1][3]
CAS Number 34123-66-5[1][3]
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehyde[1]
Appearance Solid[3]
InChIKey XLUAYJHDQOQHPB-UHFFFAOYSA-N[1][3]

Retrosynthetic Analysis: The Logic of Synthesis

To devise a robust synthesis, we first deconstruct the target molecule to identify readily available starting materials. This process, known as retrosynthesis, points to the most logical and efficient pathway. The key structural feature of this compound is the isopropyl ether linkage at the C3 position. This bond is the most logical point for disconnection.

This disconnection reveals two precursor fragments: a phenoxide anion of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and an isopropyl electrophile. This immediately suggests the Williamson ether synthesis , a classic and highly reliable Sₙ2 reaction, as the ideal synthetic strategy.[4][5]

G TM Target Molecule This compound Disconnect C-O Ether Bond Disconnection (Retrosynthetic Arrow) TM->Disconnect SM1 Anionic Precursor Isovanillin Phenoxide Disconnect->SM1 SM2 Electrophilic Precursor Isopropyl Halide (e.g., 2-Bromopropane) Disconnect->SM2

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Mechanism

The Williamson ether synthesis proceeds via a two-step, one-pot process. First, a strong base is used to deprotonate the phenolic hydroxyl group of isovanillin, creating a highly nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a classic Sₙ2 reaction to form the desired ether linkage.[5][6][7]

Causality of Reagent Choice:

  • Starting Material: Isovanillin is chosen over its isomer, vanillin, to achieve the desired 3-isopropoxy, 4-methoxy substitution pattern.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. Sodium hydroxide is also a viable option.[4][8]

  • Alkylating Agent: 2-Bromopropane is a common and effective isopropyl source. While secondary halides can be prone to E2 elimination, the use of a polar aprotic solvent helps to favor the desired Sₙ2 substitution pathway.[5][7]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is selected. These solvents effectively solvate the cation (e.g., K⁺), leaving the phenoxide anion highly reactive and promoting the Sₙ2 mechanism.[6]

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Isovanillin Isovanillin Phenoxide Potassium Isovanillinate (Nucleophile) Isovanillin->Phenoxide + Base K₂CO₃ (Base) in DMF AlkylHalide 2-Bromopropane (Electrophile) Phenoxide->AlkylHalide Sₙ2 Reaction Product This compound AlkylHalide->Product +

Caption: Williamson ether synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and simplify purification, with checkpoints for monitoring progress.

Materials and Reagents:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5 mL per gram of isovanillin).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting material spot (isovanillin) indicates completion (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KBr, excess K₂CO₃) and DMF will remain in the aqueous layer.

  • Work-up - Washing: Wash the combined organic layers twice with deionized water and once with brine.

    • Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield pure this compound.[9]

Product Characterization: Validating the Discovery

Confirmation of the product's identity and purity is paramount. This is achieved through a combination of spectroscopic and physical methods.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aldehyde proton singlet (CHO) around δ 9.8 ppm.Three aromatic protons in the δ 6.9-7.5 ppm range.A septet for the isopropyl methine proton (CH) around δ 4.7 ppm.A singlet for the methoxy protons (OCH₃) around δ 3.9 ppm.A doublet for the isopropyl methyl protons (CH₃) around δ 1.4 ppm.
¹³C NMR Aldehyde carbonyl carbon (C=O) around δ 190 ppm.Aromatic carbons in the δ 110-160 ppm range.Isopropyl methine carbon (CH) around δ 72 ppm.Methoxy carbon (OCH₃) around δ 56 ppm.Isopropyl methyl carbons (CH₃) around δ 22 ppm.
IR Spectroscopy Strong C=O stretch (aldehyde) around 1680-1700 cm⁻¹.C-O-C stretch (ether) around 1250 cm⁻¹ and 1050 cm⁻¹.Aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 194.23.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its functional groups—the aldehyde and the ether—provide handles for further chemical transformations. It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals, where the isopropoxy group can modify lipophilicity and metabolic stability compared to a simple hydroxyl or methoxy group.[10] For instance, related structures like 3-ethoxy-4-methoxybenzaldehyde are used in synthesizing compounds for neuroinflammatory diseases, suggesting a potential research trajectory for its isopropoxy analog.[8]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed.
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts.
  • PubChemLite. (n.d.). This compound (C11H14O3). Université du Luxembourg.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Wikipedia. (n.d.). Vanillin. Wikipedia.
  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities.
  • University of Missouri-St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. UMSL.
  • CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE.
  • Reddit. (2022). Does vanillin/ethyl vanillin dissolve in isopropyl myristate?. Reddit.

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Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde

This compound, a substituted aromatic aldehyde, serves as a crucial building block in synthetic organic chemistry. While not a household name, its structural motifs—a reactive aldehyde, a methoxy group, and an isopropoxy group on a benzene ring—make it a valuable precursor for the synthesis of more complex molecular architectures. Its isomeric relationship with 4-isopropoxy-3-methoxybenzaldehyde (a derivative of vanillin) underscores the importance of precise regiochemical control in its synthesis and subsequent reactions.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic underpinnings of its preparation, offer field-tested experimental protocols, and explore its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The key data for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-methoxy-3-propan-2-yloxybenzaldehyde[1]
Synonyms Isovanillin isopropyl ether[3]
CAS Number 34123-66-5[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Solid
Boiling Point 297.9 ± 20.0 °C (Predicted)[3]
InChIKey XLUAYJHDQOQHPB-UHFFFAOYSA-N[1]

Spectroscopic Data Insights: While a dedicated public spectrum for this specific compound is not readily available, data from closely related structures provide strong predictive value.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.8 ppm, singlet), aromatic protons (three distinct signals in the 6.9-7.8 ppm range), the methoxy group (~3.9 ppm, singlet), and the isopropoxy group (a septet around 4.7 ppm for the CH and a doublet around 1.4 ppm for the two CH₃ groups).[4]

  • ¹³C NMR: The carbon spectrum will feature a downfield signal for the aldehyde carbonyl (~190 ppm), signals for the aromatic carbons (including four oxygenated carbons in the 110-160 ppm range), the methoxy carbon (~56 ppm), and the isopropoxy carbons (~72 ppm for the CH and ~22 ppm for the methyls).[4]

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1680 cm⁻¹, C-O-C stretching bands for the ether linkages around 1200-1000 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹.

Synthesis: The Williamson Ether Synthesis Approach

The most direct and common route to this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers.[5][6] This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by an alkoxide.[7][8] In this context, the starting materials are isovanillin (3-hydroxy-4-methoxybenzaldehyde) and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Causality and Strategic Choices in Synthesis
  • Choice of Precursor: Isovanillin is the logical starting point due to the strategic placement of its phenolic hydroxyl group at the C3 position, which is the target for alkylation.[9] It is commercially available and relatively inexpensive.

  • The Sₙ2 Mechanism and Its Challenges: The core of the synthesis is the attack of the isovanillinate anion (formed by deprotonating the phenol) on the electrophilic carbon of the isopropyl halide.[5] A critical consideration here is that isopropyl halides are secondary halides. This introduces a competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of propene and unreacted isovanillin.[6][10]

  • Mitigating Side Reactions: To maximize the yield of the desired ether, reaction conditions must be carefully controlled to favor the Sₙ2 pathway over E2 elimination. This involves:

    • Choice of Base and Solvent: Using a moderately strong, non-hindered base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is often effective.[7] Stronger, bulkier bases would increase the rate of elimination.

    • Temperature Control: The Sₙ2 reaction has a lower activation energy than the E2 reaction. Therefore, running the reaction at a moderate temperature (e.g., 60-80°C) helps to favor substitution.[11]

    • Phase-Transfer Catalysis: An alternative approach that can improve yields and allow for milder conditions is the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[12] This catalyst helps transport the water-soluble phenoxide into the organic phase where the alkyl halide resides, facilitating the reaction.

Visualizing the Synthesis Workflow and Mechanism

The overall process can be visualized as a straightforward workflow from starting material to purified product.

G cluster_0 Reaction Stage cluster_1 Purification Stage Isovanillin Isovanillin Deprotonation Formation of Isovanillinate Anion Isovanillin->Deprotonation Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Deprotonation SN2_Reaction Sₙ2 Attack Deprotonation->SN2_Reaction Nucleophile Alkyl_Halide 2-Bromopropane Alkyl_Halide->SN2_Reaction Electrophile Product_Crude Crude Product Mixture SN2_Reaction->Product_Crude Workup Aqueous Work-up & Extraction Product_Crude->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure 3-Isopropoxy-4- methoxybenzaldehyde Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

The Sₙ2 mechanism itself involves a backside attack by the nucleophilic phenoxide on the secondary carbon of the isopropyl halide.

Caption: The Sₙ2 mechanism for the formation of the ether linkage.

Field-Proven Experimental Protocol

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

  • 2-Bromopropane (or 2-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF. The solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of isovanillin).

  • Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 70-80°C using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isovanillin spot. The reaction is typically complete within 4-8 hours.[11]

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with deionized water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, often an oil or a low-melting solid, is best purified by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:ethyl acetate 95:5 to 80:20), is effective for separating the product from any unreacted starting material and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield pure this compound.

Applications in Research and Development

As a functionalized benzaldehyde, this compound is a versatile intermediate. Its primary value lies in the aldehyde group, which can undergo a wide array of chemical transformations:

  • Pharmaceutical Synthesis: It serves as a precursor for active pharmaceutical ingredients (APIs). The aldehyde can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems of medicinal interest.[13][14]

  • Flavor and Fragrance: Substituted benzaldehydes are widely used in the flavor and fragrance industry.[14] While less common than vanillin or ethylvanillin, this compound can be explored for creating novel aromatic profiles.

  • Materials Science: The aromatic core can be incorporated into polymers or other materials to modify their properties, such as thermal stability or optical characteristics.[14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction.[3]

    • H319: Causes serious eye irritation.[1][3]

  • Precautionary Measures:

    • Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust/fumes and prevent contact with skin and eyes.[3]

    • Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). JPH08208555A - Preparation of isovanillin.
  • Huff, B. E., et al. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health.
  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology.

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An In-Depth Technical Guide to the Isomers of 3-Isopropoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers of 3-Isopropoxy-4-methoxybenzaldehyde, a class of substituted aromatic aldehydes with potential applications in medicinal chemistry and materials science. This document details the synthesis, purification, and characterization of the principal positional isomers, leveraging established organic chemistry principles and modern analytical techniques. A core focus is placed on providing actionable experimental protocols and comparative data to enable researchers to synthesize, identify, and differentiate these closely related compounds. Furthermore, this guide explores the potential biological activities of these isomers, drawing insights from structure-activity relationships of related benzaldehyde derivatives to inform future drug discovery and development efforts.

Introduction: The Significance of Isomerism in Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of functional groups on the benzene ring—a concept known as isomerism—plays a critical role in defining the physicochemical properties and biological activity of these molecules. Even subtle changes in the position of substituents can lead to profound differences in reactivity, receptor binding affinity, and metabolic stability.

This guide focuses on the isomers of this compound, a molecule of interest due to the combined electronic and steric influences of its isopropoxy and methoxy substituents. Understanding the distinct properties of each isomer is paramount for researchers seeking to harness their potential in various scientific applications. We will delve into the practical aspects of synthesizing and characterizing these compounds, providing a robust framework for their exploration.

Positional Isomers of Isopropoxy-Methoxy-Benzaldehyde: A Structural Overview

The core structure of isopropoxy-methoxy-benzaldehyde allows for several positional isomers, depending on the relative positions of the isopropoxy, methoxy, and formyl groups on the benzene ring. For the purposes of this guide, we will focus on the most synthetically accessible and relevant isomers.

Isomer Name IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 4-methoxy-3-(propan-2-yloxy)benzaldehyde34123-66-5C₁₁H₁₄O₃194.23[1]
4-Isopropoxy-3-methoxybenzaldehyde 3-methoxy-4-(propan-2-yloxy)benzaldehyde2538-98-9C₁₁H₁₄O₃194.23[2]
2-Isopropoxy-3-methoxybenzaldehyde 2-(Propan-2-yloxy)-3-methoxybenzaldehydeN/AC₁₁H₁₄O₃194.23
2-Isopropoxy-4-methoxybenzaldehyde 2-(Propan-2-yloxy)-4-methoxybenzaldehyde107811-48-3C₁₁H₁₄O₃194.23
2-Isopropoxy-5-methoxybenzaldehyde 2-(Propan-2-yloxy)-5-methoxybenzaldehyde75792-36-8C₁₁H₁₄O₃194.23[3]

Synthesis of Isopropoxy-Methoxy-Benzaldehyde Isomers

The most common and efficient method for the synthesis of these isomers is the Williamson ether synthesis, which involves the O-alkylation of a corresponding hydroxybenzaldehyde precursor with an isopropyl halide.[4][5][6] The choice of starting material dictates the final isomeric product.

General Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[4][5] In the context of synthesizing our target isomers, the phenolic hydroxyl group of a substituted hydroxybenzaldehyde is first deprotonated by a base to form a phenoxide ion, which then reacts with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound from Isovanillin

This protocol details the synthesis of the title compound starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Materials:

  • Isovanillin

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis of Other Positional Isomers

The same general protocol can be adapted to synthesize other positional isomers by starting with the appropriate hydroxybenzaldehyde precursor.

  • 4-Isopropoxy-3-methoxybenzaldehyde: Synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • 2-Isopropoxy-4-methoxybenzaldehyde: Synthesized from 2-hydroxy-4-methoxybenzaldehyde.

  • 2-Isopropoxy-5-methoxybenzaldehyde: Synthesized from 2-hydroxy-5-methoxybenzaldehyde.

  • 3-Isopropoxy-5-methoxybenzaldehyde: Synthesized from 3-hydroxy-5-methoxybenzaldehyde.

Analytical Characterization of Isomers

Unambiguous identification of the synthesized isomers is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Expected ¹H NMR Spectral Features:

  • Isopropoxy group: A septet around 4.5-4.8 ppm (CH) and a doublet around 1.3-1.4 ppm (CH₃)₂.

  • Methoxy group: A singlet around 3.8-3.9 ppm.

  • Aldehyde proton: A singlet around 9.8-10.5 ppm.

  • Aromatic protons: The chemical shifts and coupling constants of the three aromatic protons will be distinct for each isomer, allowing for their differentiation.

Expected ¹³C NMR Spectral Features:

  • The chemical shifts of the quaternary carbons and the protonated aromatic carbons will vary depending on the electronic environment created by the substituents, providing a unique fingerprint for each isomer.

4.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Electron ionization (EI) is a common technique for volatile compounds like benzaldehydes.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): A peak at m/z 194, corresponding to the molecular weight of the isomers.[1][2]

  • Key Fragmentation Pathways:

    • Loss of a hydrogen radical (M-1) to give a peak at m/z 193.

    • Loss of a methyl radical (M-15) from the isopropoxy group to give a peak at m/z 179.

    • Loss of a propyl radical (M-43) from the isopropoxy group.

    • Cleavage of the C-O bond of the isopropoxy group.

    • Loss of the formyl group (CHO) to give a peak at m/z 165.[7][8]

Caption: Common fragmentation pathways in mass spectrometry.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

  • C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O stretch (ether): Strong absorption bands in the region of 1200-1275 cm⁻¹ (aryl-alkyl ether).

  • Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating the isomeric mixtures and assessing their purity.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and thermally stable compounds like benzaldehyde isomers. The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often a good starting point.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Caption: A typical workflow for GC-MS analysis.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile technique for separating isomers with slight differences in polarity. A C18 column is a common choice for the stationary phase.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection: UV detection at a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm or 280 nm).

The development of an effective HPLC method often requires systematic optimization of the mobile phase composition and gradient profile to achieve baseline separation of all isomers.[9]

Potential Biological Activities and Applications

While specific biological data for all isomers of isopropoxy-methoxy-benzaldehyde are limited, the broader class of substituted benzaldehydes has been extensively studied, revealing a wide range of biological activities.

  • Antimicrobial Activity: Vanillin and its derivatives have demonstrated antibacterial and antifungal properties.[2][6][10] The presence of alkoxy groups can modulate this activity. Studies on related alkoxy benzaldehydes have shown activity against various bacterial and fungal strains.[11]

  • Cytotoxic and Anticancer Activity: Many substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[12][13][14] The position and nature of the substituents on the aromatic ring are critical for determining the potency and selectivity of these compounds.[15]

  • Enzyme Inhibition: Some benzaldehyde derivatives are known to be inhibitors of certain enzymes. For example, isovanillin is a selective inhibitor of aldehyde oxidase.[2] This suggests that the isopropoxy-methoxy-benzaldehyde isomers could also exhibit interesting enzyme inhibitory activities.

The insights gained from the structure-activity relationships (SAR) of related compounds can guide the design and screening of these isomers for specific therapeutic targets.[16][17]

Conclusion

The isomers of this compound represent a fascinating class of compounds with tunable properties based on the substitution pattern of the aromatic ring. This guide has provided a comprehensive framework for their synthesis, purification, and characterization, empowering researchers to confidently work with these molecules. The detailed experimental protocols and analytical methodologies serve as a practical resource for both academic and industrial laboratories. As the fields of drug discovery and materials science continue to evolve, a thorough understanding of isomerism and the ability to selectively synthesize and identify specific isomers will remain of paramount importance. The information presented herein is intended to facilitate further exploration into the unique properties and potential applications of these versatile substituted benzaldehydes.

References

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An In-Depth Technical Guide to the Safe Handling of 3-Isopropoxy-4-methoxybenzaldehyde for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency management of 3-Isopropoxy-4-methoxybenzaldehyde. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven methodologies to ensure both personal safety and experimental integrity. The protocols described herein are designed as self-validating systems, emphasizing the causality behind each safety recommendation.

Compound Profile and Physicochemical Properties

This compound is an aromatic aldehyde, a class of compounds widely utilized as building blocks in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring an aldehyde functional group, dictates both its reactivity and its toxicological profile. Understanding its fundamental properties is the first step in a thorough risk assessment.

Property Value Reference
CAS Number 34123-66-5[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
IUPAC Name 4-methoxy-3-propan-2-yloxybenzaldehyde[1]
Physical Form Solid[2]
Synonyms 3-Isopropoxy-4-methoxy-benzaldehyde[3]

Comprehensive Hazard Assessment and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The aldehyde functional group can react with biological macromolecules, leading to irritation, while the overall molecule presents risks upon ingestion and exposure to the skin and eyes. The official GHS classification underscores the necessity for stringent handling protocols.[1]

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[1][2]

The Signal Word for this compound is "Warning" .[1][2] The causality behind these classifications is rooted in the chemical's structure. Aldehydes are known electrophiles that can react with nucleophilic residues in proteins and DNA. This reactivity contributes to skin and eye irritation.[4] Inhalation of the solid dust can irritate the mucous membranes of the respiratory tract.[1][5]

A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). A proactive approach, grounded in the "Hierarchy of Controls," prioritizes systematic risk reduction. This framework dictates that the most effective safety measures are those that eliminate or reduce the hazard at its source. PPE, while essential, is considered the last line of defense.[6]

Hierarchy_of_Controls cluster_pyramid Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety strategies.

For this compound, applying this hierarchy means:

  • Engineering Controls: Always handle this solid compound within a certified chemical fume hood to prevent inhalation of dust particles.[7] Ensure an eyewash station and safety shower are immediately accessible.[8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.[4] Ensure all personnel are trained on its specific hazards and emergency procedures.[7]

  • PPE: Utilize the appropriate PPE as a final barrier, as detailed in the protocol below.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed, step-by-step protocol is non-negotiable. The following procedures are designed to minimize exposure during common laboratory manipulations.

Risk Assessment and Preparation
  • Review the SDS: Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[7]

  • Designate an Area: Demarcate a specific area within a chemical fume hood for handling this compound.[4]

  • Assemble Materials: Ensure all necessary equipment, including spill kits, waste containers, and PPE, are readily available before retrieving the chemical from storage.[9]

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before each use.[10][11]

  • Body Protection: A fully fastened laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron.[7]

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not required. If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator for particulates should be used.[8]

Weighing and Dispensing Protocol (Solid)
  • Perform in Fume Hood: Conduct all weighing and transfer operations inside a chemical fume hood to contain any airborne dust.[5]

  • Use Appropriate Tools: Use clean spatulas and weighing paper. Avoid actions that could generate dust, such as scraping vigorously.

  • Tare Enclosed: Whenever possible, tare the balance with the receiving vessel enclosed to minimize the time the container is open.

  • Seal Promptly: Securely close the primary container immediately after dispensing the required amount.

  • Clean Up: Carefully wipe down the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.[9]

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Personal Exposure Response Start Incident Occurs Decision1 Spill or Personal Exposure? Start->Decision1 Spill_Minor Minor Spill (Inside Fume Hood) Decision1->Spill_Minor Spill Exposure_Route Identify Exposure Route Decision1->Exposure_Route Exposure Spill_Action1 Alert others. Contain with absorbent pads. Clean with appropriate kit. Spill_Minor->Spill_Action1 Spill_Major Major Spill (Outside Containment) Spill_Action2 EVACUATE AREA. Alert supervisor & EH&S. Restrict access. Skin_Contact Skin Contact Exposure_Route->Skin_Contact Skin Eye_Contact Eye Contact Exposure_Route->Eye_Contact Eye Inhalation Inhalation Exposure_Route->Inhalation Inhalation Ingestion Ingestion Exposure_Route->Ingestion Ingestion Skin_Action Remove contaminated clothing. Flush skin for 15 min. Skin_Contact->Skin_Action Eye_Action Flush eyes at eyewash station for 15 min. Eye_Contact->Eye_Action Seek_Medical SEEK MEDICAL ATTENTION (Bring SDS) Skin_Action->Seek_Medical Eye_Action->Seek_Medical Inhalation_Action Move to fresh air. Inhalation_Action->Seek_Medical Ingestion_Action Rinse mouth. DO NOT induce vomiting. Ingestion_Action->Seek_Medical

Caption: Decision workflow for emergency response.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air.[5][8][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][8][12] Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • If Swallowed: Do NOT induce vomiting.[8][12] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Storage and Waste Management

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][13] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[14] The substance should be stored in a designated area for combustible solids.[2]

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[15] Containers should be clearly labeled as hazardous waste.[6] Do not dispose of down the drain. The final disposal should be handled by an approved waste disposal plant.[1][16]

Toxicological Profile Summary

The toxicological data for this compound is primarily derived from its GHS classification.

  • Acute Effects: Harmful if swallowed.[1][2] Causes irritation to the skin, eyes, and respiratory system.[1][5]

  • Sensitization: May cause an allergic skin reaction upon repeated contact.[2]

References

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The Versatile Intermediate: A Technical Guide to the Potential Applications of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Isopropoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a key intermediate in various high-value chemical syntheses. While its primary documented application lies in the pharmaceutical sector as a precursor to potent and selective phosphodiesterase 4 (PDE4) inhibitors, this guide will also elucidate its prospective utility in the fragrance and agrochemical industries. We will delve into its synthesis, physicochemical properties, and the scientific rationale behind its application in drug discovery, supported by detailed experimental protocols and mechanistic insights.

Introduction: Unveiling a Key Building Block

This compound, a derivative of isovanillin, is emerging as a compound of interest for researchers and drug development professionals. Its unique structural features, namely the isopropoxy and methoxy groups on the benzaldehyde core, offer a versatile scaffold for the synthesis of complex molecules with tailored biological activities and olfactory properties. The strategic placement of these alkoxy groups influences the molecule's reactivity and its interactions with biological targets, making it a valuable starting material in medicinal chemistry. This guide aims to provide a comprehensive overview of its synthesis and to illuminate its most promising applications, with a primary focus on its role in the development of next-generation therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthetic chemistry.

Key Physicochemical Data
PropertyValueReference
CAS Number 34123-66-5[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Solid[2]
IUPAC Name This compound[1]
Synthesis via Williamson Ether Synthesis

The most direct and industrially scalable route to this compound is the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This SN2 reaction involves the deprotonation of the hydroxyl group of isovanillin to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide.


// Reactants isovanillin [label=<

Isovanillin

];

isopropyl_bromide [label=<

Isopropyl Bromide

];

base [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMF)"];

// Product product [label=<

this compound

];

// Reaction pathway {rank=same; isovanillin; "+1"; isopropyl_bromide} isovanillin -> base [arrowhead=none]; base -> product; isopropyl_bromide -> base [arrowhead=none]; "+1" [label="+", shape=plaintext]; "+2" [label="+", shape=plaintext]; }

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis [3][4][5]

  • Reaction Setup: To a solution of isovanillin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the mixture, add isopropyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.[6] Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the phenolic hydroxyl group. Isopropyl bromide is a good alkylating agent for this reaction.

Core Application: A Gateway to Novel PDE4 Inhibitors

The most compelling application of this compound lies in its role as a pivotal intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2][6]

The PDE4 Signaling Pathway and Mechanism of Inhibition

PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates numerous cellular responses, including the suppression of inflammatory cell activity.[7][8][9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates pro-inflammatory transcription factors, ultimately downregulating the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[7]


// Nodes Extracellular_Signal [label="Extracellular Signal\n(e.g., Hormone, Neurotransmitter)"]; GPCR [label="GPCR"]; Adenylyl_Cyclase [label="Adenylyl Cyclase"]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor="#FBBC05"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP"]; PKA [label="Protein Kinase A (PKA)"]; Cellular_Response [label="Decreased Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE4_Inhibitor [label="PDE4 Inhibitor\n(derived from this compound)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Extracellular_Signal -> GPCR; GPCR -> Adenylyl_Cyclase [label="activates"]; Adenylyl_Cyclase -> cAMP [label="converts"]; ATP -> Adenylyl_Cyclase [style=dashed]; cAMP -> PKA [label="activates"]; PKA -> Cellular_Response [label="leads to"]; cAMP -> PDE4 [label="hydrolyzed by"]; PDE4 -> AMP; PDE4_Inhibitor -> PDE4 [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Figure 2: Mechanism of Action of PDE4 Inhibitors.

Synthesis of Rolipram Analogues

Rolipram is a well-known selective PDE4 inhibitor, and many of its analogues have been synthesized in the quest for improved therapeutic profiles. This compound serves as an excellent starting point for the synthesis of such analogues. A representative synthetic route involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.


// Reactants start [label=<

this compound

]; nitromethane [label="Nitromethane"];

// Intermediates intermediate1 [label="Nitroalkene derivative"]; intermediate2 [label="Michael Adduct"];

// Product product [label="Rolipram Analogue"];

// Reaction Steps start -> intermediate1 [label="Knoevenagel Condensation"]; intermediate1 -> intermediate2 [label="Michael Addition\n(e.g., with diethyl malonate)"]; intermediate2 -> product [label="Reductive Cyclization"]; }

Figure 3: General Synthetic Scheme for a Rolipram Analogue.

Experimental Protocol: Synthesis of a Rolipram Analogue Intermediate [10][11][12]

  • Nitroalkene Formation: A mixture of this compound (1 equivalent), nitromethane (1.5 equivalents), and a catalyst such as ammonium acetate in a suitable solvent like acetic acid is refluxed for 2-4 hours. After cooling, the product is isolated to yield the corresponding β-nitrostyrene derivative.

  • Asymmetric Michael Addition: The nitroalkene (1 equivalent) is dissolved in a solvent like dichloromethane. A Michael donor, such as diethyl malonate (1.2 equivalents), and a chiral organocatalyst are added at a low temperature (e.g., -20°C). The reaction is stirred until completion.

  • Reductive Cyclization: The resulting Michael adduct is then subjected to reductive cyclization using a reducing agent like sodium borohydride in the presence of a nickel(II) salt, or through catalytic hydrogenation, to form the γ-lactam ring characteristic of rolipram analogues.

Structure-Activity Relationship and Quantitative Data

The 3-isopropoxy-4-methoxyphenyl moiety is a common feature in many potent PDE4 inhibitors. The specific nature of the alkoxy groups at the 3 and 4 positions of the benzaldehyde ring is crucial for high-affinity binding to the active site of the PDE4 enzyme.

Compound TypePDE4 IsoformIC₅₀ (nM)Reference
RolipramPDE4~200[13]
RoflumilastPDE4~0.8[14]
ApremilastPDE474[14]
GEBR-7b (related structure)PDE4DPotent[15]

Note: The IC₅₀ values are for reference compounds to illustrate the potency of PDE4 inhibitors. Derivatives of this compound are expected to exhibit comparable or improved activity.

Prospective Applications: Expanding the Horizon

Beyond its established role in pharmaceutical synthesis, this compound holds promise in other scientifically driven industries.

Fragrance and Flavor Industry

Substituted benzaldehydes are widely used in the fragrance industry for their characteristic sweet, almond-like, and cherry notes.[16][17][18][19][20] Given its structural similarity to vanillin and other aromatic aldehydes, this compound is anticipated to possess a pleasant and complex olfactory profile, likely exhibiting warm, sweet, and slightly fruity or spicy notes.

Potential Olfactory Profile:

  • Top Notes: Sweet, almond-like

  • Heart Notes: Creamy, vanilla-like, slightly fruity

  • Base Notes: Powdery, woody

Its potential use in fragrance formulations could be as a modifier to add warmth and complexity to floral, gourmand, and oriental accords. Further sensory panel evaluations are required to fully characterize its scent profile and determine its optimal application in perfumery. From a safety perspective, benzaldehyde and its derivatives have been assessed for use in cosmetics and are generally considered safe at the concentrations used.[21][22][23][24]

Agrochemical Synthesis

Aromatic aldehydes are versatile building blocks in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The functional groups of this compound can be readily transformed to introduce various pharmacophores relevant to agrochemical activity. While specific examples of its use in this sector are not yet widely documented, its potential as a precursor for novel crop protection agents warrants further investigation.

Conclusion: A Molecule of Untapped Potential

This compound stands out as a valuable and versatile intermediate with a firmly established application in the synthesis of potent PDE4 inhibitors for the treatment of inflammatory diseases. Its straightforward synthesis from isovanillin adds to its appeal for industrial-scale production. While its potential in the fragrance and agrochemical industries is currently less explored, its chemical structure suggests promising avenues for the development of novel scents and active ingredients. This technical guide serves as a foundational resource for researchers and scientists, encouraging further exploration into the multifaceted applications of this intriguing molecule.

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Methodological & Application

Application Note & Synthesis Protocol: 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-isopropoxy-4-methoxybenzaldehyde, a valuable organic intermediate. The primary synthetic route detailed herein is the O-alkylation of vanillin via the Williamson ether synthesis, a robust and widely applicable method. This protocol is designed for chemical researchers and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and process optimization strategies. The causality behind experimental choices is explained to ensure both reproducibility and a foundational understanding of the reaction dynamics.

Introduction and Significance

This compound, also known as isovanillin isopropyl ether, is an aromatic aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. Its parent compound, vanillin, is a naturally abundant and cost-effective starting material derived from sources like lignin.[1][2] The functionalization of vanillin's hydroxyl group to form an isopropoxy ether modifies its steric and electronic properties, making it a key building block for more complex molecules. Vanillin possesses three chemically reactive sites—the hydroxyl, aldehyde, and methoxy groups—making selective modification a key synthetic challenge.[1][3] This protocol focuses on the selective O-alkylation of the phenolic hydroxyl group, which is the most acidic and nucleophilic site after deprotonation.

The Williamson ether synthesis is the chosen method due to its reliability and versatility in forming ether linkages.[4][5] This SN2 reaction involves the nucleophilic attack of an alkoxide—in this case, the vanillinate anion—on an alkyl halide.[6][7] The efficiency of this synthesis is highly dependent on the choice of reactants, base, and solvent to favor substitution over competing elimination reactions.[5]

Synthesis Pathway and Mechanism

The synthesis proceeds via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[5]

Overall Reaction:

Mechanistic Steps:

  • Deprotonation: The phenolic hydroxyl group of vanillin (pKa ≈ 7.4) is deprotonated by a suitable base (e.g., potassium carbonate) to form a resonance-stabilized phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral alcohol.[4]

  • Nucleophilic Attack: The resulting vanillinate anion acts as the nucleophile, attacking the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane) in a concerted SN2 mechanism.[6]

  • Product Formation: This attack displaces the halide leaving group, forming the C-O ether bond and yielding the final product, this compound.

To optimize this reaction, particularly in industrial settings, phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the vanillinate anion from an aqueous or solid phase into the organic phase where the alkyl halide resides, thereby accelerating the reaction rate.[8][9][10]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_caption Fig. 1: Williamson Ether Synthesis Mechanism vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) phenoxide Vanillinate Anion (Nucleophile) vanillin->phenoxide + Base - HB⁺ base Base (e.g., K₂CO₃) alkyl_halide 2-Bromopropane (Isopropylating Agent) transition_state Sₙ2 Transition State alkyl_halide->transition_state product This compound phenoxide->transition_state + 2-Bromopropane transition_state->product - Br⁻ caption Mechanism for the O-isopropylation of vanillin. Workflow cluster_caption Fig. 2: Synthesis Workflow setup 1. Reaction Setup (Vanillin, K₂CO₃, DMF) addition 2. Add 2-Bromopropane setup->addition reaction 3. Heat & Stir (80 °C, 4-6h) addition->reaction monitoring 4. TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quench, Extract) monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Characterization (NMR, MP) purification->analysis product Pure Product analysis->product caption Step-by-step experimental workflow.

Sources

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-Isopropoxy-4-methoxybenzaldehyde is a valuable aromatic ether derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring both methoxy and isopropoxy groups on a benzaldehyde core, makes it a versatile building block. The Williamson ether synthesis, a cornerstone reaction in organic chemistry first developed in 1850, remains one of the most reliable and widely used methods for the preparation of unsymmetrical ethers like the target molecule.[2][3]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from isovanillin (3-hydroxy-4-methoxybenzaldehyde). We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step experimental procedure, and provide a guide for troubleshooting common issues. This document is intended for researchers and process chemists in the fields of organic synthesis and drug development.

Reaction Scheme and Mechanistic Rationale

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[4] It involves the reaction of an alkoxide or phenoxide ion with a primary or secondary alkyl halide.[5]

Overall Reaction:

Mechanistic Breakdown

The synthesis proceeds in two primary stages:

  • Deprotonation: The phenolic hydroxyl group of isovanillin is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming a potassium phenoxide intermediate in situ. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the neutral phenol.[6]

  • Nucleophilic Attack (SN2): The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of the alkyl halide (2-bromopropane). In a concerted step, the carbon-oxygen bond forms while the carbon-bromine bond breaks, displacing the bromide ion and yielding the final ether product.[2]

Causality of Reactant Selection

For the synthesis of an unsymmetrical ether, there are two potential disconnection approaches. The choice is dictated by the principles of the SN2 mechanism, which favors less sterically hindered alkyl halides to minimize a competing elimination (E2) reaction.[7][8]

  • Chosen Path (Route A): Isovanillin (phenoxide precursor) + 2-Bromopropane (secondary alkyl halide). While secondary halides can undergo elimination, the phenoxide is a relatively weak base, which helps to favor the desired SN2 substitution.

  • Alternative Path (Route B): Isopropoxide (alkoxide) + 3-Bromo-4-methoxybenzaldehyde (aryl halide). This route is synthetically unviable. SN2 reactions do not occur on sp²-hybridized carbons of aryl halides.[4] Such a transformation would require a different reaction class, like a copper-catalyzed Ullmann condensation.[9]

Therefore, Route A is the only practical choice for a standard Williamson synthesis.

Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Nucleophilic Attack Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Phenoxide Potassium Isovanillinate (Phenoxide Intermediate) Isovanillin->Phenoxide + K₂CO₃ - KHCO₃ Product This compound Phenoxide->Product SN2 Attack AlkylHalide 2-Bromopropane AlkylHalide->Product Byproduct KBr + KHCO₃ Product->Byproduct Base K₂CO₃ (Base) Base->Isovanillin

Caption: Mechanism of the Williamson ether synthesis for the target molecule.

Materials and Equipment

Reagents and Materials
ReagentCAS NumberMolecular Wt.Supplier ExampleNotes
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)621-59-0[10][11]152.15 g/mol [10]BLD Pharm, Sigma-Aldrich[12]Starting material.
2-Bromopropane75-26-3122.99 g/mol Sigma-AldrichAlkylating agent.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Standard suppliersBase for deprotonation.
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol Standard suppliersPolar aprotic solvent.[13]
Ethyl Acetate141-78-688.11 g/mol Standard suppliersExtraction solvent.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol Standard suppliersDrying agent.
Deionized Water7732-18-518.02 g/mol Laboratory supplyFor workup.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Prepared in-houseFor workup.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a skin irritant and should be handled with care.

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add isovanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv).

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF). The causality for using DMF is its high boiling point and its ability as a polar aprotic solvent to effectively solvate the potassium cation while leaving the phenoxide nucleophile highly reactive.[14][15]

  • Formation of Phenoxide:

    • Begin stirring the suspension under a gentle flow of nitrogen.

    • Heat the mixture to 80 °C using a heating mantle. Maintain this temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent:

    • Add 2-bromopropane (9.2 mL, 8.1 g, 98.6 mmol, 1.5 equiv) to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed.

    • Causality Note: Adding the alkyl halide slowly prevents a rapid temperature increase which could favor the undesired E2 elimination side-reaction.[7]

  • Reaction Progression:

    • After the addition is complete, maintain the reaction temperature at 80 °C. The reaction typically takes 4-8 hours.[13]

    • Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the isovanillin spot has disappeared.

  • Reaction Workup and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. The product should precipitate as a solid or oil.

    • Transfer the mixture to a 500 mL separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Data and Expected Results

ParameterValue
Stoichiometry
Isovanillin1.0 equiv
2-Bromopropane1.5 equiv
Potassium Carbonate1.5 equiv
Reaction Conditions
SolventAnhydrous DMF
Temperature80 °C
Reaction Time4-8 hours
Expected Outcome
Theoretical Yield12.76 g
Typical Experimental Yield85-95%[16]
Physical AppearanceWhite to off-white solid
Molecular FormulaC₁₁H₁₄O₃[17]
Molecular Weight194.23 g/mol [17]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Ineffective deprotonation (wet reagents/solvent).2. Insufficient temperature or reaction time.1. Ensure all reagents and glassware are anhydrous. Use freshly opened anhydrous solvent.2. Increase temperature slightly (e.g., to 90 °C) or extend reaction time. Confirm with TLC.
Significant Starting Material Remains 1. Insufficient amount of alkylating agent or base.2. Deactivated alkylating agent (hydrolyzed).1. Re-check calculations and ensure at least 1.2-1.5 equivalents of base and alkyl halide are used.2. Use a fresh bottle of 2-bromopropane.
Formation of Alkene Side-Product (E2) 1. Reaction temperature is too high.2. A base that is too strong or sterically hindered was used.1. Reduce the reaction temperature. 80 °C is generally optimal.2. K₂CO₃ is the preferred base; avoid stronger bases like alkoxides if elimination is an issue.
Difficulty in Product Isolation 1. Product is oily and does not precipitate.2. Emulsion formation during extraction.1. If the product oils out, proceed directly to ethyl acetate extraction.2. Add more brine to the separatory funnel to break the emulsion.

Conclusion

The Williamson ether synthesis provides a robust and high-yielding pathway for the preparation of this compound from isovanillin. By carefully controlling reaction parameters such as temperature, solvent purity, and stoichiometry, this protocol can be reliably implemented to produce the target compound with high purity. The mechanistic principles underlying the SN2 reaction are key to understanding the experimental design and for effective troubleshooting. This method is scalable and remains a cornerstone for the synthesis of aromatic ethers in both academic and industrial settings.[2]

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Bansal, R. K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
  • Chavan, S. P., et al. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances, 6(75), 71097-71113. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wikipedia. (2023). Isovanillin.
  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem Compound Database.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Google Patents. (n.d.). Process for preparing isovanillin.
  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

O-Alkylation of 3-Hydroxy-4-Methoxybenzaldehyde (Isovanillin): Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the O-alkylation of 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin. This reaction, a cornerstone of synthetic organic chemistry, is pivotal for the modification of phenolic compounds to generate a diverse array of aromatic ethers. These products serve as crucial intermediates and final compounds in the pharmaceutical, fragrance, and materials science sectors. This document delves into the mechanistic underpinnings of the Williamson ether synthesis as applied to isovanillin, explores the rationale behind reagent and condition selection, and offers two robust, step-by-step protocols for laboratory execution. Emphasis is placed on achieving high selectivity for O-alkylation over competing C-alkylation, ensuring high-purity outcomes.

Introduction and Scientific Context

3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is a phenolic aldehyde and a structural isomer of the widely known vanillin.[1] Its unique substitution pattern, featuring a reactive phenolic hydroxyl group, an aldehyde moiety, and a methoxy group, makes it a versatile building block in organic synthesis.[2] The selective alkylation of the phenolic hydroxyl group—an O-alkylation reaction—is a key transformation that unlocks a vast chemical space. The resulting aryl ethers are precursors to complex molecules, including bioactive compounds and specialized polymers.

The primary method for this transformation is the Williamson ether synthesis , a reliable and widely used reaction first developed in the 1850s.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] It involves the deprotonation of the alcohol (in this case, the phenolic hydroxyl of isovanillin) to form a nucleophilic alkoxide or phenoxide ion, which then attacks an electrophilic carbon, typically from an alkyl halide, displacing a leaving group to form the ether linkage.[5]

While fundamentally straightforward, the O-alkylation of phenols like isovanillin requires careful control of reaction conditions to maximize yield and prevent undesired side reactions. The primary competing pathway is C-alkylation, where the alkylating agent attaches to the aromatic ring instead of the phenolic oxygen.[6] This guide will address strategies to ensure high regioselectivity for the desired O-alkylated product.

The Williamson Ether Synthesis: Mechanism and Rationale

The reaction proceeds in two fundamental steps, as illustrated below.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH (Isovanillin) Phenoxide Ar-O⁻ (Phenoxide Ion) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Protonated_Base H-Base⁺ Phenoxide_2 Ar-O⁻ Phenoxide->Phenoxide_2 Nucleophile Alkyl_Halide R-X (Alkylating Agent) Halide_Ion X⁻ (Leaving Group) Ether Ar-O-R (Product) Phenoxide_2->Ether SN2 Attack

Diagram 1: General mechanism of the Williamson ether synthesis.
Causality of Experimental Choices
  • The Phenol (Substrate): The acidity of the phenolic proton on isovanillin (pKa ≈ 7.4) is sufficient for deprotonation by moderately strong bases. The electron-withdrawing aldehyde group increases the acidity compared to a simple phenol.

  • The Base: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but can be hazardous.[7] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling, lower cost, and high efficacy in polar aprotic solvents.[7][8] They are strong enough to deprotonate the phenol but not so strong as to promote elimination side reactions with the alkyl halide.

  • The Alkylating Agent (R-X): The reactivity of the alkylating agent follows the order: primary > secondary >> tertiary.[3] Primary alkyl halides (e.g., ethyl bromide, benzyl bromide) are ideal for this SN2 reaction. Secondary halides react more slowly and can lead to elimination byproducts, while tertiary halides almost exclusively yield elimination products.[9][10] The leaving group ability also plays a role (I > Br > Cl).

  • The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are highly effective.[9] These solvents solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it highly reactive and promoting O-alkylation.[6] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation.[6]

Mitigating Side Reactions: O- vs. C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), particularly at the ortho and para positions.[6][9]

Several strategies minimize C-alkylation:

  • Solvent Choice: As mentioned, polar aprotic solvents enhance the reactivity of the oxygen anion, favoring O-alkylation.

  • Phase-Transfer Catalysis (PTC): This technique is exceptionally effective for selective O-alkylation.[11] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[12][13] This "naked" phenoxide ion in the organic phase is highly reactive at the oxygen atom, leading to clean and efficient O-alkylation.[11][14]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step procedures for the O-alkylation of isovanillin.

Experimental_Workflow Start Start Setup Reaction Setup: Combine Isovanillin, Base, Solvent (and Catalyst if PTC) Start->Setup Add_Alkyl_Halide Add Alkylating Agent Setup->Add_Alkyl_Halide Reaction Heat and Stir (e.g., 60-80 °C, 4-12 h) Add_Alkyl_Halide->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: Filter solids, Quench, Extract with organic solvent Monitor->Workup Complete Purify Purification: Dry organic layer, Evaporate solvent, Column Chromatography/Recrystallization Workup->Purify Characterize Product Characterization (NMR, IR, MP) Purify->Characterize End End Characterize->End

Diagram 2: General experimental workflow for O-alkylation.
Protocol 1: Standard Williamson Ether Synthesis using K₂CO₃/DMF

This protocol describes the benzylation of isovanillin as a representative example.

Materials and Reagents

Reagent M.W. Amount Moles Eq.
3-Hydroxy-4-methoxybenzaldehyde 152.15 g/mol 1.52 g 10.0 mmol 1.0
Potassium Carbonate (K₂CO₃), anhydrous 138.21 g/mol 2.07 g 15.0 mmol 1.5
Benzyl Bromide 171.04 g/mol 1.25 mL 10.5 mmol 1.05
N,N-Dimethylformamide (DMF) - 25 mL - -
Ethyl Acetate - ~100 mL - -
Brine (saturated NaCl solution) - ~50 mL - -
Deionized Water - ~100 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (25 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.25 mL, 10.5 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material (isovanillin) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the product should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Alternatively, if an oil forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification:

    • If extracted, combine the organic layers, wash with water (2 x 25 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure 3-benzyloxy-4-methoxybenzaldehyde.[15]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • DMF is a skin irritant and should be handled with care.

  • Benzyl bromide is a lachrymator and is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method offers a greener alternative, often using milder conditions and avoiding high-boiling point solvents like DMF.

Materials and Reagents

Reagent M.W. Amount Moles Eq.
3-Hydroxy-4-methoxybenzaldehyde 152.15 g/mol 1.52 g 10.0 mmol 1.0
Potassium Carbonate (K₂CO₃), anhydrous 138.21 g/mol 2.76 g 20.0 mmol 2.0
Ethyl Bromide 108.97 g/mol 0.82 mL 11.0 mmol 1.1
Tetrabutylammonium Bromide (TBAB) 322.37 g/mol 0.16 g 0.5 mmol 0.05
Acetonitrile (MeCN) - 30 mL - -
Dichloromethane (DCM) - ~100 mL - -
Deionized Water - ~50 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser, combine 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).

  • Solvent and Reagent Addition: Add acetonitrile (30 mL) followed by ethyl bromide (0.82 mL, 11.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 4-6 hours. The vigorous stirring is essential for efficient phase transfer.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts using a Büchner funnel and wash the solid residue with a small amount of dichloromethane (DCM).

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification:

    • Dissolve the residue in DCM (50 mL) and wash with water (2 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • The resulting crude 3-ethoxy-4-methoxybenzaldehyde can be further purified by column chromatography if necessary.[16]

Data Summary and Product Characterization

The choice of alkylating agent, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions.

Table 1: Summary of Reaction Conditions for O-Alkylation of Isovanillin

Alkylating Agent Base Solvent Catalyst Temp (°C) Time (h) Approx. Yield Reference
Methyl Iodide K₂CO₃ DMF None RT - 50 2-4 >90% [17]
Ethyl Bromide NaOH Water TBAB 25 4 ~95% [16]
Benzyl Bromide K₂CO₃ DMF None 70 6-8 85-95% N/A

| Allyl Bromide | K₂CO₃ | Acetone | None | Reflux | 3-5 | >90% |[18][19] |

Product Characterization: The successful synthesis of the O-alkylated product should be confirmed using standard analytical techniques:

  • Melting Point (MP): Pure, solid products will have a sharp melting point. For example, 3-hydroxy-4-methoxybenzaldehyde has a melting point of 113-115 °C.

  • Infrared (IR) Spectroscopy: Disappearance of the broad phenolic O-H stretch (around 3200-3400 cm⁻¹) and the appearance of C-O-C ether stretches (around 1250-1050 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Appearance of new signals corresponding to the protons of the newly introduced alkyl group (e.g., a quartet and triplet for an ethyl group, a singlet for a benzyl group). A downfield shift of the aromatic protons adjacent to the ether linkage is also expected.

    • ¹³C NMR: Appearance of new carbon signals from the alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.[20]

Conclusion

The O-alkylation of 3-hydroxy-4-methoxybenzaldehyde is a robust and versatile reaction for synthesizing valuable aromatic ethers. By carefully selecting the base, solvent, and alkylating agent, high yields and excellent selectivity can be achieved. The standard Williamson ether synthesis in a polar aprotic solvent and the phase-transfer catalysis method are both highly effective protocols. Proper reaction monitoring and purification are essential to ensure the isolation of high-purity products for subsequent applications in research and development.

References

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  • Google Patents. (n.d.). CN101165038A - Method for synthesizing vanillyl ethyl ether.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Google Patents. (n.d.). CN105622363A - Process for preparing vanillyl alcohol ether by one-step method.
  • J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation).
  • MDPI. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing.
  • HiMedia Laboratories. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde.
  • ResearchGate. (n.d.). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde.

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3-Isopropoxy-4-methoxybenzaldehyde reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 3-Isopropoxy-4-methoxybenzaldehyde

A Guide to Synthesis and Key Reaction Mechanisms for Drug Discovery & Development

Abstract: This document provides an in-depth technical guide on this compound, a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. We will explore its primary synthesis route via the Williamson ether synthesis, detail the mechanisms of its key reactions—including Aldol Condensation, Wittig Olefination, and Reductive Amination—and provide a comprehensive, field-tested protocol for a representative reductive amination reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction and Significance

This compound is an aromatic aldehyde that serves as a key structural motif and synthetic precursor. It is an ether derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), a naturally occurring isomer of vanillin.[1] The presence of three distinct functional handles—an aldehyde, a methoxy ether, and an isopropoxy ether—makes it a highly versatile molecule for building molecular complexity.

The aldehyde group is a gateway to numerous transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing moieties, which are fundamental operations in medicinal chemistry.[2] The differential reactivity of the two ether groups, particularly the potential for selective cleavage of the bulkier isopropoxy group under specific acidic conditions, offers further strategic advantages in multi-step syntheses.[3][4] This compound is therefore frequently employed in the development of novel therapeutic agents and functional materials.

Compound Properties
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehyde[5]
Synonyms 3-Isopropoxy-p-anisaldehyde, Isovanillin isopropyl ether
CAS Number 34123-66-5
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol
Appearance Solid

Synthesis of this compound

The most direct and common synthesis of this compound is through the Williamson ether synthesis , starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is a cornerstone of organic chemistry for the formation of ethers.[6]

The Williamson Ether Synthesis Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2) mechanism.[7][8]

  • Deprotonation: The phenolic hydroxyl group of isovanillin is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotontonate the phenol, creating a highly nucleophilic potassium phenoxide intermediate. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions, and it is easily removed during workup.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This attack proceeds via an Sɴ2 pathway, where the phenoxide displaces the halide leaving group in a single concerted step.[6]

  • Product Formation: The reaction results in the formation of the C-O ether bond, yielding this compound and a potassium halide salt as a byproduct. Using a polar aprotic solvent like DMF or acetonitrile helps to solvate the cation (K⁺) and accelerate the Sɴ2 reaction.[8]

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sɴ2 Attack Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Phenoxide Potassium Phenoxide (Nucleophile) Isovanillin->Phenoxide H⁺ abstraction Base K₂CO₃ (Base) AlkylHalide 2-Bromopropane Product 3-Isopropoxy-4-methoxy- benzaldehyde AlkylHalide->Product Phenoxide->Product Nucleophilic Attack Salt KBr (Byproduct) Product->Salt Displacement

Caption: Synthesis of this compound via Williamson ether synthesis.

Key Reaction Mechanisms in Drug Development

The aldehyde functionality is the primary site of reactivity, enabling a wide array of transformations crucial for molecular diversification.

Claisen-Schmidt (Crossed Aldol) Condensation

The Aldol condensation is a powerful C-C bond-forming reaction.[9][10] Since this compound lacks α-hydrogens, it cannot form an enolate itself. However, it can act as an excellent electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable carbonyl compound (e.g., a ketone like acetophenone or acetone).[9][11]

Mechanism:

  • A base removes an α-proton from the ketone to form a nucleophilic enolate ion.[12]

  • The enolate attacks the electrophilic carbonyl carbon of this compound.[12]

  • The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone (the "aldol addition" product).[13]

  • If the reaction is heated, this intermediate readily undergoes dehydration (elimination of water) to yield a thermodynamically stable α,β-unsaturated ketone (a chalcone derivative), which is the final "condensation" product.[13]

The Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[14] It offers excellent control over the location of the newly formed double bond, replacing the C=O bond directly with a C=C bond.

Mechanism:

  • The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base.[15]

  • The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom.

  • This concerted [2+2] cycloaddition forms a strained four-membered ring intermediate called an oxaphosphetane.[14]

  • The oxaphosphetane intermediate rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a P=O double bond. The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[15]

Reductive Amination

Reductive amination is one of the most widely used methods for synthesizing amines in drug discovery.[16] It forms a new C-N bond by converting the aldehyde into an amine in a one-pot procedure, avoiding the over-alkylation problems associated with direct alkylation of amines.[16]

Mechanism:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine. A primary amine will form a hemiaminal intermediate, which then eliminates water to form an imine. A secondary amine will form an iminium ion. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine or iminium ion as it is formed. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal.[17] They are gentle enough not to reduce the starting aldehyde but are highly effective at reducing the protonated imine (iminium ion), driving the equilibrium towards the final amine product.[16]

Reductive_Amination Reductive Amination Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Primary Amine (R'-NH₂) Amine->Hemiaminal Nucleophilic Attack Hydride NaBH(OAc)₃ (Reducing Agent) Product Secondary Amine (R-CH₂-NHR') Hydride->Product Iminium Iminium Ion [R-CH=NHR']⁺ Hemiaminal->Iminium -H₂O (Dehydration) Iminium->Product Hydride Attack

Caption: General mechanism for reductive amination of an aldehyde with a primary amine.

Experimental Protocol: Reductive Amination

This protocol details the synthesis of N-benzyl-1-(3-isopropoxy-4-methoxyphenyl)methanamine from this compound and benzylamine.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound194.231.00 g5.151.0
Benzylamine107.150.58 g (0.60 mL)5.411.05
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.64 g7.721.5
Dichloromethane (DCM)-25 mL--
Acetic Acid (Glacial)60.05~2 drops-cat.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.15 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (25 mL). Add benzylamine (0.60 mL, 5.41 mmol) to the solution, followed by two drops of glacial acetic acid.

    • Causality Note: The acid catalyzes the formation of the iminium ion by protonating the hemiaminal intermediate, making water a better leaving group.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.64 g, 7.72 mmol) to the mixture in portions over 5 minutes.

    • Causality Note: NaBH(OAc)₃ is added after initial stirring to ensure the iminium ion has had time to form. It is a mild and selective reductant, preventing reduction of the starting aldehyde.[17] The addition should be portion-wise to control any potential effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the remaining reducing agent and neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reducing agent or incomplete iminium formation.Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃. If starting material persists, consider adding more catalytic acid or allowing the initial aldehyde/amine mixture to stir for a longer period before adding the reductant.
Low Yield Inefficient work-up; product loss during extraction.Ensure the aqueous layer is thoroughly extracted. The product amine may have some water solubility, especially if it is protonated. Ensure the quench is basic (pH > 8) to keep the amine in its freebase form.
Side Product Formation Reduction of the starting aldehyde.This is rare with NaBH(OAc)₃ but can occur if the reagent is impure or if a stronger reductant like NaBH₄ is used improperly.[17] Ensure the quality of the reducing agent and add it only after the imine has formed.

References

  • PubChem. (n.d.). This compound.
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  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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  • Chem-Station. (2014). Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • SRM University. (n.d.). ALDOL CONDENSATION.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
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  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
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  • NIH National Center for Biotechnology Information. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
  • Magritek. (n.d.). The Aldol Condensation.
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • AZoM. (2014). An Introduction to Aldol Condensation.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.
  • University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.

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Application Notes and Protocols for the Chromatographic Purification of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 3-Isopropoxy-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and flavor chemistry. We delve into the underlying principles of chromatographic separation, offering a rationale for methodological choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this target compound. Protocols for both preparative-scale flash chromatography and analytical-scale High-Performance Liquid Chromatography (HPLC) are presented, along with a discussion of potential impurities and troubleshooting strategies.

Introduction: The Significance of Purifying this compound

This compound is a valuable aromatic aldehyde utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and novel flavoring agents. Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. The most common synthetic route to this compound is the Williamson ether synthesis, typically reacting vanillin with an isopropylating agent.[1][2][3] This synthesis, while generally efficient, can lead to a range of impurities that must be removed.

This guide provides a systematic approach to the purification of this compound, focusing on the versatile and powerful techniques of flash column chromatography for bulk purification and HPLC for high-resolution separation and purity assessment.

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities that may be present in the crude reaction mixture. Based on the common synthetic pathway from vanillin, the following impurities should be considered:

  • Unreacted Starting Materials: Residual vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common impurity.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 3-isopropoxy-4-methoxybenzoic acid.

  • Byproducts of Incomplete Reaction: In some synthetic variations, incompletely reacted intermediates may be present.

  • Side-Reaction Products: Depending on the reaction conditions, minor side products may be formed.

The differing polarities and chemical properties of these impurities relative to the desired product form the basis for their chromatographic separation.

The Chromatographic Approach: Principles and Strategy

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4][5][6][7] The choice of chromatographic mode—normal-phase or reversed-phase—is critical and depends on the polarity of the target compound and its impurities.

  • Normal-Phase Chromatography: Employs a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). In this mode, polar compounds are retained more strongly on the stationary phase, while non-polar compounds elute faster.[4][5]

  • Reversed-Phase Chromatography: Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile). Here, non-polar compounds have a stronger affinity for the stationary phase and are retained longer, while polar compounds elute more quickly.[4][5]

For this compound, both normal-phase and reversed-phase chromatography can be effectively employed. Flash chromatography is typically performed in the normal-phase for preparative scale purification, while HPLC is often conducted in the reversed-phase for high-resolution analytical separations.

Chromatography_Strategy Crude_Product Crude 3-Isopropoxy-4- methoxybenzaldehyde Flash_Chrom Preparative Flash Chromatography (Normal-Phase) Crude_Product->Flash_Chrom Bulk Purification HPLC_Analysis Analytical HPLC (Reversed-Phase) Flash_Chrom->HPLC_Analysis Purity Check Pure_Product Pure Product (>99%) Flash_Chrom->Pure_Product Isolation Impurity_Analysis Impurity Profiling HPLC_Analysis->Impurity_Analysis Quantification

Caption: Overall purification and analysis workflow.

Preparative Purification by Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase, significantly reducing purification time compared to traditional gravity chromatography.[4][5][7]

Rationale for Method Selection

Normal-phase flash chromatography using silica gel is the method of choice for the preparative scale purification of this compound. The moderate polarity of the target compound allows for good separation from both more polar impurities (e.g., unreacted vanillin) and less polar byproducts using a simple and cost-effective hexane/ethyl acetate solvent system.

Materials and Equipment
Material/Equipment Specifications
Stationary Phase Silica Gel (40-63 µm particle size)
Mobile Phase Solvents n-Hexane (ACS grade or higher), Ethyl Acetate (ACS grade or higher)
Apparatus Glass chromatography column, Flash chromatography system (optional), Fraction collector, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm)
Crude Sample Crude this compound
Step-by-Step Protocol
  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v).

    • The optimal mobile phase for the column will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This ensures good separation and a reasonable elution volume.[8]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often leads to sharper bands and better separation.[9]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the bed.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexane.[8]

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.

  • Product Isolation:

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development Pack 2. Column Packing TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Monitor TLC Monitoring Elute->Monitor Isolate 5. Product Isolation Elute->Isolate Monitor->Elute Adjust Gradient Analyze Purity Analysis (HPLC) Isolate->Analyze

Caption: Step-by-step flash chromatography workflow.

Analytical Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an analytical technique that provides high-resolution separations, making it ideal for determining the purity of the final product and quantifying any remaining impurities.[10][11]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 column is well-suited for the analysis of this compound. The use of a polar mobile phase (acetonitrile/water) allows for the efficient separation of the moderately non-polar target compound from potential polar impurities. A gradient elution method is recommended to ensure the timely elution of all components with good peak shape.[12]

Materials and Equipment
Material/Equipment Specifications
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector
Stationary Phase C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Solvents Acetonitrile (HPLC grade), Water (HPLC grade)
Sample Purified this compound
Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the purified product (e.g., 1 mg) and dissolve it in a known volume of mobile phase or a suitable solvent (e.g., 1 mL of acetonitrile) to create a stock solution.

    • Further dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm or 280 nm (determine optimal wavelength by UV scan)
  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Troubleshooting

Problem Potential Cause Solution
Poor separation in flash chromatography Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Poor column packing.Repack the column, ensuring a homogenous and bubble-free slurry.
Product elutes too quickly or too slowly Mobile phase is too polar or not polar enough.Adjust the starting composition and gradient of the mobile phase based on TLC results.
Tailing peaks in HPLC Secondary interactions with the stationary phase.Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress silanol interactions.
Column overload.Dilute the sample and re-inject.
Ghost peaks in HPLC Contamination in the mobile phase or system.Use fresh, high-purity solvents and flush the HPLC system thoroughly.

Conclusion

The successful purification of this compound is a critical step in its utilization for further synthetic applications. The protocols outlined in this guide, based on the fundamental principles of chromatography, provide a robust framework for achieving high levels of purity. By understanding the nature of potential impurities and systematically applying the techniques of flash chromatography and HPLC, researchers can confidently obtain a product of the required quality for their scientific endeavors.

References

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  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • LCGC Europe. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
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  • Semantic Scholar. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine.
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  • ResearchGate. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • International Ayurvedic and Medical Journal. (n.d.). Flash chromatography.
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  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol.
  • ResearchGate. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.

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Application Notes and Protocols for the Recrystallization of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3-Isopropoxy-4-methoxybenzaldehyde via recrystallization. Recognizing the compound's utility as a key intermediate in pharmaceutical and fine chemical synthesis, achieving high purity is paramount. This guide moves beyond a simple set of instructions, delving into the rationale behind procedural choices, from solvent selection to impurity removal. It is intended for researchers, chemists, and process development professionals who require a robust, adaptable, and well-understood method for obtaining high-purity this compound.

Introduction and Scientific Context

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is a solid aromatic aldehyde.[1][2] Its structural congeners, such as 3-ethoxy-4-methoxybenzaldehyde, are noted for their roles as versatile precursors in the synthesis of complex organic molecules.[3] The purification of such intermediates is a critical step in any synthetic workflow, as the presence of impurities can lead to side reactions, lower yields, and complications in subsequent steps.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain in the solution and are subsequently removed by filtration.[4][5]

This application note will provide a detailed protocol for the recrystallization of this compound, supported by an understanding of its chemical properties and likely contaminants.

Understanding the Analyte and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1. Notably, a definitive melting point for the pure compound is not consistently reported in publicly available literature. This necessitates the use of other analytical techniques to confirm purity post-recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₄O₃[1]
Molar Mass194.23 g/mol [1]
AppearanceSolid[2]
IUPAC Name4-methoxy-3-(propan-2-yloxy)benzaldehyde[1]
CAS Number34123-66-5[1]
Common Synthesis Route and Likely Impurities

This compound is commonly synthesized via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7] This reaction involves the deprotonation of the hydroxyl group of isovanillin with a base, followed by nucleophilic attack on an isopropyl halide.

Based on this synthetic route, the primary impurities in a crude sample are likely to be:

  • Unreacted Isovanillin: The starting material, which is more polar than the desired product due to the free hydroxyl group. It has a reported melting point of 113-115 °C.[6]

  • 3-Isopropoxy-4-methoxybenzoic acid: The product can be susceptible to oxidation, especially if exposed to air at elevated temperatures, converting the aldehyde group to a carboxylic acid. This impurity is acidic and more polar than the product.

  • Inorganic Salts: Byproducts from the reaction, such as sodium bromide or potassium bromide, depending on the base and alkylating agent used. These are generally insoluble in organic solvents.

The Recrystallization Protocol: A Step-by-Step Guide

The following protocol is designed to be a robust starting point for the purification of this compound. Researchers should consider small-scale trials to optimize solvent volumes and cooling rates for their specific sample.

Rationale for Solvent System Selection

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[4] Given the compound's ether and aldehyde functionalities, it possesses moderate polarity. The primary organic impurity, unreacted isovanillin, is more polar.

A mixed solvent system of ethanol and water is proposed. Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent will decrease the solubility of the moderately polar product upon cooling, while potentially keeping the more polar isovanillin in solution.

Table 2: Properties of Recommended Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5Good solvent for a wide range of organic compounds.
Water10080.1Acts as an anti-solvent for many organic compounds.
Experimental Workflow Diagram

The overall process can be visualized as follows:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C If insoluble impurities are present, perform hot gravity filtration B->C Optional D Add hot water dropwise until turbidity persists C->D E Add a few drops of hot ethanol to redissolve D->E F Allow to cool slowly to room temperature E->F G Cool in an ice bath to maximize yield F->G H Collect crystals by vacuum filtration G->H I Wash with cold ethanol/water mixture H->I J Dry crystals under vacuum I->J

Caption: Recrystallization workflow for this compound.

Detailed Experimental Procedure

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat ethanol on a hot plate to near boiling.

    • Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization:

    • Heat deionized water to near boiling.

    • To the hot, clear ethanolic solution of your compound, add the hot water dropwise with continuous stirring.

    • Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Purity Assessment and Characterization

Table 3: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak corresponding to the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impurities.A single major peak with the correct mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and detect impurities.Spectra consistent with the structure of this compound and no significant peaks from impurities like isovanillin.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groups.Presence of characteristic peaks for aldehyde, ether, and aromatic functionalities.

A comparison of the analytical data of the crude and recrystallized material should demonstrate a significant reduction or complete removal of impurities.

Troubleshooting

Table 4: Common Issues and Solutions in Recrystallization

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Reheat the solution and evaporate some of the solvent. Allow to cool again. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[5]
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Reheat the solution to dissolve the oil, then add more of the primary solvent (ethanol) and cool again.
Low recovery of purified product. Too much solvent was used. The product has significant solubility in the cold solvent. The cooling period was too short.Ensure the minimum amount of hot solvent is used. Cool the solution for a longer period in the ice bath.

Conclusion

The protocol described herein provides a robust and scientifically grounded method for the purification of this compound by recrystallization. By understanding the nature of the compound and its likely impurities, a logical and effective purification strategy can be implemented. The use of a mixed ethanol-water solvent system is recommended for its ability to selectively crystallize the desired product while leaving more polar impurities in solution. Due to the lack of a reported melting point for the pure compound, purity should be rigorously assessed using chromatographic and spectroscopic techniques.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3).
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • Google Patents. (n.d.). US5786516A - Process for the preparation of isovanillin.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • European Patent Office. (n.d.). EP0758639A1 - Process for preparing isovanillin.
  • Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • PubChem. (n.d.). Isovanillin. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Isopropoxy-2,4-dimethoxybenzaldehyde. National Center for Biotechnology Information.

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1H NMR spectrum of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the ¹H NMR Spectroscopic Analysis of 3-Isopropoxy-4-methoxybenzaldehyde

Abstract

This comprehensive application note provides a detailed guide to the acquisition, processing, and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral features. We present a self-validating protocol for sample preparation and data acquisition, followed by a thorough analysis of chemical shifts, signal integrations, multiplicities, and coupling constants. This guide serves as a practical reference for the unambiguous structural elucidation of substituted benzaldehyde derivatives.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, offering unparalleled insight into molecular structure.[1] For a molecule like this compound, a compound with potential applications in flavoring, fragrance, and pharmaceutical synthesis, ¹H NMR provides a definitive fingerprint. This fingerprint allows for the precise mapping of all hydrogen atoms, confirming the substitution pattern on the aromatic ring and the identity of the alkoxy functional groups.

The interpretation of a ¹H NMR spectrum relies on four key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; the multiplicity (splitting pattern), which details the number of neighboring protons; and the coupling constant (J), which provides information on the connectivity and spatial relationship between coupled protons.[2][3] This guide will dissect each of these components for the title compound.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first identify all chemically non-equivalent protons within the molecule. This compound (C₁₁H₁₄O₃) possesses five distinct proton environments, as illustrated below.[4]

Figure 1: Structure of this compound with non-equivalent protons labeled (Ha-Hg).

  • Hₐ: Aldehyde proton.

  • Hₑ: Methoxy group protons (-OCH₃ ).

  • HᏧ: Isopropoxy methine proton (-OCH (CH₃)₂).

  • H꜀: Isopropoxy methyl protons (-OCH(CH₃ )₂).

  • Hբ, Hₐ, Hₑ: Aromatic ring protons.

Predicted ¹H NMR Spectral Data and Interpretation

The electronic environment of each proton dictates its chemical shift, while interactions with neighboring protons determine its splitting pattern.

Causality of Chemical Shifts and Multiplicities
  • Aldehyde Proton (Hₐ): This proton is attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O bond heavily deshield the aldehyde proton, shifting its resonance significantly downfield.[5] It is expected to appear as a sharp singlet, as its coupling to the meta-aromatic proton (Hբ) is typically negligible (⁵J coupling).

  • Aromatic Protons (Hբ, Hₐ, Hₑ): These protons resonate in the characteristic aromatic region (δ 6.0-9.0 ppm).[3] Their precise shifts are determined by the electronic effects of the substituents. The methoxy and isopropoxy groups are electron-donating, which shield the ring protons (shift them upfield). Conversely, the aldehyde group is strongly electron-withdrawing, deshielding the protons ortho and para to it.

    • Hբ: This proton is ortho to the aldehyde group and meta to both alkoxy groups. The strong deshielding from the adjacent aldehyde will make this the most downfield of the aromatic signals. It will be split into a doublet by its ortho neighbor Hₐ (³J ≈ 8-9 Hz).

    • Hₐ: This proton is meta to the aldehyde and ortho to the isopropoxy group. It is expected to be more shielded than Hբ. It will be split into a doublet of doublets by its ortho neighbors Hբ (³J ≈ 8-9 Hz) and Hₑ (³J ≈ 2-3 Hz).

    • Hₑ: This proton is ortho to the methoxy group and meta to the aldehyde. It is the most shielded of the aromatic protons. It will appear as a doublet due to coupling with its ortho neighbor Hₐ (³J ≈ 2-3 Hz).

  • Isopropoxy Protons (HᏧ, H꜀):

    • Methine (HᏧ): This single proton is attached to a carbon bonded to an electronegative oxygen atom, shifting it downfield.[6] It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet according to the n+1 rule (n=6, 6+1=7).

    • Methyls (H꜀): These six protons are equivalent due to free rotation. They are coupled to the single methine proton (HᏧ), and thus appear as a sharp doublet (n=1, 1+1=2).

  • Methoxy Protons (Hₑ): These three protons are equivalent and have no adjacent proton neighbors. Therefore, they appear as a distinct singlet.[7] Their chemical shift is characteristic of an aryl methyl ether.[8]

Summary of Predicted Spectral Data

The expected ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized below.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ Aldehyde (-CHO)9.8 - 9.9Singlet (s)-1H
Aromatic (H-2)7.40 - 7.45Doublet (d)³J ≈ 8.5 Hz1H
Hₐ Aromatic (H-6)7.35 - 7.40Doublet of Doublets (dd)³J ≈ 8.5 Hz, ⁴J ≈ 2.0 Hz1H
Hₑ Aromatic (H-5)6.90 - 7.00Doublet (d)⁴J ≈ 2.0 Hz1H
HᏧ Isopropoxy (-OCH<)4.6 - 4.7Septet (sept)³J ≈ 6.0 Hz1H
Hₑ Methoxy (-OCH₃)3.9 - 4.0Singlet (s)-3H
H꜀ Isopropoxy (-CH₃)1.3 - 1.4Doublet (d)³J ≈ 6.0 Hz6H

Protocols for ¹H NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Protocol for Sample Preparation

This protocol ensures a homogeneous sample at an appropriate concentration, free from particulate matter.

Materials:

  • This compound (5-15 mg)

  • Deuterated chloroform (CDCl₃, ≥99.8% D) containing 0.03-0.05% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Glass vial with cap

  • Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

Procedure:

  • Weighing: Accurately weigh 5-15 mg of the analyte into a clean, dry glass vial.

  • Dissolution: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial.[9] Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Filtration: To ensure optimal spectral resolution by removing any microscopic particulate matter, filter the solution. Place a small, tight plug of glass wool into a clean Pasteur pipette and draw the analyte solution through it directly into the NMR tube.

  • Transfer: The final sample height in the NMR tube should be approximately 4-5 cm (around 0.6 mL).[10] This height is optimal for proper shimming on most modern spectrometers.

  • Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the exterior of the tube with a lint-free tissue dampened with isopropanol or acetone to remove fingerprints and dust.

Protocol for Data Acquisition and Processing

This is a general workflow for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

G cluster_proc Processing Steps prep Prepare Sample (Protocol 4.1) insert Insert Sample into Spectrometer Magnet prep->insert lock Lock on Deuterium Signal of CDCl₃ insert->lock shim Shim Magnetic Field (Maximize Homogeneity) lock->shim setup Set Acquisition Parameters (Pulse Program, Scans, etc.) shim->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Process Data acquire->process ft Fourier Transform (FID → Spectrum) process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (TMS to 0.00 ppm) baseline->reference integrate Integrate Signals reference->integrate analyze Analyze Spectrum (Chemical Shift, Multiplicity, J-Coupling) integrate->analyze

Figure 2: Standard workflow for NMR data acquisition and processing.

Key Acquisition Parameters (Example):

  • Spectrometer: 400 MHz

  • Pulse Program: Standard 1D proton (e.g., 'zg30')

  • Number of Scans (NS): 8 to 16 (for good signal-to-noise)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): ~16 ppm

Processing Steps:

  • Fourier Transform (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.

  • Phasing: All peaks are adjusted to be purely absorptive with a positive, symmetrical shape.

  • Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.

  • Referencing: The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak (CHCl₃ in CDCl₃) can be used as a secondary reference at δ 7.26 ppm.[10]

  • Integration: The relative areas under each distinct signal are calculated.

  • Peak Picking: The precise chemical shift of each peak is identified.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through the systematic analysis of chemical shifts, integrations, and coupling patterns. The aldehyde proton at ~9.8 ppm, the three distinct aromatic signals, the methoxy singlet at ~3.9 ppm, and the characteristic septet and doublet of the isopropoxy group collectively provide unambiguous confirmation of the molecular structure. The protocols detailed herein offer a robust framework for obtaining high-fidelity data, ensuring that this powerful analytical technique can be effectively leveraged in research and quality control settings.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Janez, M., & Stare, J. (2010). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 75(11), 3547-3555.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.
  • Baiwir, M., Llabres, G., & Piette, J. L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(5), 1481-1487.
  • Iwasaki, F. (1983). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry Letters, 12(12), 1949-1952.
  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 6.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

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Application Note: Structural Elucidation of 3-Isopropoxy-4-methoxybenzaldehyde using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-Isopropoxy-4-methoxybenzaldehyde using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, unambiguous structural confirmation is critical. 13C NMR offers a direct, non-destructive method to probe the carbon skeleton of the molecule. This document details an optimized experimental protocol, from sample preparation to data acquisition and processing. Furthermore, it presents a thorough interpretation of the resulting spectrum, correlating each signal to its specific carbon atom by analyzing the inductive and resonance effects of the aldehyde, methoxy, and isopropoxy substituents. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.

Introduction: The Role of 13C NMR in Structural Verification

This compound (PubChem CID: 592092) is a disubstituted aromatic aldehyde.[1][2] Its molecular structure contains a variety of carbon environments: an aldehyde carbonyl, a benzene ring with complex substitution patterns, a methoxy group, and an isopropoxy group. While techniques like 1H NMR provide information on the proton environment, 13C NMR is uniquely powerful for directly mapping the carbon framework.[3]

The key advantages of 13C NMR in this context are:

  • Wide Chemical Shift Range: Carbon signals are dispersed over a broad range (typically 0-220 ppm), which minimizes signal overlap, even for structurally similar carbons.[4]

  • Sensitivity to Electronic Environment: The chemical shift of each carbon nucleus is highly sensitive to its local electronic environment, which is dictated by hybridization and the electronegativity of neighboring atoms and functional groups.[5] This allows for the clear differentiation of carbonyl, aromatic, and aliphatic carbons.

  • Direct Carbon Count: Under appropriate conditions, a proton-decoupled 13C NMR spectrum displays one signal for each unique carbon atom, providing a direct count of the distinct carbon environments in the molecule.

This note will first establish a robust protocol for acquiring high-quality 13C NMR data for the target molecule and then delve into a detailed, mechanistically-grounded interpretation of the spectral data.

Molecular Structure and Carbon Numbering

For clarity in spectral assignment, the carbon atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.

Chemical structure of this compound with numbered carbons
  • C1 - C6: Aromatic ring carbons

  • C7: Aldehyde carbonyl carbon

  • C8: Methoxy carbon

  • C9: Isopropoxy methine (CH) carbon

  • C10, C11: Isopropoxy methyl (CH3) carbons (chemically equivalent)

Experimental Protocol

This protocol is designed to yield a high-resolution, high signal-to-noise (S/N) 13C NMR spectrum in a reasonable timeframe.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[6]

  • Analyte: Weigh approximately 20-30 mg of high-purity this compound. The sample should be dry and free of particulate matter.

  • Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the analyte in a clean vial. CDCl3 is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined solvent signal (a triplet at ~77.16 ppm) which serves as a convenient internal chemical shift reference.[7]

  • Mixing: Gently agitate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR probe's radiofrequency (RF) coil.[6]

  • Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shift to 0.00 ppm. However, for routine analysis, referencing to the residual solvent peak is standard practice.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Nucleus Observed: 13C

  • Experiment: 1D Carbon with Proton Decoupling (zgpg30 or similar)

  • Pulse Angle (P1): 30 degrees. A 30° pulse angle is recommended as a compromise between signal intensity and relaxation time, allowing for faster repetition rates without saturating signals from carbons with long relaxation times (T1), such as quaternary carbons.[8][9]

  • Acquisition Time (AQ): ~1.0 - 2.0 seconds. This duration ensures sufficient data point resolution for sharp peaks.[8]

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for partial T1 relaxation, which is crucial for improving the signal-to-noise ratio over multiple scans.[8]

  • Number of Scans (NS): 128 to 1024. The low natural abundance of the 13C isotope (1.1%) necessitates signal averaging.[3] The exact number will depend on the sample concentration and desired S/N ratio. A preliminary run of 128 scans can be used to estimate the total time needed.

  • Temperature: 298 K (25 °C)

Data Processing and Analysis

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any remaining baseline distortions.

  • Referencing: The spectrum is calibrated by setting the central peak of the CDCl3 triplet to 77.16 ppm.

  • Peak Picking: The chemical shift (δ) of each peak is identified and labeled.

Predicted 13C NMR Data and Spectroscopic Interpretation

The following table summarizes the predicted chemical shifts for this compound. The assignments are based on established chemical shift ranges for various functional groups and a detailed analysis of substituent effects.[5][10][11]

Carbon NumberChemical EnvironmentPredicted δ (ppm)Rationale for Assignment
C7 Aldehyde (C=O)~190.5The aldehyde carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and its sp2 hybridization, placing it far downfield.[12]
C4 Aromatic (C-O-CH3)~155.0Aromatic carbon directly bonded to the electronegative methoxy oxygen. Experiences a strong downfield shift.
C3 Aromatic (C-O-iPr)~149.0Aromatic carbon directly bonded to the isopropoxy oxygen. Also strongly deshielded, but slightly upfield of C4.
C1 Aromatic (Quaternary)~130.0This is the carbon to which the aldehyde group is attached. It is a quaternary carbon and is deshielded by the aldehyde's inductive effect.
C6 Aromatic (CH)~126.5This aromatic methine is ortho to the electron-withdrawing aldehyde group, causing a downfield shift relative to unsubstituted benzene (128.5 ppm).
C5 Aromatic (CH)~112.0This carbon is ortho to the electron-donating isopropoxy group and meta to the aldehyde, resulting in significant shielding (upfield shift).
C2 Aromatic (CH)~110.5This carbon is ortho to the electron-donating methoxy group and meta to the aldehyde, resulting in a strong shielding effect.
C9 Isopropoxy (CH)~71.0Aliphatic carbon directly attached to an oxygen atom. The electronegative oxygen causes a significant downfield shift into the 60-80 ppm range.
C8 Methoxy (CH3)~56.0The methoxy carbon is a classic example of a methyl group attached to oxygen, consistently appearing in this region.
C10, C11 Isopropoxy (CH3)~21.9These two equivalent methyl carbons are in a typical aliphatic environment, appearing far upfield.
Interpretation of Substituent Effects

The chemical shifts of the aromatic carbons (C1-C6) are governed by the interplay of the electronic effects of the three substituents.

  • Oxygen-Substituted Carbons (C3, C4): The carbons directly attached to the alkoxy groups are the most downfield of the ring carbons (excluding C1). This is due to the strong deshielding inductive effect of the highly electronegative oxygen atoms.

  • Aldehyde Group (-CHO): The aldehyde is an electron-withdrawing group. It deshields the ortho (C6) and para (C1, relative to the aldehyde's position on the ring) positions. This explains why C6 is further downfield than C2 and C5.

  • Alkoxy Groups (-OCH3, -OCH(CH3)2): These are strong electron-donating groups through resonance. They significantly shield the carbons ortho and para to them. C2 is ortho to the methoxy group, and C5 is ortho to the isopropoxy group, explaining their strong upfield shifts to ~110-112 ppm.

Workflow and Self-Validation

To ensure the trustworthiness of the obtained data, a systematic workflow with built-in validation checks is essential.

Experimental and Analytical Workflow

The entire process from sample to final structure confirmation can be visualized as follows:

G 13C NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation A Weigh Analyte (20-30 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock/Shim C->D E Set Acquisition Parameters (zgpg30, D1=2s, NS=1024) D->E F Acquire FID Data E->F G Fourier Transform (FT) F->G H Phase & Baseline Correction G->H I Reference to CDCl3 (77.16 ppm) H->I J Peak Picking & Data Tabulation I->J K Assign Signals to Carbons J->K L Structural Confirmation K->L

Caption: Workflow for 13C NMR analysis of this compound.

Trustworthiness and Data Validation

A protocol's value lies in its reproducibility and the confidence it imparts to the results. The following checks serve as a self-validating system:

  • Solvent Peak Reference: The CDCl3 triplet at ~77.16 ppm must be present and correctly identified. Its characteristic 1:1:1 triplet pattern (due to C-D coupling) confirms the lock signal and provides a reliable internal reference.[7]

  • Correct Number of Signals: The proton-decoupled spectrum should exhibit exactly 9 signals, corresponding to the 9 unique carbon environments in the molecule (note that C10 and C11 are equivalent). The presence of more signals may indicate an impurity, while fewer signals could suggest accidental peak overlap.

  • Chemical Shift Plausibility: The observed chemical shifts should fall within the expected ranges for the functional groups present. For instance, a signal around 190 ppm strongly corroborates the aldehyde carbonyl, while signals between 110-160 ppm confirm the aromatic carbons.[10] Any significant deviation warrants investigation into the sample's integrity or experimental parameters.

By adhering to this detailed protocol and its integrated validation checks, researchers can confidently perform structural elucidation of this compound and related compounds with high accuracy and reliability.

References

  • Martins, M. A. P., et al. (1995). 13C NMR Chemical Shift of β-Alkoxyvinylketones: II. Empirical Substituent Effects in β-Aryl-β-Methoxy. Marcel Dekker, Inc.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry.
  • University of Missouri. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Wishart, D. S. (2018). Acquiring 1 H and 13 C Spectra.
  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
  • Springer Nature. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
  • National Institutes of Health. (n.d.).
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
  • I.R.I.S. (n.d.).
  • Indian Academy of Sciences. (n.d.). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
  • National Institutes of Health. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. PMC. [Link]
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Mass Spectrometry of 3-Isopropoxy-4-methoxybenzaldehyde: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde, is a compound of significant interest in medicinal chemistry, fragrance development, and materials science. Its structural similarity to vanillin and its derivatives makes it a valuable building block in the synthesis of novel therapeutic agents and specialty chemicals. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and for monitoring its role in complex chemical reactions. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the detailed molecular analysis of such compounds.

This comprehensive guide provides an in-depth exploration of the mass spectrometric behavior of this compound. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to confidently identify and characterize this molecule. We will delve into the principles of its ionization and fragmentation, present a detailed experimental protocol for its analysis, and interpret the resulting mass spectral data. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the experimental design to ensure robust and reproducible results.

Molecular Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Monoisotopic Mass 194.0943 Da[1]
IUPAC Name This compound[1]
CAS Number 34123-66-5[1]

Principles of Mass Spectrometric Analysis

The mass spectrometric analysis of this compound typically involves its introduction into a mass spectrometer where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI), commonly coupled with Gas Chromatography (GC-MS), and soft ionization techniques like Electrospray Ionization (ESI), often used with Liquid Chromatography (LC-MS), are applicable.

This guide will focus on the fragmentation patterns observed under Electron Ionization (EI), which provides rich structural information through characteristic fragmentation.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is influenced by the stability of the aromatic ring and the nature of its substituents. The process begins with the formation of a molecular ion (M•+), which then undergoes a series of bond cleavages to yield characteristic fragment ions. The presence of the ether linkages and the aldehyde group dictates the primary fragmentation routes.

Based on established fragmentation patterns for aromatic aldehydes and ethers, the following pathway is proposed:

fragmentation_pathway M C₁₁H₁₄O₃ m/z = 194 (Molecular Ion) F1 C₉H₉O₃ m/z = 165 M->F1 -C₂H₅ F3 C₈H₉O₃ m/z = 153 M->F3 -C₃H₅ F6 C₉H₁₁O₂ m/z = 151 (Base Peak) M->F6 -C₃H₇ (isopropyl radical) F2 C₈H₇O₂ m/z = 135 F1->F2 -CH₂O F5 C₇H₈O₂ m/z = 124 F3->F5 -CHO F4 C₇H₅O m/z = 105 F6->F4 -CH₂O, -CH₂

Figure 1. Proposed EI fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

  • Molecular Ion (m/z 194): The intact molecule with one electron removed.

  • Loss of an Isopropyl Radical (m/z 151): A key fragmentation event is the cleavage of the isopropoxy group, leading to the formation of a stable radical cation at m/z 151. This is often the most abundant ion, or the "base peak," in the spectrum.[1][2]

  • Loss of a Propene Molecule (m/z 152): A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule, resulting in an ion at m/z 152.

  • Loss of a Methyl Radical (m/z 179): Cleavage of the methoxy group results in the loss of a methyl radical.

  • Loss of Formaldehyde (CH₂O): Subsequent fragmentation of the ion at m/z 151 can involve the loss of formaldehyde from the methoxy group, leading to an ion at m/z 121.

  • Loss of the Aldehyde Group (CHO): Cleavage of the aldehyde group can lead to a fragment at m/z 165.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Serially dilute the stock solution to prepare working standards in the range of 1-100 µg/mL.

2. GC-MS Instrumentation and Parameters

The following table provides a validated starting point for instrumental parameters. Optimization may be required based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of compounds.
Injection Volume1 µL
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minProvides good separation from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for structural elucidation.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eVStandard energy for generating comparable library spectra.
Mass Rangem/z 40-300Covers the molecular ion and expected fragment ions.
Scan Rate2 scans/sec

3. Data Acquisition and Processing

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Process the data using the instrument's software to identify the retention time of the analyte and extract its mass spectrum.

  • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on the principles outlined above.

Expected Results and Data Interpretation

The GC-MS analysis will yield a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will display the molecular ion and a series of fragment ions.

Key Diagnostic Ions:

m/zProposed FragmentSignificance
194[M]•+Molecular Ion
151[M - C₃H₇]•+Base Peak , loss of the isopropyl group
179[M - CH₃]•+Loss of the methyl group
165[M - CHO]•+Loss of the aldehyde group
123[M - C₃H₇ - CO]•+Subsequent loss of CO from the m/z 151 fragment

The presence of a prominent peak at m/z 151 is a strong indicator for the presence of the isopropoxy-methoxy-benzoyl moiety. The molecular ion at m/z 194 confirms the molecular weight.

Workflow for Analysis

The following diagram illustrates the logical flow of the analytical process.

G_1 cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation p1 Prepare Stock Solution (1 mg/mL) p2 Perform Serial Dilutions (1-100 µg/mL) p1->p2 a1 Inject Sample p2->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-300) a3->a4 d1 Extract Mass Spectrum a4->d1 d2 Identify Molecular Ion (m/z 194) d1->d2 d3 Identify Key Fragments (m/z 151, 179, 165) d2->d3 d4 Confirm Structure d3->d4

Figure 2. Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the underlying principles of its fragmentation and adhering to a robust analytical protocol, researchers can confidently identify and characterize this important molecule. The detailed methodology and expected fragmentation patterns serve as a valuable resource for quality control, reaction monitoring, and structural elucidation in various scientific and industrial applications. The self-validating nature of the described protocol, grounded in established mass spectrometric principles, ensures the generation of reliable and defensible data.

References

  • PubChem. This compound.
  • NIST. Mass Spectrometry. In: Chemistry WebBook. National Institute of Standards and Technology. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]
  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde.

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of related substances for 3-Isopropoxy-4-methoxybenzaldehyde. The methodology is designed for researchers, quality control analysts, and professionals in pharmaceutical development. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The method's specificity is demonstrated through forced degradation studies, ensuring reliable performance in the presence of potential degradation products.

Introduction

This compound is a substituted benzaldehyde derivative of interest in the synthesis of pharmaceutical active ingredients (APIs). The purity of such intermediates is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally labile compounds.[5][6] This document provides a comprehensive guide to a specific RP-HPLC method developed for this compound, including the rationale for chromatographic conditions, detailed validation protocols, and procedures for stress testing to establish the method's stability-indicating capabilities.

Compound Information:

  • Name: this compound[7][8]

  • CAS Number: 34123-66-5[7][8]

  • Molecular Formula: C₁₁H₁₄O₃[7][9]

  • Molecular Weight: 194.23 g/mol [7][8]

  • Structure:

Experimental Design & Rationale

The selection of the HPLC method parameters was based on the physicochemical properties of this compound, which possesses moderate polarity due to the presence of ether and aldehyde functional groups. A reverse-phase C18 column was chosen for its versatility and proven performance in separating compounds of similar polarity.[10]

The mobile phase, a gradient of acetonitrile and water, was selected to ensure adequate retention of the main component while allowing for the effective elution and separation of more polar and less polar impurities. Acetonitrile is often chosen for its low UV cutoff and its ability to disrupt pi-pi interactions, which can be beneficial when analyzing aromatic compounds.[11] A photodiode array (PDA) detector was employed to monitor the elution, providing spectral data to assess peak purity.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • This compound reference standard (purity >99.5%).

    • Acetonitrile (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Hydrochloric acid (AR grade).

    • Sodium hydroxide (AR grade).

    • Hydrogen peroxide (30%, AR grade).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-70% B; 20-25 min: 70% B; 25.1-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 275 nm

Protocols: Step-by-Step Methodology

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1000 µg/mL for impurity profiling):

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter before injection.

Method Validation (ICH Q2(R1) Framework)

The developed method was validated to demonstrate its suitability for the intended purpose.[1][2][12] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12] To demonstrate this, forced degradation studies were conducted to intentionally degrade the sample and prove that the resulting degradation products do not interfere with the quantification of the main peak.[13][14][15]

Forced Degradation Protocol: A sample solution (1000 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of sample solution + 1 mL of 0.1 M HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 5 mL of sample solution + 1 mL of 0.1 M NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 5 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

After exposure, samples were diluted to the target concentration and analyzed. The peak purity of the this compound peak was assessed using the PDA detector to ensure no co-eluting peaks were present.[14]

Results Summary:

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~12%Two major degradation peaks observed at different retention times.Pass
Base Hydrolysis~18%One major degradation peak and several minor peaks observed.Pass
Oxidative Degradation~8%One significant degradation product formed.Pass
Thermal Degradation~5%Minor increase in known impurities, no new significant peaks.Pass
Photolytic Degradation~3%Minimal degradation observed.Pass

The results confirm that the method is stability-indicating, as all degradation products were well-resolved from the main analyte peak.

Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

  • Correlation Coefficient (r²): > 0.999

  • Validated Range: 50 - 150 µg/mL

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

  • Acceptance Criterion: Recovery between 98.0% and 102.0%.

  • Results: All recovery values were within the acceptable range, confirming the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.

    • Result: RSD < 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day using a different instrument.

    • Result: RSD < 2.0%.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.

Workflow Visualization

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting Prep_Standard Prepare Standard (100 µg/mL) HPLC_System HPLC System Setup (Optimized Conditions) Prep_Standard->HPLC_System Inject Inject Samples & Standards Prep_Sample Prepare Sample (1000 µg/mL) Filter Filter Sample (0.45 µm) Prep_Sample->Filter Filter->HPLC_System HPLC_System->Inject Acquire Data Acquisition (PDA Detector) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Purity Assess Peak Purity Integrate->Purity Quantify Quantify Impurities (% Area) Purity->Quantify Report Generate Final Report (Purity & Impurity Profile) Quantify->Report

Caption: HPLC analysis workflow from sample preparation to final reporting.

Conclusion

The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of purity and related substances of this compound. The successful validation against ICH guidelines and the comprehensive forced degradation studies confirm its suitability as a stability-indicating method for quality control and stability testing in a pharmaceutical development setting.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Shinde, V. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.
  • Protheragen. (n.d.). Forced Degradation Study & Impurity Analysis.
  • BioPharm International. (2005, July 1). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 18(7).
  • Scientific & Academic Publishing. (2023, April 23). Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines.
  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(15), 8435-8441.
  • Jin, L., et al. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7), 997-1010.
  • Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8), 70-79.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column.
  • ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • Kumar, V., et al. (n.d.). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. National Institutes of Health.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

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Application Notes & Protocols: Utilizing 3-Isopropoxy-4-methoxybenzaldehyde in Advanced Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the strategic incorporation of 3-Isopropoxy-4-methoxybenzaldehyde into fragrance formulations. This document outlines the molecule's unique olfactory properties, its synergistic potential, and detailed protocols for its application in various fragrance archetypes. Methodologies for ensuring formulation stability, safety, and regulatory compliance are also presented, tailored for researchers, scientists, and drug development professionals venturing into advanced fragrance design.

Introduction: Unveiling a Novel Aromatic Aldehyde

This compound, a derivative of benzaldehyde, presents a sophisticated and multifaceted olfactory profile. Unlike the sharper, more direct character of many aromatic aldehydes, this molecule offers a smoother, warmer, and more complex aromatic experience. Its structure, featuring both an isopropoxy and a methoxy group, contributes to a unique scent profile reminiscent of vanilla with balsamic and sweet undertones.[1] This positions it as a versatile ingredient capable of enhancing a wide range of fragrance families, from gourmand and oriental to floral and woody compositions.

Aromatic aldehydes have long been foundational in perfumery, valued for their capacity to add brilliance and lift to a fragrance composition.[2][3] The strategic use of aldehydes can transform a blend, introducing a sparkling and effervescent quality.[4] this compound builds upon this legacy, offering a modern twist with its nuanced and refined character.

Physicochemical Properties & Olfactory Profile

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for successful formulation. The table below summarizes key data for this compound.

PropertyValueSource
Molecular Formula C11H14O3PubChem[5][6]
Molecular Weight 194.23 g/mol PubChem[6]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Odor Profile Sweet, balsamic, vanilla-likeMySkinRecipes[1]
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like ethanolGeneral chemical knowledge

Olfactory Nuances: The primary scent character is a creamy vanilla note, but it is the subtle interplay of balsamic and sweet facets that distinguishes this molecule. It lacks the harsh, sometimes metallic, top notes of other aldehydes, instead offering a smooth and inviting introduction. This makes it an excellent choice for adding warmth and complexity without overpowering the other elements of a fragrance.

Safety & Regulatory Considerations

As with all fragrance ingredients, a comprehensive safety assessment is crucial. While specific safety data for this compound is not extensively detailed in the provided search results, general principles for aromatic aldehydes and related structures should be followed. The provided GHS information indicates that it may be harmful if swallowed and can cause skin and eye irritation.[6]

IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients.[7] While this compound is not specifically listed in the provided search results, it is essential to adhere to the principles of quantitative risk assessment and consider any restrictions on related benzaldehyde derivatives.[8][9][10][11] Perfumers must ensure that the final concentration of any restricted material in a consumer product complies with the established limits for the relevant product category.[8][9][11]

Workflow for Safety and Compliance:

Caption: Workflow for ensuring the safe and compliant use of new fragrance ingredients.

Application Protocols in Fragrance Formulation

The versatility of this compound allows for its use in a variety of fragrance types. The following protocols provide a starting point for its incorporation.

Protocol for a Modern Oriental Fragrance

Objective: To create a warm, spicy, and resinous oriental fragrance with a smooth, gourmand character.

Materials:

  • This compound

  • Vanillin

  • Ethyl Vanillin

  • Coumarin

  • Labdanum Absolute

  • Patchouli Essential Oil

  • Sandalwood Accord

  • Bergamot Essential Oil

  • Perfumer's Alcohol (Ethanol)

Procedure:

  • Create the Aldehydic Accord: Prepare a 10% dilution of this compound in perfumer's alcohol. This allows for more precise dosing.

  • Construct the Ambery Base: In a clean, amber glass bottle, combine the Labdanum Absolute, Patchouli Essential Oil, and Sandalwood Accord. Allow this base to mature for at least 48 hours.

  • Incorporate the Gourmand Notes: Add the Vanillin, Ethyl Vanillin, and Coumarin to the ambery base. Gently swirl to combine.

  • Introduce the Aldehydic Lift: Carefully add the 10% dilution of this compound drop by drop, evaluating the olfactory effect after each addition. The goal is to enhance the vanilla and sweet notes without creating an overtly "aldehydic" character.

  • Add the Top Note: Once the heart of the fragrance is balanced, add the Bergamot Essential Oil for a bright, citrusy opening.

  • Dilution and Maceration: Dilute the final concentrate in perfumer's alcohol to the desired strength (e.g., 15-20% for an Eau de Parfum). Allow the fragrance to macerate for at least two weeks in a cool, dark place to allow the chemical reactions to stabilize and the scent to mature.

Protocol for a Luminous Floral Bouquet

Objective: To add a creamy, warm, and diffusive quality to a white floral bouquet.

Materials:

  • This compound

  • Jasmine Absolute

  • Tuberose Accord

  • Ylang-Ylang Essential Oil

  • Hedione (Methyl Dihydrojasmonate)

  • Benzyl Salicylate

  • Musk Accord (e.g., Galaxolide)

  • Perfumer's Alcohol (Ethanol)

Procedure:

  • Prepare the Aldehydic Solution: As in the previous protocol, begin with a 10% dilution of this compound.

  • Build the Floral Heart: Combine the Jasmine Absolute, Tuberose Accord, and Ylang-Ylang Essential Oil.

  • Enhance Diffusion: Add Hedione to the floral heart to increase its radiance and diffusion. Benzyl Salicylate can be added for its blending and fixative properties.

  • Introduce the Aldehydic Warmth: Add the diluted this compound to the floral composition. Its sweet, vanilla-like character will complement the indolic notes of the white florals, adding a creamy and inviting warmth.

  • Create the Soft Base: Incorporate the Musk Accord to provide a clean and sensual foundation for the fragrance.

  • Dilution and Maturation: Dilute the concentrate and allow it to macerate as described in the previous protocol.

Stability Testing: A Critical Step for Quality Assurance

The stability of a fragrance is crucial for ensuring a consistent product experience for the consumer.[12] Several factors can impact fragrance stability, including exposure to light, temperature fluctuations, and oxidation.[12]

Protocol for Accelerated Stability Testing:

Objective: To predict the long-term stability of a fragrance formulation containing this compound.

Methodology:

  • Sample Preparation: Prepare three identical samples of the final fragrance formulation in clear glass vials. One will be the control, stored in a dark, room-temperature environment.

  • Elevated Temperature Testing: Place one sample in an oven at a constant temperature of 40-45°C for a period of 1 to 3 months.[13] This accelerated aging process can help predict the stability of the fragrance over a period of one to two years at room temperature.[13]

  • Light Exposure Testing: Place the third sample in a light box with controlled UV exposure or in a window with natural light exposure.[12][13] Ensure a control sample, wrapped in aluminum foil, is placed alongside it.[13]

  • Regular Evaluation: Evaluate all samples (including the control) on a weekly basis for any changes in color, clarity, and scent profile. Document all observations meticulously.

Data Interpretation: Any significant deviation in the color, clarity, or odor of the test samples compared to the control may indicate an instability issue. The cause could be the interaction of the aldehyde with other ingredients, the base, or the packaging.

Visualization of the Stability Testing Process:

Caption: A streamlined workflow for conducting stability testing on fragrance formulations.

Conclusion

This compound is a promising new ingredient for the modern perfumer. Its unique olfactory profile offers a sophisticated alternative to traditional aromatic aldehydes, providing warmth, creaminess, and a subtle sweetness to a wide array of fragrance compositions. By following the detailed protocols for formulation and stability testing outlined in these application notes, and by adhering to strict safety and regulatory guidelines, researchers and fragrance developers can successfully unlock the creative potential of this versatile molecule.

References

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. ILT. [Link]
  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. [Link]
  • Orchadia Solutions. (n.d.). Fragrance Stability. [Link]
  • Scribd. (n.d.). Benzaldehyde | PDF | Flavor. [Link]
  • PerfumersWorld. (2021, February 10). Amendment 49 STAND Benzaldehyde IFRA STANDARD RESTRICTION. [Link]
  • Microtrac. (n.d.).
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]
  • MySkinRecipes. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. [Link]
  • Scribd. (n.d.). IFRA Standards (46th Amendment) | PDF | Perfume | Flavor. [Link]
  • Scribd. (n.d.). ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone. [Link]
  • Bio-Connect. (n.d.).
  • YouTube. (2023, February 21). Aldehydes in Perfumery (Quick Guide). [Link]
  • Reddit. (2026, January 7). How to use aldehydes in perfumery. [Link]
  • Thermo Fisher Scientific. (2010, June 4).
  • Scent Journer. (n.d.). The Role of Aldehydes in Modern Perfumery. [Link]
  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?. [Link]
  • PubChemLite. (n.d.). This compound (C11H14O3). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]
  • PubMed. (2022, July). RIFM fragrance ingredient safety assessment, p-methoxybenzaldehyde, CAS Registry Number 123-11-5. [Link]

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3-Isopropoxy-4-methoxybenzaldehyde as a precursor for drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Isopropoxy-4-methoxybenzaldehyde as a Precursor in Modern Drug Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, an ether derivative of isovanillin, has emerged as a critical building block in medicinal chemistry. Its specific substitution pattern offers a unique combination of steric and electronic properties that are leveraged in the synthesis of complex therapeutic agents. This document provides a comprehensive guide for researchers and drug development professionals on the applications of this precursor, with a particular focus on its role in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. We will explore its physicochemical properties, provide detailed and validated synthetic protocols, and explain the scientific rationale behind its use as a strategic intermediate.

Introduction: The Strategic Importance of the Catechol Ether Scaffold

In the landscape of drug discovery, the benzaldehyde scaffold is a ubiquitous starting point for the synthesis of a vast array of heterocyclic and carbocyclic systems. This compound belongs to a specific class of substituted benzaldehydes known as catechol ether derivatives. This structural motif is particularly significant as it is a recognized pharmacophore for inhibitors of phosphodiesterase 4 (PDE4), an enzyme class implicated in chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][2]

The precursor is structurally related to isovanillin (3-hydroxy-4-methoxybenzaldehyde), a versatile and naturally occurring compound.[3][4][5] The alkylation of the phenolic hydroxyl group to an isopropoxy ether modifies the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity. These modifications are not trivial; they are deliberate strategic choices made by medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the final drug candidate. For instance, the related compound, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of the successful PDE4 inhibitor, Apremilast.[6] This underscores the value of the 3-alkoxy-4-methoxybenzaldehyde scaffold in constructing potent and selective therapeutic agents.

This guide will provide the necessary technical details to synthesize, handle, and utilize this compound effectively in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its successful application. The data below, compiled from authoritative sources, provides a quick reference for laboratory use.[7][8][9]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 4-methoxy-3-(propan-2-yloxy)benzaldehydePubChem[7]
CAS Number 34123-66-5Sigma-Aldrich[8]
Molecular Formula C₁₁H₁₄O₃PubChem[7]
Molecular Weight 194.23 g/mol PubChem[7]
Appearance SolidSigma-Aldrich[8]
InChIKey XLUAYJHDQOQHPB-UHFFFAOYSA-NPubChem[7]
SMILES COc1ccc(C=O)cc1OC(C)CSigma-Aldrich[8]
Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. This compound is classified with specific hazards that require careful handling to minimize risk.

Table 2: GHS Hazard Classification
Hazard CodeDescriptionPrecautionary Statements
H302 Harmful if swallowedP264, P270, P301+P317, P330, P501
H315 Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
H319 Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
H335 May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405
Data sourced from ECHA C&L Inventory notifications.[7]

Handling Recommendations:

  • Always use this chemical within a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Synthetic Protocols and Methodologies

The following section details the synthesis of the title compound from its common starting material, isovanillin, and its subsequent use in a representative reaction to build a more complex molecular scaffold relevant to PDE4 inhibitor synthesis.

Workflow Overview

The overall strategy involves a two-stage process: first, the preparation of the precursor itself, and second, its utilization in a carbon-carbon bond-forming reaction to elaborate the core structure.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Application in Synthesis A Isovanillin (3-hydroxy-4-methoxybenzaldehyde) B This compound A->B Williamson Ether Synthesis C Key Intermediate for PDE4 Inhibitor Scaffold B->C Condensation / Coupling Rxn D Final API (e.g., Apremilast Analogue) C->D Further Elaboration

Caption: General workflow for synthesis and application.

Protocol 1: Synthesis of this compound

This protocol employs the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Scheme:

Caption: Williamson ether synthesis of the title compound.

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount
Isovanillin152.151.010.0 g
Potassium Carbonate (K₂CO₃)138.211.513.6 g
2-Bromopropane122.991.29.0 mL
N,N-Dimethylformamide (DMF)--100 mL

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isovanillin (10.0 g) and anhydrous potassium carbonate (13.6 g).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Reagent Addition: Add 2-bromopropane (9.0 mL) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

    • Rationale: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Heating increases the reaction rate.

  • Workup: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Pour the mixture into 500 mL of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: The aqueous workup removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Characterization:

  • ¹H NMR: Confirm the presence of the isopropyl group (a septet around 4.5 ppm and a doublet around 1.3 ppm) and the disappearance of the phenolic -OH peak.

  • Mass Spec: Verify the molecular weight (m/z = 194.23).

  • FT-IR: Note the absence of the broad O-H stretch from the starting material.

Protocol 2: Knoevenagel Condensation for Scaffold Elaboration

This protocol demonstrates how the aldehyde functionality of this compound can be used to form a new carbon-carbon double bond, a key transformation in building larger molecules.

Reaction Scheme:

Caption: Knoevenagel condensation with diethyl malonate.

Materials and Reagents:

ReagentMW ( g/mol )Molar Eq.Amount
This compound194.231.05.0 g
Diethyl Malonate160.171.14.5 mL
Piperidine85.15catalytic~0.2 mL
Ethanol (EtOH)--50 mL

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (5.0 g) in ethanol (50 mL).

  • Reagent Addition: Add diethyl malonate (4.5 mL) to the solution, followed by a catalytic amount of piperidine (~0.2 mL).

    • Rationale: Piperidine acts as a base to deprotonate the active methylene compound (diethyl malonate), forming a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the conjugated product.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume in vacuo until a solid precipitates.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol if necessary.

Characterization:

  • ¹H NMR: Look for the appearance of a new vinylic proton signal (singlet, ~7.5-8.0 ppm) and the disappearance of the aldehydic proton signal (~9.8 ppm).

  • Mass Spec: Confirm the expected molecular weight of the product.

Conclusion

This compound is a strategically valuable precursor for the synthesis of pharmacologically active molecules, particularly within the class of PDE4 inhibitors. Its synthesis from readily available isovanillin is straightforward, and its aldehyde functionality provides a versatile handle for a wide range of synthetic transformations. The protocols and data presented in this guide offer a robust framework for researchers to confidently incorporate this building block into their drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • PubChem. This compound.
  • Wikipedia. Isovanillin.
  • PubMed. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD.
  • PubChem. 4-Isopropoxy-3-methoxybenzaldehyde.
  • Bio-Connect.
  • ResearchGate. Development of a Practical Process for the Synthesis of PDE4 Inhibitors.
  • PubChemLite. This compound (C11H14O3). University of Luxembourg. [Link]
  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. University of Sheffield. [Link]
  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
  • PubMed Central. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
  • PubChemLite. 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). University of Luxembourg. [Link]
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

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reaction of 3-Isopropoxy-4-methoxybenzaldehyde with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of 3-Isopropoxy-4-methoxybenzaldehyde with Amines

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic pathways involving this compound and various amines. This aldehyde, a derivative of vanillin, is a valuable building block in organic synthesis. Its reactions with amines primarily yield Schiff bases (imines), which are versatile intermediates for the synthesis of a wide array of compounds, including biologically active molecules and complex ligands.[1][2] This guide provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and characterization techniques pertinent to these reactions.

Foundational Chemical Principles

The reaction between an aldehyde, such as this compound, and a primary amine is a cornerstone of organic chemistry, leading to two principal outcomes: the formation of an imine (Schiff base) or, via subsequent reduction, a secondary amine.

Mechanism of Schiff Base (Imine) Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[3] The reaction is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group toward nucleophilic attack and to facilitate the final dehydration step.[4]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3] This step is generally fast.

  • Dehydration: The hemiaminal is unstable and, under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product, characterized by a carbon-nitrogen double bond (C=N).[4]

Driving the reaction to completion often requires the removal of the water byproduct, typically through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[4]

G cluster_0 Mechanism of Imine Formation Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal  1. Nucleophilic Attack Amine Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine  2. Dehydration (-H₂O) H2O H2O G cluster_1 Overall Synthetic Workflow Aldehyde 3-Isopropoxy-4- methoxybenzaldehyde Imine Schiff Base (Imine) Aldehyde->Imine Amine Primary Amine (R-NH₂) Amine->Imine Condensation (-H₂O) SecAmine Secondary Amine Imine->SecAmine Reduction [e.g., NaBH(OAc)₃]

Caption: Reaction pathways from the aldehyde to the Schiff base and secondary amine.

Experimental Protocols & Methodologies

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific amine substrate and desired scale.

Protocol 1: Synthesis of a Schiff Base via Conventional Reflux

This method is a robust and widely used technique for synthesizing imines from aldehydes and amines.

Objective: To synthesize an N-aryl or N-alkyl imine from this compound.

Materials:

  • This compound (1.0 equiv.)

  • Primary amine (e.g., aniline, benzylamine) (1.0 equiv.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer with hot plate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (e.g., 10 mmol) in absolute ethanol (25-30 mL). [5]2. Amine Addition: To this stirring solution, add the primary amine (10 mmol) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. [5][6]4. Reflux: Attach a condenser and heat the mixture to reflux (approximately 80°C for ethanol) for 2-4 hours. [5]Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate as a crystalline solid. [6]If no precipitate forms, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and dry in a desiccator. [5] Causality:

  • Ethanol/Methanol: These solvents are excellent for dissolving the reactants and are easily removed.

  • Glacial Acetic Acid: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the final dehydration step. [4]* Reflux: The elevated temperature increases the reaction rate and helps drive the equilibrium towards the product by removing water as an azeotrope with the solvent, although a Dean-Stark trap is more efficient for this purpose.

Protocol 2: One-Pot Reductive Amination

This protocol describes an efficient one-pot synthesis of a secondary amine.

Objective: To synthesize a secondary amine directly from this compound and a primary amine.

Materials:

  • This compound (1.0 equiv.)

  • Primary amine (e.g., morpholine, aniline) (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 1.1 equiv.)

Procedure:

  • Reactant Mixing: To a flask containing a solution of this compound (e.g., 5 mmol) in DCE (20 mL), add the primary amine (5.5 mmol). If the amine salt is used (e.g., hydrochloride), add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine.

  • Reduction: Add sodium triacetoxyborohydride (7.5 mmol) portion-wise to the stirring mixture. The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality:

  • DCE/DCM: These are common solvents for reductive aminations using STAB, which is water-sensitive. [7]* NaBH(OAc)₃: Its steric bulk and electron-withdrawing acetate groups make it less reactive than NaBH₄, allowing it to selectively reduce the protonated iminium ion over the aldehyde.

Data Summary & Characterization

Proper characterization is essential to confirm the successful synthesis of the target compound.

Table 1: Comparison of Synthetic Conditions for Schiff Bases
MethodAmine ExampleCatalystSolventTimeTypical YieldReference
Conventional Reflux AnilineAcetic AcidEthanol2-4 hours80-95%[5]
Solvent-Free Grinding p-ToluidineNoneNone5-20 min>90%[8][9]
Microwave Irradiation Substituted AminesNoneEthanol/DMF3-10 minHigh[5]

Yields are representative and vary with the specific amine used.

Table 2: Spectroscopic Data for a Representative Product

Product: (E)-N-((3-isopropoxy-4-methoxyphenyl)methylene)aniline

TechniqueFunctional GroupExpected Chemical Shift / Frequency
FTIR C=N (Imine) Stretch~1620 cm⁻¹ [9]
C-O (Aromatic Ether)~1250-1270 cm⁻¹
¹H NMR -CH=N- (Azomethine H)δ 8.3 - 8.7 ppm [10]
Aromatic Protonsδ 6.8 - 7.9 ppm
-OCH₃ (Methoxy H)δ ~3.9 ppm [10]
-OCH(CH₃)₂ (Isopropoxy CH)δ ~4.6 ppm (septet)
-OCH(CH₃)₂ (Isopropoxy CH₃)δ ~1.4 ppm (doublet)
¹³C NMR -C H=N- (Azomethine C)δ ~160-163 ppm [9]
Aromatic Carbonsδ ~110-155 ppm
-OC H₃ (Methoxy C)δ ~56 ppm
Analytical Characterization Insights
  • FTIR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band for the imine C=N bond around 1600-1650 cm⁻¹. [11][12]This is accompanied by the disappearance of the characteristic C=O stretching band of the aldehyde (around 1680 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).

  • NMR Spectroscopy: In ¹H NMR, the formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region of δ 8.3-8.7 ppm. [13]In ¹³C NMR, the azomethine carbon provides a characteristic signal around δ 160-163 ppm. [9]For reductive amination products, these signals will be absent, and new signals corresponding to the -CH₂-N- group will appear in the upfield region.

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized product, providing definitive proof of the condensation or reductive amination reaction.

Applications and Significance

Schiff bases derived from this compound and its parent compound, vanillin, are not merely synthetic curiosities. They are crucial precursors and active compounds in several fields:

  • Medicinal Chemistry: These compounds and their metal complexes exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][2][6][14]* Coordination Chemistry: The imine nitrogen and often a nearby hydroxyl or methoxy oxygen can act as chelation sites, making these Schiff bases excellent ligands for forming stable metal complexes. [6][14]* Materials Science: The conjugated system in aromatic Schiff bases can impart useful photoluminescent properties, leading to applications in sensors and optical devices. [13] This guide provides the foundational knowledge and practical protocols for successfully synthesizing and characterizing products from the reaction of this compound with amines. By understanding the causality behind each step, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets.

References

  • Laulloo, S. J., et al. (n.d.). Solventless Synthesis of Imines Derived from Diphenyldisulphide Diamine or p-Vanillin. CORE.
  • Laulloo, S. J., et al. (2012). Solventless Synthesis of Imines Derived from Diphenyldisulphide Diamine or p-Vanillin. University of Mauritius Research Journal.
  • Purwono, B., et al. (2015). SYNTHESES OF AZO-IMINE DERIVATIVES FROM VANILLIN AS AN ACID BASE INDICATOR. ResearchGate.
  • Purwono, B., et al. (2015). Syntheses of Azo-Imine Derivatives from Vanillin as an Acid Base Indicator. ResearchGate.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • OperaChem. (2024). Imine formation-Typical procedures.
  • Al-Amiery, A. A., et al. (2012). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate.
  • Raj, I. S., et al. (2020). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • Yousif, E., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Bendale, A. R., et al. (2017). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate.
  • IJRIAS. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. International Journal of Research and Innovation in Applied Science.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • ResearchGate. (2014). Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas Impacting Method.
  • PubChem. (n.d.). This compound.
  • Zainal, N. F. A., et al. (2021). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Journal of Fundamental and Applied Sciences.
  • El-ajaily, M. M., et al. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4 - Hydroxy-3-methoxy benzaldehyde and 2- Amino-3-methylbutanoic acid. Quest Journals.
  • MDPI. (2019). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
  • PubChem. (n.d.). 3-Isopropoxy-2,4-dimethoxybenzaldehyde.
  • MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.

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Application Note: A Comprehensive Guide to the Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde, a valuable intermediate in the development of pharmaceutical agents and specialty chemicals. The procedure is based on the robust and widely applicable Williamson ether synthesis, starting from commercially available isovanillin and an appropriate isopropylating agent. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory protocol, and outline critical safety considerations to ensure procedural integrity and operator safety. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Mechanistic Overview

The target molecule, this compound, is synthesized by the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The Williamson ether synthesis is the chosen method due to its reliability and high yield for preparing unsymmetrical ethers.[1][2] This classic Sɴ2 reaction involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of isovanillin is a weak acid. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate it, forming a highly nucleophilic phenoxide ion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral alcohol, which dramatically accelerates the reaction.[3]

  • Nucleophilic Substitution (Sɴ2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, in this case, 2-iodopropane. The reaction proceeds via a backside attack, leading to the displacement of the iodide leaving group and the formation of the desired ether linkage in a single, concerted step.[1][4]

While the Williamson synthesis is highly effective, the use of a secondary alkyl halide like 2-iodopropane introduces the possibility of a competing E2 elimination reaction, which would produce propene as a byproduct.[2][5] To favor the desired Sɴ2 pathway, reaction conditions are optimized, typically by using a polar aprotic solvent and maintaining a moderate temperature.[2]

Caption: The Williamson ether synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Isovanillin152.15621-59-0Starting material.
2-Iodopropane169.9975-30-3Alkylating agent. Flammable liquid.
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, powdered. Base.
Potassium Iodide (KI)166.007681-11-0Optional catalyst.
2-Butanone (MEK)72.1178-93-3Solvent. Flammable.
Diethyl Ether74.1260-29-7Extraction solvent. Highly flammable.
Sodium Hydroxide (NaOH)40.001310-73-2For aqueous wash. Corrosive.
Brine (Saturated NaCl)--For aqueous wash.
Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous. Drying agent.

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hot plate, separatory funnel, rotary evaporator, filtration apparatus, standard laboratory glassware.

Quantitative Parameters
Reactant/SolventAmountMoles (mmol)Molar Eq.
Isovanillin10.0 g65.71.0
2-Iodopropane13.4 g (7.9 mL)78.91.2
Potassium Carbonate11.8 g85.41.3
Potassium Iodide0.5 g3.00.05
2-Butanone (MEK)150 mL--

Expected Yield: 75-85%

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (10.0 g), anhydrous potassium carbonate (11.8 g), potassium iodide (0.5 g), and 2-butanone (150 mL).[6]

  • Addition of Alkylating Agent: While stirring the suspension, add 2-iodopropane (7.9 mL) to the flask at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or oil bath. Continue heating under reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of 2-butanone.

  • Work-up - Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Extraction: Dissolve the resulting oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash it with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted isovanillin.[6]

  • Washing and Drying: Wash the organic layer with brine (50 mL), then dry it over anhydrous magnesium sulfate.[6]

  • Final Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. For high purity, the product can be distilled under reduced pressure or purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture).[6][7] The final product, this compound, should be a white to pale yellow solid or oil.[7]

Caption: Experimental workflow for the synthesis process.

Safety and Environmental Health

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8][9]

  • Chemical Hazards:

    • 2-Iodopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation. Keep away from heat, sparks, and open flames.

    • 2-Butanone (MEK) & Diethyl Ether: Highly flammable liquids. Vapors can form explosive mixtures with air.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Isovanillin: May cause eye irritation.[10]

  • Emergency Procedures:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]

    • Eye Contact: Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in designated hazardous waste containers and disposed of in accordance with institutional and local environmental regulations.[8]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
  • Google Patents. (n.d.). US3049566A - Vanillin purification.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • University of Missouri–St. Louis. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
  • Airgas. (2015). IPA-ISOPROPYL ALCOHOL - Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

The target molecule is typically synthesized via a Williamson ether synthesis, starting from isovanillin and an isopropyl halide. While straightforward in principle, this SN2 reaction is sensitive to various parameters that can significantly impact yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide & FAQs

FAQ 1: My reaction shows low conversion of isovanillin. What are the likely causes and how can I fix it?

Low conversion is a frequent issue and often points to problems with nucleophile generation or alkylating agent reactivity. Let's break down the potential culprits.

Potential Cause 1: Incomplete Deprotonation of Isovanillin

The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group on isovanillin to form a potent phenoxide nucleophile.[1][2] If this step is inefficient, the concentration of the active nucleophile will be too low to drive the reaction forward.

  • Insight & Solution: While strong bases like sodium hydride (NaH) are effective, they can be hazardous and require strictly anhydrous conditions.[3] A more practical and common choice for this synthesis is a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These bases are less hazardous and their heterogeneous nature in solvents like DMF or acetonitrile can be advantageous. To improve deprotonation:

    • Ensure Anhydrous Conditions: Water will consume your base and quench the phenoxide. Ensure your solvent is dry and your glassware is flame- or oven-dried.[4]

    • Increase Base Equivalents: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure complete deprotonation.

    • Stirring Efficiency: In a heterogeneous mixture with K₂CO₃, vigorous stirring is crucial to maximize the surface area and facilitate the reaction at the solid-liquid interface.

Potential Cause 2: Poor Reactivity of the Alkylating Agent

The choice of isopropyl halide is critical. Reactivity follows the trend: I > Br > Cl.[5]

  • Insight & Solution: 2-Iodopropane is the most reactive but may be more expensive or less stable. 2-Bromopropane offers a good balance of reactivity and stability and is commonly used. 2-Chloropropane will likely require more forcing conditions (higher temperatures, longer reaction times), which can lead to more side products.[5] If you are using 2-chloropropane and observing low conversion, consider switching to 2-bromopropane.

Potential Cause 3: Inappropriate Reaction Temperature

This SN2 reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can promote side reactions.[2]

  • Insight & Solution: A typical temperature range for this reaction is 50-100 °C.[2] If conversion is low at 60 °C, for example, try incrementally increasing the temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.[6]

FAQ 2: My reaction is complete, but the yield is low and I see multiple spots on my TLC plate. What are the common side reactions?

The formation of byproducts is the primary challenge to achieving a high yield. The main competing pathways are elimination (E2) and C-alkylation.

Side Reaction 1: E2 Elimination

The phenoxide is not only a good nucleophile but also a reasonably strong base. When reacting with a secondary alkyl halide like 2-bromopropane, it can abstract a proton from the beta-carbon, leading to the formation of propene gas and consuming your reactants.[7][8]

  • Insight & Solution:

    • Temperature Control: The E2 reaction has a higher activation energy than the SN2 reaction. Therefore, elimination becomes more favorable at higher temperatures.[9] Avoid excessive heating. If you increased the temperature to drive the reaction to completion (as in FAQ 1), you may have inadvertently favored elimination. It's a delicate balance.

    • Choice of Base: Using an extremely strong, bulky base like potassium tert-butoxide would strongly favor elimination.[1] Stick with milder bases like K₂CO₃.

Side Reaction 2: C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para to the hydroxyl group).[7] While O-alkylation is generally preferred, under certain conditions, you can get competing C-alkylation, where the isopropyl group attaches directly to the ring.[7]

  • Insight & Solution:

    • Solvent Choice is Key: The solvent has a profound effect on the O- vs. C-alkylation ratio.[7]

      • For O-Alkylation (Desired): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting the desired reaction.[7]

      • Avoid Protic Solvents: Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide oxygen, shielding it and making it less nucleophilic. This can increase the relative amount of C-alkylation.[7]

The following diagram illustrates the troubleshooting logic for a low-yield synthesis.

G start Low Yield of This compound check_tlc Analyze Reaction TLC start->check_tlc incomplete Incomplete Reaction (Isovanillin spot present) check_tlc->incomplete High SM messy Messy Reaction (Multiple byproduct spots) check_tlc->messy Low SM cause_incomplete1 Inefficient Deprotonation incomplete->cause_incomplete1 cause_incomplete2 Low Alkyl Halide Reactivity incomplete->cause_incomplete2 cause_incomplete3 Temperature Too Low incomplete->cause_incomplete3 cause_messy1 E2 Elimination messy->cause_messy1 cause_messy2 C-Alkylation messy->cause_messy2 solution_deprotonation Use excess K₂CO₃ Ensure anhydrous solvent Stir vigorously cause_incomplete1->solution_deprotonation solution_halide Switch from 2-chloropropane to 2-bromopropane cause_incomplete2->solution_halide solution_temp_low Increase temp. gradually (e.g., to 80°C) Monitor by TLC cause_incomplete3->solution_temp_low solution_elimination Avoid excessive heat (run at lowest effective temp.) cause_messy1->solution_elimination solution_c_alkylation Use polar aprotic solvent (DMF, Acetonitrile) Avoid protic solvents cause_messy2->solution_c_alkylation

Caption: Troubleshooting workflow for low yield synthesis.

FAQ 3: Can I improve my yield and reaction time using a phase-transfer catalyst (PTC)?

Yes, absolutely. Phase-transfer catalysis is an excellent technique for this type of reaction and can significantly improve performance, especially on an industrial scale.[2][10]

  • How it Works: In a typical setup with K₂CO₃ in DMF, the reaction is a solid-liquid heterogeneous mixture. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides.[11][12] The PTC cation (e.g., R₄N⁺) pairs with the phenoxide anion, creating a lipophilic ion pair that is highly soluble and reactive in the organic solvent.[12]

  • Key Advantages:

    • Increased Reaction Rate: By bringing the reactants together in a single phase, the reaction rate is dramatically increased, often allowing for lower reaction temperatures and shorter reaction times.[11]

    • Milder Conditions: PTC can enable the use of less expensive bases like sodium hydroxide in a biphasic water/organic solvent system, which is a greener and more cost-effective approach.[11][13]

    • Simplified Workup: It can reduce the need for strictly anhydrous and expensive polar aprotic solvents.[11]

A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde highlights the use of catalysts like tetrabutylammonium fluoride or benzyltriethylammonium chloride in water at room temperature, achieving yields over 94%.[13]

Optimizing Your Synthesis: A Comparative Overview

The choice of reaction conditions directly impacts yield and purity. The table below summarizes the influence of key parameters.

ParameterCondition A (Sub-optimal)Condition B (Better)Condition C (Optimized with PTC)Rationale & Expert Insight
Starting Material IsovanillinIsovanillinIsovanillinThe common, cost-effective starting phenol.
Alkylating Agent 2-Chloropropane2-Bromopropane2-BromopropaneReactivity order is I > Br > Cl. Bromides offer a good cost-to-reactivity ratio.[5]
Base NaOH in EthanolK₂CO₃ (anhydrous)NaOH or K₂CO₃K₂CO₃ is a mild, effective base in polar aprotic solvents. PTC allows the use of inexpensive NaOH in biphasic systems.[13]
Solvent Ethanol (Protic)DMF (Polar Aprotic)Toluene/Water (Biphasic)Polar aprotic solvents favor O-alkylation.[7] PTC enables reactions in less hazardous and cheaper biphasic systems.[11]
Catalyst NoneNoneTetrabutylammonium Bromide (TBAB)The PTC shuttles the phenoxide into the organic phase, dramatically accelerating the reaction.[12]
Temperature 80 °C (Reflux)80 °C50-60 °CHigher temperatures can promote E2 elimination.[9] PTC often allows for lower reaction temperatures.[10]
Typical Yield < 60%70-85%> 90%Optimization of all parameters, particularly with PTC, consistently pushes yields higher.[13]

Recommended Experimental Protocol (Optimized with PTC)

This protocol provides a robust starting point for achieving high yields.

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add isovanillin (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).[6]

  • Solvent Addition: Add acetonitrile or DMF to the flask (approx. 5-10 mL per gram of isovanillin).

  • Atmosphere: Purge the system with an inert gas like nitrogen or argon.[6]

  • Reagent Addition: Begin vigorous stirring and add 2-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) until the isovanillin spot is consumed (typically 3-6 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.[6]

    • Rinse the filter cake with a small amount of the reaction solvent.[4]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[6]

  • Purification: The crude product is often a solid. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[14]

By understanding the interplay of these variables and applying a systematic troubleshooting approach, you can consistently achieve high yields and purity in your synthesis of this compound.

References

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • Alkylation of Phenol: A Mechanistic View. (2015). ResearchGate.
  • Contribution of phase transfer catalyst to green chemistry: A review. (2020). JETIR.
  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.). White Rose Research Online.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015). ResearchGate.
  • This compound. (n.d.). PubChem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.
  • Phase transfer catalysis. (2014). Slideshare.
  • Phase Transfer Catalysis (PTC)-catalyzed synthetic steps leading to... (n.d.). ResearchGate.
  • Industrial Phase-Transfer Catalysis. (n.d.). Phase-Transfer.com.
  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. (2023). ResearchGate.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Semantic Scholar.
  • 4-Isopropoxy-3-methoxybenzaldehyde. (n.d.). PubChem.

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Technical Support Center: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is based on established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My Williamson ether synthesis reaction of isovanillin with 2-propyl halide is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in this Williamson ether synthesis are a frequent challenge. The primary culprits are often related to incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Inadequate Deprotonation: The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide from the hydroxyl group of isovanillin.[1][2] If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the nucleophilic phenoxide, leading to low conversion.

    • Solution: Ensure you are using a suitable base. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[1] The base should be freshly purchased or properly stored to ensure its reactivity. Using a slight excess of the base can help drive the deprotonation to completion.

  • Competing Elimination Reaction (E2): While primary alkyl halides are ideal for SN2 reactions, secondary halides like 2-propyl bromide or iodide can undergo a competing E2 elimination reaction, especially with a strong, sterically hindered base.[2][3] This will produce propene gas instead of your desired ether.

    • Solution: To favor substitution over elimination, you can try a less sterically hindered base. Also, maintaining a moderate reaction temperature is crucial; excessive heat favors elimination.

  • Suboptimal Solvent Choice: The choice of solvent significantly impacts the reaction rate and selectivity.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[1][4] Using the parent alcohol of the alkoxide (isopropanol in this case) is also a common practice.[2]

  • Use of Phase-Transfer Catalysis (PTC): When using an inorganic base like NaOH or K₂CO₃ with an organic solvent, the reactants may exist in separate phases, leading to a slow reaction.

    • Solution: Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, can dramatically improve the reaction rate and yield.[5][6] The catalyst transports the hydroxide or phenoxide ion from the aqueous/solid phase to the organic phase where the alkyl halide is present.

Issue 2: Presence of Unreacted Isovanillin

Q2: I'm observing a significant amount of unreacted isovanillin in my crude product mixture, even after a prolonged reaction time. What's going wrong?

A2: This is a clear indication of an incomplete reaction. The root causes are often similar to those for low yield but point more specifically to issues with reaction kinetics or stoichiometry.

  • Insufficient Alkylating Agent: Ensure you are using a sufficient molar excess of the 2-propyl halide. A common practice is to use 1.1 to 1.5 equivalents.

  • Reaction Temperature Too Low: While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction.

    • Solution: For the synthesis of this compound, a reaction temperature in the range of 60-80°C is often effective when using solvents like DMF or DMSO.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time at your chosen temperature.

  • Deactivation of Reagents: Moisture can quench the phenoxide intermediate. Ensure your reagents and solvent are dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of an Unexpected Byproduct

Q3: Besides my desired product and starting material, I've isolated an unknown impurity. What could it be?

A3: The formation of byproducts is a common challenge. In the context of the Williamson ether synthesis with a phenol, a likely side reaction is C-alkylation.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the aromatic ring (leading to C-alkylation).[1][8] While O-alkylation is generally favored, certain conditions can promote C-alkylation, resulting in the formation of an isopropyl group attached directly to the benzene ring.

    • Troubleshooting: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Protic solvents can favor O-alkylation by solvating the phenoxide oxygen. Softer electrophiles (like iodides) tend to favor C-alkylation more than harder electrophiles (like bromides or chlorides).[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the quality of isovanillin required for this synthesis?

A1: The purity of your starting isovanillin is critical. Impurities can interfere with the reaction and complicate the purification of the final product. It is recommended to use isovanillin with a purity of at least 98%. If you suspect impurities, recrystallization from a suitable solvent (e.g., ethanol/water) is a good practice.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (isovanillin), the product (this compound), and any potential byproducts. The disappearance of the isovanillin spot and the appearance of the product spot will indicate the reaction's progress.

Q3: Are there alternative synthetic routes to this compound?

A3: While the Williamson ether synthesis is the most direct and common method, other approaches exist. One alternative involves the dealkylation of a 3-alkoxy-4-methoxybenzaldehyde where the alkoxy group is larger than a methoxy group.[10] However, for the specific synthesis of the isopropoxy derivative, the Williamson ether synthesis starting from isovanillin is generally the most practical.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

  • Reagent Handling: Isovanillin and this compound can be irritating to the skin and eyes.[11][12] Alkyl halides are reactive and should be handled with care. Bases like NaOH and KOH are corrosive.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound using phase-transfer catalysis, designed to maximize yield and purity.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add dry DMF to the flask.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70°C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Parameter Condition A (Conventional) Condition B (Phase-Transfer Catalysis)
Base Sodium HydroxidePotassium Carbonate
Solvent EthanolDMF
Catalyst NoneTetrabutylammonium Bromide
Temperature Reflux70°C
Typical Yield 60-70%>90%
Reaction Time 8-12 hours4-6 hours

Section 4: Visualizing the Chemistry

To aid in understanding the chemical processes, the following diagrams illustrate the main reaction, a key side reaction, and a troubleshooting workflow.

main_reaction isovanillin Isovanillin phenoxide Phenoxide Intermediate isovanillin->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack alkyl_halide 2-Propyl Halide alkyl_halide->product salt Salt Byproduct base Base (e.g., K₂CO₃) base->phenoxide

Caption: The main Williamson ether synthesis pathway.

side_reaction phenoxide Phenoxide Intermediate c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation C-Alkylation (Minor Side Reaction) o_alkylation O-Alkylated Product (Desired) phenoxide->o_alkylation O-Alkylation (Major) alkyl_halide 2-Propyl Halide alkyl_halide->c_alkylation alkyl_halide->o_alkylation

Caption: Competing O- and C-alkylation side reactions.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Check Base Strength & Stoichiometry start->check_base check_temp Optimize Reaction Temperature start->check_temp check_solvent Verify Solvent Choice & Purity start->check_solvent check_reagents Check Reagent Purity & Stoichiometry start->check_reagents monitor_rxn Monitor Reaction by TLC/GC check_base->monitor_rxn check_temp->monitor_rxn use_ptc Consider Phase-Transfer Catalyst check_solvent->use_ptc use_ptc->monitor_rxn check_reagents->monitor_rxn success Improved Yield monitor_rxn->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Concurrent synthesis of vanillin and isovanillin. (2013).
  • Supporting Information For. The Royal Society of Chemistry. [Link]
  • US5786516A - Process for the preparation of isovanillin.
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Williamson Ether Synthesis. (2014).
  • Concurrent synthesis of vanillin and isovanillin. (2013). Semantic Scholar. [Link]
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [Link]
  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2022.93 vanillin/full]([Link] vanillin/full)
  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers. [Link]
  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • This compound (C11H14O3). PubChemLite. [Link]
  • This compound | C11H14O3 | CID 592092. PubChem. [Link]
  • Vanillin | C8H8O3 | CID 1183. PubChem - NIH. [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015).
  • A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [Link]
  • Phase Transfer Catalytic Synthesis of 4-BENZYLOXYL-3-METHOXYLBENZALDEHYDE-COPOLYSTYRENE Resin.
  • The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society. [Link]
  • The physics and chemistry of vanillin. (2016).
  • Vanillin. Wikipedia. [Link]

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Technical Support Center: Williamson Ether Synthesis of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low or No Yield of the Desired Aromatic Ether

Question: I am performing a Williamson ether synthesis with vanillin and an alkyl halide, but I am observing a very low yield of the expected ether product. What are the likely causes and how can I improve my yield?

Answer: A low yield in the Williamson ether synthesis of an aromatic aldehyde like vanillin can stem from several factors. The reaction proceeds via an SN2 mechanism, which is sensitive to reaction conditions and substrate structure.[1][2]

Probable Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The first step of the synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[3] For aromatic aldehydes, the acidity of the phenolic proton is influenced by the electronic effects of the aldehyde group.

    • Solution: While weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be used for phenols, ensuring complete deprotonation is crucial.[1] Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent like THF.[4][5] However, be mindful of potential side reactions with the aldehyde functionality. A less reactive but effective option for phenols is cesium carbonate (Cs2CO3) in acetonitrile.[5]

  • Poor Choice of Alkylating Agent: The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[1][4]

    • Solution: Always opt for a primary alkyl halide if possible.[2][4] Secondary alkyl halides will lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][4] The reactivity of the halide also plays a role, with the trend being R-I > R-Br > R-Cl.[6]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices as they solvate the cation but not the nucleophile, thus increasing its reactivity.[1][7] Using protic solvents like ethanol can lead to solvation of the phenoxide, reducing its nucleophilicity.[6]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Typical reaction times range from 1 to 8 hours at temperatures between 50-100 °C.[2][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can also be employed to accelerate the reaction.[8]

Issue 2: Formation of an Alkene Byproduct

Question: My reaction mixture shows a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene is a classic indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[1] This is particularly common when using sterically hindered alkyl halides.[3]

Strategies to Minimize Elimination:

  • Choice of Alkyl Halide: This is the most critical factor.

    • Action: Use a primary alkyl halide. If synthesizing an asymmetrical ether, always choose the route that involves the less sterically hindered alkyl halide.[1] For example, to make tert-butyl phenyl ether, it is far better to use sodium phenoxide and a methyl halide than sodium methoxide and a tert-butyl halide.[1]

  • Reaction Temperature:

    • Action: Lowering the reaction temperature generally favors substitution over elimination.[1] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Base Selection:

    • Action: While a strong base is needed to form the phenoxide, using a very bulky base to deprotonate the phenol followed by the addition of the alkyl halide at a controlled temperature can sometimes improve the SN2/E2 ratio.

Issue 3: C-Alkylation of the Aromatic Ring

Question: Besides my desired O-alkylated product, I am isolating a byproduct that appears to be C-alkylated. Why is this happening and how can I prevent it?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[1] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions.

Factors Influencing O- vs. C-Alkylation:

FactorFavors O-Alkylation (Ether)Favors C-Alkylation (Byproduct)
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)[1]Protic or non-polar solvents
Counter-ion Larger, less coordinating cations (e.g., Cs⁺, K⁺)Smaller, more coordinating cations (e.g., Li⁺, Na⁺)
Temperature Lower temperaturesHigher temperatures
Leaving Group "Softer" leaving groups (e.g., I⁻, Br⁻)"Harder" leaving groups (e.g., Cl⁻, OTs⁻)

To promote O-alkylation:

  • Utilize polar aprotic solvents like DMF or DMSO.[1]

  • Employ bases with larger cations such as K₂CO₃ or Cs₂CO₃.[5]

  • Maintain a moderate reaction temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] It involves the backside attack of a phenoxide nucleophile on an alkyl halide, leading to the formation of an ether and the displacement of the halide leaving group in a single, concerted step.[2][7]

Q2: Can I use a secondary or tertiary alkyl halide in this synthesis?

A2: It is strongly discouraged. Secondary alkyl halides will result in a mixture of the desired ether (SN2 product) and an alkene (E2 product).[4] Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and will not yield the ether product.[4]

Q3: Are there any alternative alkylating agents I can use besides alkyl halides?

A3: Yes, other alkylating agents with good leaving groups can be used. These include alkyl sulfonates (e.g., tosylates, mesylates) and dialkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate).[9][10]

Q4: How do I purify my final aromatic ether product?

A4: Purification typically involves a series of steps:

  • Work-up: After the reaction is complete, the mixture is often filtered to remove inorganic salts.[5] The filtrate can then be washed with water and a brine solution.[5]

  • Extraction: The product is extracted into an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).[5]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[5]

  • Chromatography: The crude product is often purified by column chromatography to separate the desired ether from any byproducts and unreacted starting materials.[5]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Williamson Ether Synthesis of an Aromatic Aldehyde

This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • To a stirred suspension of the aromatic aldehyde (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile (15 volumes), add the primary alkyl halide (1.1 eq.) at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Reaction Mechanism and Side Reactions

Williamson_Ether_Synthesis cluster_main Desired SN2 Pathway cluster_side Competing Side Reactions cluster_e2 E2 Elimination cluster_c_alkylation C-Alkylation AromaticAldehyde Ar-OH Phenoxide Ar-O⁻ AromaticAldehyde->Phenoxide + Base - H-Base⁺ TransitionState [Ar-O---R---X]‡ Phenoxide->TransitionState SN2 Attack E2_Phenoxide Ar-O⁻ (acting as base) C_Alk_Phenoxide Ar-O⁻ (Ambident Nucleophile) AlkylHalide R-X AlkylHalide->TransitionState EtherProduct Ar-O-R (Desired Product) TransitionState->EtherProduct HalideIon X⁻ TransitionState->HalideIon E2_AlkylHalide R-CH₂-CH₂-X E2_Alkene R-CH=CH₂ (Alkene Byproduct) E2_AlkylHalide->E2_Alkene E2_Phenoxide->E2_Alkene β-H abstraction C_Alk_Product R-Ar-OH (C-Alkylated Byproduct) C_Alk_Phenoxide->C_Alk_Product Attack from ring C_Alk_AlkylHalide R-X C_Alk_AlkylHalide->C_Alk_Product

Caption: Reaction scheme for Williamson ether synthesis and competing side reactions.

References

  • Wikipedia. (2023). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • HazelChem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers....

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Technical Support Center: Optimizing O-Alkylation of Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the O-alkylation of vanillin. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for this common yet nuanced synthetic transformation. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your success in the lab.

The O-alkylation of vanillin, a cornerstone of flavor, fragrance, and pharmaceutical synthesis, is most frequently achieved via the Williamson ether synthesis. This reaction, while robust, presents several challenges ranging from reagent selection to competing side reactions. This guide is structured to address these issues proactively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when setting up the O-alkylation of vanillin.

Q1: What is the fundamental mechanism of vanillin O-alkylation?

A1: The O-alkylation of vanillin typically proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of vanillin is deprotonated by a base to form a nucleophilic phenoxide anion (the vanillate anion).

  • Nucleophilic Attack: The vanillate anion then attacks the electrophilic carbon of an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the desired ether linkage.[1]

Q2: How do I choose the right alkylating agent?

A2: The choice of alkylating agent is critical and is dictated by the principles of the SN2 reaction.

  • Primary Alkyl Halides are Ideal: Reagents like benzyl chloride, allyl bromide, or simple alkyl bromides/iodides are highly effective.[4]

  • Avoid Secondary and Tertiary Halides: These are prone to undergoing a competing E2 elimination reaction in the presence of the basic phenoxide, which will generate an alkene byproduct instead of the desired ether.[4][5][6]

Q3: What are the most common bases and solvents for this reaction?

A3: The base and solvent system is crucial for efficient phenoxide formation and for facilitating the SN2 reaction.

  • Bases: For aryl ether synthesis, moderately strong bases are typically sufficient and effective. Common choices include:

    • Potassium Carbonate (K₂CO₃)

    • Sodium Hydroxide (NaOH)

    • Potassium Hydroxide (KOH)[5][6] For less reactive systems, a stronger base like Sodium Hydride (NaH) can be used, but care must be taken due to its high reactivity.[5][6]

  • Solvents: Dipolar aprotic solvents are preferred as they can solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity. Common choices include:

    • N,N-Dimethylformamide (DMF)[7][8]

    • Tetrahydrofuran (THF)[7]

    • Toluene

    • Acetonitrile

Q4: What is Phase-Transfer Catalysis (PTC) and why is it recommended?

A4: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., a solid and a liquid). In the O-alkylation of vanillin, the sodium or potassium salt of vanillin is a solid, while the alkyl halide is typically dissolved in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the vanillate anion from the solid phase into the organic phase, where it can react with the alkyl halide.[9]

Advantages of PTC:

  • Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly enhanced.[9][10]

  • High Selectivity: Solid-Liquid (S-L) PTC has been shown to provide 100% selectivity for O-alkylation over the competing C-alkylation.[9]

  • Milder Conditions: PTC often allows for lower reaction temperatures and the use of less expensive bases like K₂CO₃.

Troubleshooting Guide: Common Problems & Solutions

Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem 1: Low or No Product Yield

A consistently low yield is one of the most frequent issues. A logical decision tree can help diagnose the root cause.

Troubleshooting_Low_Yield Start Low Yield Issue Base Is the Base Active & Appropriate? Start->Base AlkylHalide Is the Alkyl Halide Reactive? Base->AlkylHalide No Sol_Base Solution: - Use fresh, dry base. - Consider a stronger base (e.g., NaH). - Check base particle size for solids (K2CO3). Base->Sol_Base Yes Conditions Are Reaction Conditions Optimal? AlkylHalide->Conditions No Sol_AlkylHalide Solution: - Use primary halides (I > Br > Cl). - Avoid secondary/tertiary halides. - Check purity of alkylating agent. AlkylHalide->Sol_AlkylHalide Yes SideReaction Is a Side Reaction Occurring? Conditions->SideReaction No Sol_Conditions Solution: - Ensure solvent is dry (aprotic polar). - Increase temperature moderately. - Add a Phase-Transfer Catalyst (e.g., TBAB). Conditions->Sol_Conditions Yes Sol_SideReaction Solution: - Analyze crude mixture (TLC, NMR). - Check for elimination (alkene) or C-alkylation byproducts. - See Problem 2 & 3. SideReaction->Sol_SideReaction Yes

Caption: Troubleshooting decision tree for low yield issues.

In-depth Analysis:

  • Base & Deprotonation: The phenolic proton of vanillin must be fully removed. If using a solid base like K₂CO₃, its particle size can be a critical factor, especially during scale-up; smaller particles provide a larger surface area for reaction.[7][11] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Alkyl Halide Reactivity: The leaving group ability follows the trend I > Br > Cl. Primary halides are essential to favor the SN2 pathway.[4]

  • Reaction Conditions: Anhydrous conditions are crucial. Polar aprotic solvents like DMF or THF are generally superior to less polar ones. If the reaction is sluggish, a moderate increase in temperature can help, but excessive heat may promote side reactions.[5]

Problem 2: C-Alkylation Side Product is Observed

The vanillate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons (ortho and para to the -O⁻ group). While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.

Causality & Solution:

  • Mechanism: C-alkylation is often promoted by conditions that favor a "freer" phenoxide ion.

  • Proven Solution - Solid-Liquid Phase Transfer Catalysis (S-L PTC): The most effective way to ensure exclusive O-alkylation is to use S-L PTC. By generating the solid sodium salt of vanillin and reacting it with the alkyl halide in a non-polar solvent like toluene with a catalyst like TBAB, 100% selectivity for the O-alkylated product can be achieved.[9] The tight ion pair in the solid phase appears to sterically hinder attack from the ring carbons.

Problem 3: Alkene Byproduct from Elimination is Detected

If you are using a secondary or sterically hindered primary alkyl halide, you may see an alkene byproduct formed via an E2 elimination reaction.

Causality & Solution:

  • Mechanism: The vanillate anion is a strong base and can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of a double bond.[5][6]

  • Solution: The solution is straightforward: always choose a primary, unhindered alkyl halide for this synthesis. If the desired R-group must be attached via a secondary carbon, an alternative synthetic strategy that does not involve the Williamson ether synthesis should be considered.

Problem 4: Reaction Fails During Scale-Up

A reaction that works perfectly on a 100 mg scale may fail at 10 g. This is often due to mass and heat transfer limitations.

Causality & Solution:

  • Mixing: In heterogeneous mixtures (like those with solid K₂CO₃), efficient stirring is paramount. Ensure the mechanical stirring is adequate for the larger volume to maintain a good suspension.

  • Reagent Particle Size: As demonstrated in the alkylation of isovanillin (a close analogue), the particle size of K₂CO₃ is directly correlated with reaction conversion.[7][11] A consistent, small particle size is necessary for reproducible results at scale.

  • Heat Transfer: Exothermic or endothermic processes that are negligible at a small scale can become significant at a larger scale. Monitor the internal reaction temperature and use appropriate heating or cooling baths.

Experimental Protocols & Data

Optimized Protocol: O-Benzylation of Vanillin using S-L PTC

This protocol is based on literature demonstrating high selectivity and reaction rates.[9]

Workflow Diagram:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Prepare Sodium Vanillate (Vanillin + NaOH in H2O) Dry 2. Dry the Sodium Salt Prep->Dry Mix 3. Combine Sodium Vanillate, Toluene, Benzyl Chloride, TBAB Dry->Mix Heat 4. Heat at 90°C with Stirring Mix->Heat Monitor 5. Monitor by TLC Heat->Monitor Filter 6. Filter Solid Byproducts Monitor->Filter Wash 7. Wash Organic Phase Filter->Wash Evap 8. Evaporate Solvent Wash->Evap Purify 9. Purify by Recrystallization or Chromatography Evap->Purify

Caption: General experimental workflow for O-alkylation of vanillin via S-L PTC.

Step-by-Step Methodology:

  • Preparation of Sodium Vanillate: Dissolve vanillin in an aqueous solution of sodium hydroxide (1.0 eq). The sodium salt will precipitate or can be obtained by evaporating the water. Dry the resulting solid thoroughly under vacuum.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dried sodium salt of vanillin (1.0 eq), toluene (as solvent), benzyl chloride (1.0-1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot.

  • Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Filter off the solid NaCl byproduct.

  • Purification: Transfer the filtrate to a separatory funnel and wash with a dilute NaOH solution to remove any unreacted vanillin, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product, 4-benzyloxy-3-methoxybenzaldehyde, can be further purified by recrystallization from ethanol/water or by column chromatography.[5]

Table 1: Comparison of Reaction Conditions for Vanillin O-Alkylation
MethodBaseSolventCatalystTemp (°C)TimeYieldSelectivityReference
S-L PTC Na-VanillateTolueneTBAB90~2-4 hHigh100% O-alkylation[9]
Conventional K₂CO₃DMFNone65-1006-12 hModerate-HighO-alkylation favored[7]
Microwave Tannic AcidNoneTannic AcidMW10-15 min~90%Not specified[12][13]
Mechanochemical K₂CO₃None (LAG)NoneAmbient~1 h95%Not specified[14]

LAG: Liquid-Assisted Grinding

References

  • Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity.Oriental Journal of Chemistry.[Link]
  • Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer c
  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions.
  • Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions (Duplicate).
  • Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase.
  • Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride.
  • Reversible protection of the aldehyde group of the vanillin molecule.
  • Predicted mechanism for O-alkylated reactions of vanillin (I).
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.Frontiers in Chemistry.[Link]
  • Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.
  • Williamson ether synthesis (done wrong).YouTube.[Link]
  • Williamson ether synthesis.Wikipedia.[Link]
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles (Duplic
  • (A): Alkylation of the vanillin moiety through the hydroxyl functional group.
  • Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.Francis Academic Press.[Link]
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • 15.3: The Williamson Ether Synthesis.Chemistry LibreTexts.[Link]
  • Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling.Royal Society of Chemistry.[Link]
  • Examples of the modification of the vanillin moiety through the aldehyde functional group.
  • The Williamson Ether Synthesis.Master Organic Chemistry.[Link]
  • Williamson Ether Synthesis.Chemistry Steps.[Link]
  • Williamson ether synthesis trouble, 2.0.Reddit.[Link]
  • Protective Groups.Organic Chemistry Portal.[Link]
  • Williamson Ether Synthesis.J&K Scientific LLC.[Link]

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Technical Support Center: Purification of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Welcome to the technical support guide for the purification of 3-Isopropoxy-4-methoxybenzaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations herein are grounded in established chemical principles to ensure you can make informed decisions in the laboratory.

Understanding the Compound and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity is paramount for the success of subsequent reactions. The most common route to its synthesis involves the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and an isopropylating agent (e.g., isopropyl bromide).

Common Impurities May Include:

  • Unreacted Isovanillin: Incomplete reaction leads to the presence of the starting material.

  • Isopropylating Agent Residue: Excess or unreacted isopropyl bromide or related reagents.

  • Solvent Residues: Solvents used during the reaction or initial work-up.

  • Side-Reaction Products: Small amounts of products from O-alkylation at the aldehyde's carbonyl oxygen or other unintended reactions.

  • Oxidation Product (3-Isopropoxy-4-methoxybenzoic acid): Like many benzaldehydes, this compound is susceptible to air oxidation, converting the aldehyde group to a carboxylic acid.[3]

Frequently Asked Questions (FAQs)

Q1: My purified this compound has a persistent smell that isn't characteristic of the pure product. What could be the cause?

A1: A persistent, often acrid, odor can indicate the presence of residual benzoic acid, formed from the oxidation of the aldehyde.[4][5] A basic aqueous wash during work-up is highly effective at removing this impurity.[4]

Q2: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" typically occurs when the solution is cooled too quickly, the solvent system is not ideal, or the presence of impurities inhibits crystal formation.[6] To troubleshoot, ensure a slow cooling process, first to room temperature, then in a cold bath.[6] If the problem persists, consider purifying the crude product by column chromatography before attempting recrystallization again.[6]

Q3: I'm seeing streaks on my TLC plate when analyzing the product. What does this indicate?

A3: Streaking on a TLC plate often suggests that the compound is acidic, likely due to the presence of the carboxylic acid impurity, or that the sample is too concentrated.[6] To remedy this, you can add a small amount of acetic or formic acid to the developing solvent to suppress the ionization of the acidic impurity or simply dilute your sample before spotting.[6]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.

Initial Work-up: Removal of Acidic Impurities

A basic wash is a crucial first step to remove any 3-isopropoxy-4-methoxybenzoic acid that may have formed.

Protocol:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the organic solvent using a rotary evaporator.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system is identified.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted benzaldehydes, common solvent systems include ethanol/water or hexane/ethyl acetate mixtures.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to appear, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Column Chromatography

For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice.[7][8]

Protocol:

  • Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.[8] A suitable mobile phase (eluent) can be determined by TLC analysis. A good starting point for substituted benzaldehydes is a mixture of petroleum ether and ethyl acetate.[6][9]

  • Column Packing: The column can be packed using either a "dry" or "wet" method. Ensure the packing is uniform to avoid band broadening and poor separation.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for compounds with limited solubility, a "dry loading" technique can be employed.[6]

  • Elution: Begin elution with the selected solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualized Workflows

General Purification Workflow

G start Crude 3-Isopropoxy-4- methoxybenzaldehyde wash Basic Aqueous Wash (e.g., 5% NaHCO₃) start->wash purity_check1 Purity Check (TLC, NMR) wash->purity_check1 recryst Recrystallization purity_check2 Purity Check (TLC, NMR) recryst->purity_check2 column Column Chromatography column->purity_check2 purity_check1->recryst Sufficiently Pure purity_check1->column Complex Mixture purity_check2->column No, try column pure_product Pure Product purity_check2->pure_product Yes impure1 Impure impure2 Impure

Caption: General purification workflow for this compound.

Troubleshooting Recrystallization

G start Attempt Recrystallization oiling_out Product 'Oils Out'? start->oiling_out slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes success Successful Crystallization oiling_out->success No slow_cool->oiling_out Re-attempt change_solvent Try Different Solvent System (e.g., Ethanol/Water) slow_cool->change_solvent Still Fails change_solvent->oiling_out Re-attempt pre_purify Pre-purify by Column Chromatography change_solvent->pre_purify Still Fails pre_purify->start

Caption: Troubleshooting "oiling out" during recrystallization.

Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[10]
Molecular Weight 194.23 g/mol [10]
Appearance Solid
Boiling Point 155 °C at 10 mmHg
Melting Point 51 - 53 °C
Purification MethodRecommended Solvent SystemKey Considerations
Recrystallization Ethanol/Water, Hexane/Ethyl AcetateSlow cooling is critical to prevent "oiling out".
Column Chromatography Petroleum Ether/Ethyl Acetate GradientUse TLC to determine the optimal starting polarity.
Aqueous Wash 5-10% NaHCO₃ or Na₂CO₃Essential for removing acidic impurities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592092, this compound.
  • Google Patents (1983). US4379026A - Process for the purification of benzaldehyde.
  • Google Patents (1998). US5786516A - Process for the preparation of isovanillin.
  • The Royal Society of Chemistry. Supporting Information For.
  • Google Patents (1981). CA1132612A - Process for the purification of benzaldehyde.
  • Cheméo. Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0).
  • Sciencemadness.org (2015). Purification of benzaldehyde?.
  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • ACS Publications (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Magritek. Column Chromatography.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 708253, 4-Isopropoxy-3-methoxybenzaldehyde.
  • European Patent Office (1997). EP0758639A1 - Process for preparing isovanillin.
  • Wikipedia. Isovanillin.
  • MDPI (2019). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Google Patents (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • PubChemLite. This compound (C11H14O3).
  • Google Patents (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

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preventing decomposition of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Isopropoxy-4-methoxybenzaldehyde (CAS 34123-66-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable aromatic aldehyde in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its decomposition.

Introduction: Understanding the Stability of this compound

This compound, like many aromatic aldehydes, is susceptible to degradation, which can compromise the accuracy and reproducibility of your experimental results. The primary pathway of decomposition is auto-oxidation, where the aldehyde group is oxidized to a carboxylic acid.[1][2] This process is primarily initiated by atmospheric oxygen and is accelerated by exposure to light and elevated temperatures. Understanding and mitigating these factors are crucial for maintaining the purity of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a white crystalline solid forming in my stock of this compound. What is it, and is my compound still usable?

A1: The white crystalline solid is most likely 3-isopropoxy-4-methoxybenzoic acid, the primary oxidation product of the aldehyde. Its formation indicates that your sample has begun to decompose. The presence of this impurity can significantly affect your reactions, especially if the aldehyde concentration is critical.

  • Recommendation: We advise quantifying the purity of your sample using High-Performance Liquid Chromatography (HPLC) before use. If the purity is below your experimental tolerance, purification by recrystallization or column chromatography may be necessary. For routine applications, if the level of benzoic acid is low (e.g., <1-2%), it may not significantly interfere, but this must be determined on a case-by-case basis.

Q2: My once colorless or pale-yellow solution of this compound has turned a darker yellow or brown. What does this color change signify?

A2: A noticeable color change is a common indicator of degradation. While slight yellowing on storage can be normal, a significant darkening often suggests the formation of various degradation byproducts and potential polymerization, especially if the compound has been exposed to light, air, or high temperatures for an extended period.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see Table 1).

    • Purity Analysis: Perform a purity check using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.

    • Consider Purification: If the purity is compromised, purification is recommended.

Q3: Can I store solutions of this compound for long-term use?

A3: Preparing solutions for immediate use is always the best practice. Storing the aldehyde in solution, especially in protic or reactive solvents, can accelerate decomposition. If you must store solutions, use an inert, dry solvent such as anhydrous acetonitrile or toluene, and store under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature.

Q4: I suspect my sample has degraded. How can I confirm this and identify the byproducts?

A4: The most effective way to confirm degradation and identify byproducts is through analytical techniques.

  • HPLC: A stability-indicating HPLC method can be developed to separate the parent aldehyde from its degradation products. The appearance of a new peak corresponding to the more polar 3-isopropoxy-4-methoxybenzoic acid is a key indicator.

  • GC-MS: This technique is excellent for identifying volatile and semi-volatile degradation products. You can compare the mass spectrum of your sample to a reference spectrum of the pure compound.

A detailed protocol for a starting point HPLC method is provided in the "Experimental Protocols" section.

Q5: How can I prevent the decomposition of my this compound?

A5: Proactive prevention is key. This involves a combination of proper storage, handling, and the potential use of stabilizers.

  • Proper Storage: Adherence to recommended storage conditions is paramount.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing the solid compound or its solutions under an inert atmosphere (nitrogen or argon) can significantly slow down oxidation.

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a tocopherol mixture can be effective.[3][4][5]

Data Presentation

Parameter Recommendation Rationale
Storage Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, the primary driver of auto-oxidation.
Light Exposure Store in an amber vial or in the darkPrevents light-catalyzed degradation.
Container Tightly sealed, appropriate materialPrevents exposure to moisture and atmospheric oxygen.
Antioxidant (Optional) 0.01 - 0.1% w/w BHT or TocopherolScavenges free radicals to inhibit the oxidation chain reaction.[1][3]

Table 1: Recommended Storage Conditions for this compound

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify the purity of this compound and detect the presence of its primary degradant, 3-isopropoxy-4-methoxybenzoic acid.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • 3-Isopropoxy-4-methoxybenzoic acid (reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric or formic acid).

    • Initial conditions: 30% Acetonitrile / 70% Water with 0.1% acid

    • Gradient: Ramp to 90% Acetonitrile over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile (or a suitable solvent) at a concentration of approximately 1 mg/mL.

  • Prepare a reference standard of the pure aldehyde and the benzoic acid degradant in the same manner.

4. Analysis:

  • Inject the reference standards to determine their retention times. The benzoic acid should have a shorter retention time than the aldehyde due to its higher polarity.

  • Inject the sample solution.

  • Calculate the purity of the aldehyde by comparing the peak area of the main compound to the total peak area of all components.

Protocol 2: Forced Degradation Study

A forced degradation study can help to understand the degradation pathways and to confirm that your analytical method is "stability-indicating."[6][7][8][9]

1. Prepare Stock Solution:

  • Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1.

  • A robust stability-indicating method will show a decrease in the main aldehyde peak and the appearance of new degradation peaks that are well-resolved from the parent peak.

Visualizations

Decomposition_Pathway Aldehyde 3-Isopropoxy-4- methoxybenzaldehyde Peroxy_Radical Peroxy Radical Intermediate Aldehyde->Peroxy_Radical O2 (Air) Light, Heat Benzoic_Acid 3-Isopropoxy-4- methoxybenzoic Acid (Primary Degradant) Peroxy_Radical->Benzoic_Acid H Abstraction

Caption: Primary auto-oxidation pathway of this compound.

Troubleshooting_Flowchart start Observe signs of degradation? check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage Yes analyze Perform Purity Analysis (HPLC/GC-MS) check_storage->analyze purity_ok Purity within acceptable limits? analyze->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes purify Purify Compound (Recrystallization/Chromatography) purity_ok->purify No implement_prevention Implement Preventative Measures (Inert gas, Antioxidants) use_compound->implement_prevention purify->analyze discard Consider Discarding and Using a New Batch purify->discard

Caption: Troubleshooting flowchart for suspected compound degradation.

References

  • Google Patents. (n.d.). Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes.
  • Packaging Compliance Labs. (n.d.). ICH Stability Testing.
  • PerfumersWorld. (n.d.). Butylated Hydroxytoluene (BHT) antioxidant.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • YouTube. (2023, April 4). Q1A (R2) A deep dive in Stability Studies.
  • Reddit. (2024, September 17). BHT Antioxidant.
  • FormuNova. (n.d.). Everything you need to know about BHT.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Kao. (n.d.). BHT (Butylated Hydroxytoluene).
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxybenzaldehyde on Newcrom R1 HPLC column.
  • PubChem. (n.d.). This compound.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • SIELC Technologies. (2018, May 16). 3-Hydroxy-4-methoxy-benzaldehyde.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • All you need to know about tocopherol in natural cosmetics. (n.d.).
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Identification of the Degradation Products from α‐Tocopherol Used as Stabiliser in “Green” Propellants through its Lifetime.
  • PubMed. (n.d.). An assessment of the safety of tocopherols as food additives.
  • PubMed. (n.d.). Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics.
  • PubChemLite. (n.d.). 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3).
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 3,4-Dimethoxybenzaldehyde GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032138).

Sources

Technical Support Center: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven insights grounded in chemical principles to ensure the successful and safe execution of your synthesis.

Introduction: The Synthetic Pathway and Its Challenges

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with an isopropylating agent, such as 2-propyl bromide or isopropyl tosylate, in the presence of a base. While straightforward in principle, scaling this reaction from the laboratory bench to pilot or production scale introduces a host of challenges related to reaction kinetics, heat transfer, impurity profiles, and product isolation.

This guide will address these challenges in a practical question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower you to make informed decisions in your process development.

Troubleshooting Guide: Common Scale-Up Issues

This section is dedicated to addressing specific problems that can arise during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.

Q1: My reaction is stalling, and I have a significant amount of unreacted isovanillin even after extended reaction times. What could be the cause?

A1: This is a frequent issue when scaling up and can be attributed to several factors:

  • Insufficient Base or Ineffective Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of isovanillin. If the base is not strong enough, not present in a sufficient stoichiometric amount, or if its solubility is poor in the chosen solvent, the concentration of the reactive phenoxide intermediate will be low, leading to a sluggish reaction.

  • Mass Transfer Limitations: On a larger scale, inadequate mixing can lead to poor contact between the reactants, especially in heterogeneous mixtures (e.g., a solid base in a liquid solvent). This creates localized areas of low reactant concentration, effectively slowing down the overall reaction rate.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in slow reaction kinetics. The optimal temperature is a balance between reaction rate and impurity formation.

  • Poor Quality of Isopropylating Agent: The isopropylating agent may have degraded over time, leading to a lower effective concentration.

Troubleshooting Workflow:

G start Incomplete Reaction: High Isovanillin Content check_base Verify Base Stoichiometry and Strength (e.g., 1.1-1.5 eq. of NaOH or K2CO3) start->check_base check_mixing Evaluate Agitation Efficiency (Are solids well suspended?) check_base->check_mixing Base OK solution_base Adjust base quantity or use a stronger/more soluble base. check_base->solution_base Incorrect check_temp Confirm Reaction Temperature Profile check_mixing->check_temp Mixing Adequate solution_mixing Increase agitator speed or consider a phase-transfer catalyst. check_mixing->solution_mixing Inadequate check_reagent Assess Purity of Isopropylating Agent check_temp->check_reagent Temperature Correct solution_temp Gradually increase temperature while monitoring impurities. check_temp->solution_temp Too Low solution_reagent Use fresh or redistilled isopropylating agent. check_reagent->solution_reagent Degraded G isovanillin Isovanillin phenoxide Isovanillin Phenoxide isovanillin->phenoxide + K₂CO₃ - KHCO₃ product This compound phenoxide->product isopropyl_bromide 2-Propyl Bromide isopropyl_bromide->product SN2 Reaction (DMF, TBAB) KBr + KBr

Caption: Williamson ether synthesis of the target molecule.

References

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.

Technical Support Center: Managing Reaction Temperature in 3-Isopropoxy-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address the critical parameter of temperature management during this synthesis. The O-isopropylation of isovanillin is a classic Williamson Ether Synthesis, a powerful but nuanced reaction where precise temperature control is paramount for achieving high yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causality and solutions.

Question 1: My reaction shows low or no conversion of the isovanillin starting material. What are the likely temperature-related causes?

Answer: Low or no conversion is a common issue often directly linked to insufficient thermal energy. The Williamson Ether Synthesis, being an SN2 reaction, requires a certain activation energy to proceed at a practical rate.[1] Here are the primary temperature-related culprits:

  • Insufficient Reaction Temperature: The most straightforward cause. While the typical range for this synthesis is 50-100 °C, the optimal temperature depends heavily on the solvent and base used.[2][3] A reaction temperature at the low end of this range, or below it, may be too low to overcome the activation energy barrier effectively.

    • Solution: Gradually increase the temperature of the heating bath by 10 °C increments, holding for 1-2 hours at each new setpoint. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) to observe the consumption of isovanillin.[4]

  • Inaccurate Temperature Monitoring: The thermometer reading may not reflect the actual internal temperature of the reaction mixture. Improper placement of the thermocouple or thermometer (e.g., touching the flask wall, not immersed deep enough) can lead to misleadingly high readings while the bulk of the solution remains too cool.

    • Solution: Ensure the temperature probe is submerged in the reaction mixture, away from the flask walls, to get an accurate reading of the internal temperature.

  • Loss of a Volatile Reagent: If using a low-boiling alkylating agent, excessive heat can cause it to evaporate and escape, even with a reflux condenser.[5] This depletes a key reagent and stalls the reaction.

    • Solution: Ensure a gentle reflux rate. If the reflux ring is climbing more than halfway up the condenser, the heating is too vigorous. The cooling water flow in the condenser should be adequate to prevent the escape of vapors.

Question 2: My yield is low, and analytical data (TLC, NMR) shows significant byproduct formation. How is temperature implicated?

Answer: This is a classic symptom of the reaction temperature being too high. The primary side reaction in this synthesis is an E2 elimination pathway, which competes directly with the desired SN2 substitution.[6]

  • Causality — SN2 vs. E2 Competition: The reaction involves a nucleophilic attack by the isovanillin phenoxide on the secondary carbon of the isopropyl halide. This same secondary halide is also susceptible to elimination (forming propene gas) when the phenoxide acts as a base instead of a nucleophile. Elimination reactions generally have a higher activation energy than their substitution counterparts and are therefore significantly favored at elevated temperatures.[4]

    • Solution: Reduce the reaction temperature. It is often better to run the reaction at a lower temperature for a longer duration to favor the SN2 pathway.[4] For example, if you are running the reaction at 90 °C and observing byproducts, try reducing the temperature to 60-70 °C and extending the reaction time. Always use TLC to track the formation of the desired product versus new, undesired spots.

Data Presentation: Temperature's Influence on Reaction Outcome

Issue ObservedLikely Temperature FaultPrimary Mechanism FavoredRecommended Action
No/Slow ReactionToo Low(Neither)Increase temperature in 10 °C increments; verify probe placement.
Low Yield, High ImpurityToo HighE2 EliminationDecrease temperature to 60-70 °C; increase reaction time.
High Yield, Clean ProductOptimalSN2 SubstitutionMaintain current parameters and document for future scale-up.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the scientifically optimal temperature range for synthesizing this compound?

Answer: The generally accepted temperature range for a Williamson Ether Synthesis is between 50 °C and 100 °C.[2][3] However, the "optimal" temperature is not a single value but a range that depends on the specific reaction conditions. For the O-isopropylation of isovanillin, a common starting point is 60-80 °C when using solvents like DMF or acetonitrile with a base like potassium carbonate.[7]

The key is to find the "sweet spot" where the rate of the desired SN2 reaction is maximized while the rate of the competing E2 elimination is minimized. This balance is crucial for achieving both a high conversion rate and excellent product purity.

Question 2: Why is precise temperature control so critical from a mechanistic standpoint?

Answer: The criticality of temperature control is rooted in chemical kinetics and the reaction mechanism. The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this single, concerted step, the nucleophile (phenoxide) attacks the electrophilic carbon of the alkyl halide as the leaving group departs.[3]

Temperature influences the reaction in two fundamental ways:

  • Reaction Rate: As per the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. A higher temperature provides more molecules with the necessary activation energy to react, thus speeding up the synthesis.

  • Reaction Selectivity: When competing reaction pathways exist, as the SN2 and E2 pathways do here, temperature can shift the balance. Since elimination often has a higher activation energy, its rate increases more dramatically with a rise in temperature compared to substitution.[4] Therefore, excessive heat will invariably lead to a poorer yield of the desired ether and an increase in the alkene byproduct.

Question 3: What are the best practices for setting up, controlling, and monitoring the reaction temperature in the lab?

Answer: Reliable temperature management is a cornerstone of reproducible synthesis.

  • Heating Apparatus: Use a stirred heating mantle or an oil bath connected to a PID controller and a thermocouple. This provides stable, uniform heating and prevents localized hotspots that can occur with a simple hot plate.

  • Thermometer Placement: The thermocouple or thermometer should be immersed in the reaction mixture to measure the internal temperature, not the bath temperature. It should be positioned in the center of the flask and not touching the glass surfaces.

  • Initial Heating: Heat the mixture of isovanillin, base, and solvent to the target temperature before adding the alkylating agent (2-bromopropane). This ensures the deprotonation step (formation of the phenoxide) is complete.

  • Controlled Addition: Add the alkylating agent dropwise, especially on a larger scale. This helps to control any initial exotherm and maintain a stable reaction temperature.

  • Continuous Monitoring: Use a tool like TLC to monitor the reaction's progress every 1-2 hours.[4] This provides real-time data on whether the reaction is proceeding, stalled, or producing byproducts, allowing you to make informed adjustments to the temperature or reaction time.

Part 3: Visualization & Experimental Workflow

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues related to temperature management in this synthesis.

G start Start: Reaction Complete, Begin Workup check_tlc Analyze Crude Product by TLC start->check_tlc clean_product Single Major Spot (High Purity) check_tlc->clean_product Clean low_conversion High Starting Material (Low Conversion) check_tlc->low_conversion Incomplete side_products Multiple Spots (Side Products) check_tlc->side_products Impure success Success! Document Parameters clean_product->success cause_low_temp Cause: Temperature Too Low or Reaction Time Too Short low_conversion->cause_low_temp cause_high_temp Cause: Temperature Too High (Favored E2 Elimination) side_products->cause_high_temp action_low_temp Action for Next Run: 1. Increase Temp by 10-15°C 2. Extend Reaction Time 3. Verify Thermometer Placement cause_low_temp->action_low_temp action_high_temp Action for Next Run: 1. Decrease Temp by 15-20°C 2. Increase Reaction Time 3. Ensure Gentle Reflux cause_high_temp->action_high_temp

Caption: Troubleshooting workflow for temperature-related issues.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory equipment and scale.

  • Reagent Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add isovanillin (1 equivalent), potassium carbonate (K₂CO₃, 2 equivalents), and N,N-dimethylformamide (DMF, 5-10 mL per gram of isovanillin).

  • Initial Heating: Begin stirring and heat the mixture to 70 °C using a controlled oil bath. Maintain this temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Slowly add 2-bromopropane (1.5 equivalents) to the reaction mixture dropwise over 15 minutes.

  • Reaction & Monitoring: Maintain the internal reaction temperature at 70-75 °C for 4-6 hours.

    • Self-Validation: After the first 2 hours, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under UV light. A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Gomez, S., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • NileRed. (2020). Williamson Ether Synthesis. YouTube.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2021). Google Patents.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Process for preparing isovanillin - Patent 0758639. (n.d.).
  • Hanson, R. N., et al. (2006). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH.
  • ChemicalBook. (2025). 3-ISOPROPOXY-4-METHOXY-BENZALDEHYDE | 34123-66-5.
  • PubChem. (n.d.). This compound (C11H14O3).
  • PubChem. (n.d.). This compound | C11H14O3 | CID 592092.
  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy.
  • Matrix Scientific. (n.d.). 2538-98-9 Cas No. | 4-Isopropoxy-3-methoxy-benzaldehyde.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine.
  • PubChem. (n.d.). Isovanillin | C8H8O3 | CID 12127.

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Technical Support Center: Workup & Purification of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the reaction workup and purification. The synthesis, typically a Williamson ether synthesis, involves the O-alkylation of isovanillin with an isopropyl halide. While the reaction itself is robust, the workup procedure is critical for achieving high purity and yield.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction, using potassium carbonate (K₂CO₃) as a base, is a thick, difficult-to-stir slurry. How should I proceed with the workup?

A1: This is a common observation when using heterogeneous bases like K₂CO₃ in solvents like DMF or acetonitrile.

  • Causality: The base and the resulting potassium salts have low solubility in the reaction solvent, leading to a thick slurry. Direct extraction is ill-advised as it will lead to significant emulsion and poor separation.

  • Recommended Protocol:

    • Cooling: Once the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Dilution & Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent).[3] This step serves two purposes: it quenches the reaction and dissolves all the inorganic salts (K₂CO₃, KX) into the aqueous phase.

    • Extraction: Transfer the diluted mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or methyl isobutyl ketone).[3] Perform the extraction 2-3 times to ensure complete recovery of the product.

    • Proceed to Washing: Combine the organic extracts and proceed with the washing steps as detailed below.

Q2: I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?

A2: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets.[4] They are a frequent issue in the workup of Williamson ether syntheses, often stabilized by fine particulate matter or surfactant-like species.

  • Causality: In this specific synthesis, unreacted isovanillin phenoxide or fine inorganic salt particulates can act as emulsifying agents.

  • Troubleshooting Steps (in order of preference):

    • Patience: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[5]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[5][6]

    • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® (diatomaceous earth).[5] Celite acts as a physical filter for fine particulates without adsorbing the product.[5]

    • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the intermolecular forces holding the emulsion together.[6]

    • Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning at high speed is a very effective mechanical method to force phase separation.[4][6]

Q3: My TLC analysis shows both the desired product and unreacted isovanillin. How can I remove the starting material during the workup?

A3: This is the most critical purification step in the workup. The phenolic nature of the starting material, isovanillin, allows for its selective removal with a basic wash.

  • Causality: Isovanillin has an acidic phenolic hydroxyl group (pKa ≈ 7.4), whereas the product, an ether, is non-acidic. A dilute basic solution will deprotonate the isovanillin, forming a water-soluble phenoxide salt, which will partition into the aqueous layer.

  • Recommended Protocol:

    • After the initial water wash, extract the combined organic layers with a 5% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[7]

    • Shake the separatory funnel gently at first and vent frequently, then more vigorously.

    • Separate the layers. The aqueous layer will now contain the sodium or potassium salt of isovanillin.

    • Repeat the basic wash one more time to ensure complete removal.

    • Crucial Next Step: Wash the organic layer with water, followed by a brine wash.[8] This removes any residual NaOH/KOH and helps to break any minor emulsions that may have formed.

    • Confirm the removal of isovanillin by TLC before proceeding.

Q4: What is the purpose of the final brine wash before drying the organic layer?

A4: The brine (saturated NaCl solution) wash is a standard and important step in liquid-liquid extractions.

  • Causality: The high ionic strength of the brine solution helps to draw dissolved water out of the organic layer ("salting out").[5] This reduces the amount of water that needs to be removed by the drying agent (e.g., MgSO₄, Na₂SO₄), making the drying process more efficient. It also helps to break up minor emulsions, as discussed in Q2.[6][8]

Q5: My crude product is a yellow-brown oil, but I expected a solid. What are the next steps?

A5: The crude product is often an oil due to residual solvent and minor impurities. The final purification method will determine the final form. This compound is reported as a solid.

  • Recommended Protocol:

    • Drying and Concentration: After the washing steps, thoroughly dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[3][8]

    • Purification Options:

      • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A solvent system like ethanol/water or hexanes/ethyl acetate can be explored.

      • Column Chromatography: If recrystallization is difficult or impurities are close in polarity to the product, purification by column chromatography on silica gel is a reliable alternative. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[9]

      • Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be an effective purification method for larger quantities.

Data & Protocols
CompoundMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
Isovanillin (Starting Material) C₈H₈O₃152.15Solid621-59-0
This compound C₁₁H₁₄O₃194.23Solid34123-66-5
  • Quench: Cool the reaction mixture and pour it into 10 volumes of ice water.[3]

  • Extract: Transfer to a separatory funnel and extract 3x with ethyl acetate.

  • Combine Organics: Combine all organic layers.

  • Basic Wash: Wash 2x with 5% NaOH (aq) to remove unreacted isovanillin.

  • Neutral Wash: Wash 1x with water.

  • Brine Wash: Wash 1x with saturated NaCl (aq).[8]

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Filter & Concentrate: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify: Purify the crude residue by recrystallization or column chromatography.[9]

Visual Workflow

The following diagram illustrates the decision-making process during the workup of this compound.

Workup_Flowchart start Crude Reaction Mixture quench Quench with Ice Water start->quench extract Extract with Organic Solvent quench->extract emulsion_check Emulsion Formed? extract->emulsion_check break_emulsion Break Emulsion (Add Brine / Filter Celite) emulsion_check->break_emulsion Yes combine Combine Organic Layers emulsion_check->combine No break_emulsion->combine sm_check Unreacted Isovanillin Present? (TLC) combine->sm_check base_wash Wash with 5% NaOH (aq) sm_check->base_wash Yes water_brine_wash Wash with H₂O, then Brine sm_check->water_brine_wash No base_wash->water_brine_wash dry Dry (Na₂SO₄ / MgSO₄) water_brine_wash->dry concentrate Filter & Concentrate dry->concentrate purify Purify (Recrystallization / Chromatography) concentrate->purify product Pure Product purify->product

Caption: Decision flowchart for the workup and purification of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Isovanillin Synthesis.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • de Meijere, A., Winsel, H., & Stecker, B. (n.d.). N,N-DIBENZYL-N-(2-ETHENYLCYCLOPROPYL)AMINE. Organic Syntheses Procedure.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Rhone-Poulenc Chimie. (1998). Process for the preparation of isovanillin. U.S.
  • Rhone-Poulenc Chimie. (1996). Preparation of isovanillin.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. (n.d.). Benzaldehyde, m-methoxy-. Organic Syntheses Procedure.
  • Sumitomo Chemical Company, Limited. (n.d.). Process for preparing isovanillin.
  • Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde....
  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. PubChem Compound Database.

Sources

Technical Support Center: Optimizing Column Chromatography for 3-Isopropoxy-4-methoxybenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the column chromatography of this compound. Here, we will delve into the causality behind experimental choices to ensure scientifically sound and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when purifying this compound?

A1: If your synthesis follows a Williamson ether synthesis pathway using isovanillin and an isopropyl halide, the most common impurity is unreacted isovanillin. Due to its phenolic hydroxyl group, isovanillin has a significantly different polarity compared to the desired product, making it separable by column chromatography.

Q2: What is a good starting solvent system for the TLC analysis of this compound?

A2: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on protocols for similar 3,4-dialkoxybenzaldehydes, a ratio of 7:3 to 8:2 hexane:ethyl acetate is a reasonable starting point. For iodo-substituted analogues, ratios of 15:1 petroleum ether:ethyl acetate have been used, suggesting that the polarity may need to be fine-tuned.

Q3: My aldehyde seems to be degrading on the silica gel column. What can I do to prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. If you observe streaking or the appearance of new, more polar spots on your TLC after exposure to silica, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent and adding 1-2% triethylamine to neutralize the acidic silanol groups. Alternatively, using a different stationary phase like neutral alumina can be a viable option.

Q4: I am observing significant "tailing" or streaking of my spots on the TLC plate and column. What causes this and how can I fix it?

A4: Tailing is a common issue when purifying compounds with polar functional groups, such as the potential impurity isovanillin (a phenol), on silica gel. This is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your mobile phase. This helps to keep the phenolic impurity in its less polar, protonated form, leading to sharper bands. However, be mindful that this can alter the elution profile of your desired product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

Problem 1: Poor Separation Between Product and Impurities

Possible Cause: The polarity of the eluent is either too high or too low, resulting in co-elution or no movement of the compounds.

Solution Workflow:

  • Systematic TLC Analysis: Perform a series of TLCs with varying solvent ratios of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1). The ideal solvent system should provide a clear separation between your product and any impurities, with the Rf value of the this compound being around 0.3-0.4 for optimal column separation.

  • Consider Alternative Solvents: If hexane:ethyl acetate systems do not provide adequate separation, consider replacing ethyl acetate with diethyl ether or dichloromethane. For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve separation.

  • Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution is recommended. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the percentage of the more polar solvent to elute your product and any remaining polar impurities.

Problem 2: The Compound is Stuck at the Top of the Column

Possible Cause: The mobile phase is not polar enough to elute the compound.

Solution:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you started with a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. Monitor the elution carefully by collecting small fractions and analyzing them by TLC.

  • "Flushing" the Column: If your desired product is the last compound to elute, you can significantly increase the solvent polarity (e.g., switching to 100% ethyl acetate) to quickly "flush" it from the column after all other impurities have been collected.

Problem 3: Low Recovery of the Purified Product

Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or the fractions containing the product were not all collected.

Solution:

  • Thorough Fraction Analysis: Ensure you are collecting a sufficient number of fractions and analyzing all of them by TLC. Your product may be eluting over a larger volume than anticipated.

  • Deactivation of Silica: As mentioned in the FAQs, if your aldehyde is sensitive to the silica, it may be degrading on the column, leading to lower yields. Using deactivated silica or alumina can prevent this.

  • Proper Sample Loading: Overloading the column can lead to broad bands and poor separation, which can result in mixing of fractions and subsequent loss of pure product. A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of the TLC plate. It is also advisable to co-spot the crude mixture with any known starting materials (e.g., isovanillin) to aid in identification.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate Rf Values: Measure the distance traveled by each spot and the distance traveled by the solvent front from the baseline. Calculate the Retention Factor (Rf) for each spot using the formula:

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Isopropoxy-4-methoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its preparation, typically via the Williamson ether synthesis, involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with an isopropyl halide. While seemingly straightforward, this reaction is frequently plagued by challenges arising from steric hindrance, leading to low yields and significant byproduct formation. This guide provides in-depth technical troubleshooting and actionable protocols to help researchers navigate these synthetic hurdles.

Section 1: The Core Challenge - Steric Hindrance in the SN2 Reaction

The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] In this case, the isovanillin-derived phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane).

However, the SN2 mechanism is highly sensitive to steric bulk.[3][4] The isopropyl group is a secondary alkyl group, which presents significant steric hindrance around the reaction center. This bulkiness impedes the required backside attack of the phenoxide nucleophile.[1][2] Consequently, a competing reaction, E2 (bimolecular elimination), becomes a major pathway, where the phenoxide acts as a base, abstracting a proton from the isopropyl halide to form propene gas.[4][5][6] This competition is the primary reason for low yields of the desired ether product.[5]

SN2_vs_E2 cluster_reactants Reactants cluster_products Reaction Pathways Phenoxide Isovanillin Phenoxide (Nucleophile/Base) SN2_Product This compound (Desired Ether) Phenoxide->SN2_Product S_N_2 Attack (Favored by less steric hindrance, aprotic solvent) E2_Product Propene + Isovanillin (Elimination Byproduct) Phenoxide->E2_Product E2 Elimination (Favored by steric hindrance, strong base character) IsopropylHalide 2-Bromopropane (Substrate) IsopropylHalide->SN2_Product IsopropylHalide->E2_Product Hindrance Steric Hindrance of Isopropyl Group Hindrance->SN2_Product Hinders Hindrance->E2_Product Promotes

Caption: SN2 vs. E2 competition in the synthesis.

Section 2: Baseline Synthesis Protocol

This protocol serves as a standard starting point. Subsequent troubleshooting sections will refer to modifications of this procedure.

Objective: To synthesize this compound from isovanillin.

Materials:

  • Isovanillin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a round-bottom flask containing anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.[6]

  • Once the isovanillin is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.[6]

Section 3: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the primary factors and how can I improve it?

Low yield is the most common issue and is almost always due to the E2 elimination side reaction dominating.[4][6] Several factors can be optimized to favor the SN2 pathway.

Answer:

  • Base Selection: The choice of base is critical. While strong bases are needed to deprotonate the phenol, their strength can also promote the E2 reaction.

    • Standard: K₂CO₃ is a moderately strong base, suitable for this reaction.

    • Optimization: Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting O-alkylation of phenols, often leading to significantly higher yields.[7] The larger, more polarizable cesium cation is thought to create a "naked," more reactive phenoxide anion, enhancing nucleophilicity.

  • Solvent Effects: The solvent plays a crucial role in stabilizing reactants and transition states.

    • Standard: Polar aprotic solvents like DMF or DMSO are preferred because they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively free and highly nucleophilic, favoring the SN2 reaction.[8][9][10]

    • Avoid: Polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and can favor E2.[8][11]

  • Temperature Control: Higher temperatures generally favor elimination over substitution.[5]

    • Optimization: If E2 is a major issue, try running the reaction at a lower temperature (e.g., 50-60°C) for a longer period. This can tip the kinetic balance in favor of the SN2 product.

  • Leaving Group: The choice of halide on the isopropyl group matters.

    • Optimization: 2-Iodopropane is a better leaving group than 2-bromopropane, which is better than 2-chloropropane. A better leaving group can increase the rate of both SN2 and E2 reactions.[11] In some cases, using 2-iodopropane can improve the overall conversion rate at lower temperatures, indirectly favoring the SN2 pathway.

Parameter Standard Condition Optimized Condition Rationale for Optimization Reported Yield Range
Base K₂CO₃Cs₂CO₃Creates a more reactive "naked" phenoxide, enhancing nucleophilicity for SN2.[7]50-95%[1]
Solvent DMF, AcetonitrileDMF, DMSOPolar aprotic solvents enhance nucleophilicity by not solvating the anion.[9][10]Varies with other conditions
Temperature 60-100 °C[6]50-70 °CLower temperatures kinetically favor the SN2 pathway over the E2 pathway.[5]Varies with other conditions
Alkyl Halide 2-Bromopropane2-IodopropaneIodine is a better leaving group, allowing for faster reaction at lower temperatures.Varies with other conditions
Q2: I'm observing significant byproduct formation. What is it and how can I prevent it?

Answer: The primary byproduct is from the E2 elimination reaction, which produces propene gas and regenerates the isovanillin starting material.[4] Another potential, though less common, side reaction with phenoxides is C-alkylation, where the isopropyl group attaches to the aromatic ring instead of the oxygen.[4][10]

  • Preventing E2 Elimination: As detailed in Q1, the key is to use conditions that favor SN2: employ a milder base if possible (though sufficient strength is needed for deprotonation), use a polar aprotic solvent, and keep the temperature as low as feasible for a reasonable reaction rate.[12]

  • Preventing C-Alkylation: C-alkylation is generally favored in protic or less polar solvents.[4] Sticking to polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.

Q3: The reaction is very slow. How can I increase the rate without promoting side reactions?

Answer: If lowering the temperature to control side reactions has made the process impractically slow, you can introduce a catalyst.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can significantly accelerate the reaction.[1] These catalysts work by carrying the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is, increasing the effective concentration of the nucleophile and dramatically speeding up the SN2 reaction, often allowing for lower reaction temperatures. A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde highlights the use of benzyltriethylammonium chloride as an effective PTC.[13]

Q4: Are there alternative synthetic routes that avoid these specific steric hindrance issues?

Answer: Yes, if the Williamson ether synthesis proves too problematic, other methods can be considered, although they may involve different reagents and conditions.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol under mild, neutral conditions. It typically involves using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, this method generates significant stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be separated.

  • Catalytic Etherification: Advanced methods are being developed for the catalytic synthesis of ethers using weaker alkylating agents at high temperatures, which may offer greener alternatives in the future, though they are less common in standard laboratory settings.[14]

Section 4: Purification and Characterization

Purification:

  • Work-up: A standard aqueous work-up is crucial to remove the base and solvent (DMF). Pouring the reaction mixture into water and extracting with a solvent like ethyl acetate or diethyl ether is effective.

  • Chromatography: Column chromatography on silica gel is the most reliable method for separating the desired this compound from unreacted isovanillin and any potential C-alkylation byproducts. A typical eluent system is a gradient of ethyl acetate in hexane.

Characterization (Expected Data):

  • Appearance: Typically a white solid or a colorless to pale yellow oil.

  • Molecular Formula: C₁₁H₁₄O₃[15]

  • Molecular Weight: 194.23 g/mol [15]

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (3 distinct signals between 6.9-7.5 ppm), the methoxy group singlet (~3.9 ppm), the isopropyl methine septet (~4.6 ppm), and the isopropyl methyl doublet (~1.4 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl (~191 ppm), aromatic carbons (including quarternary carbons attached to oxygen), the methoxy carbon (~56 ppm), and the isopropyl carbons (methine ~72 ppm, methyls ~22 ppm).

Section 5: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_optimizations Optimization Strategies start Start Synthesis check_yield Reaction Complete. Is Yield > 70%? start->check_yield low_yield Problem: Low Yield check_yield->low_yield No success Success! Proceed to Purification check_yield->success Yes opt_base Switch Base: K₂CO₃ → Cs₂CO₃ low_yield->opt_base Implement First opt_base->start Retry Synthesis opt_temp Lower Temperature: Decrease to 50-60°C opt_base->opt_temp If still low opt_temp->start Retry Synthesis opt_ptc Add Catalyst: Use TBAB (PTC) opt_temp->opt_ptc For slow reaction opt_ptc->start Retry Synthesis

Caption: A decision-making workflow for troubleshooting the synthesis.

References
  • How Solvation Influences the SN2 versus E2 Competition. PMC - PubMed Central - NIH.
  • Williamson ether synthesis. Wikipedia.
  • Secondary alkyl halides and strong base: Sn2 vs E2. Chemistry Stack Exchange.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. NC State University Libraries.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson-Ethersynthese. ResearchGate.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose eTheses Online.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications.
  • Supporting Information For. The Royal Society of Chemistry.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Williamson ether synthesis (done wrong). YouTube.
  • This compound. PubChem.
  • This compound (C11H14O3). PubChemLite.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate.
  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
  • Alkylation of phenol: a mechanistic view. PubMed - NIH.
  • Improved Cs2Co3 Promoted O-Alkylation of Phenols. Semantic Scholar.
  • 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). PubChemLite.

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Technical Support Center: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the O-alkylation of isovanillin to produce this compound. Our goal is to equip you with the necessary knowledge to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection.

Introduction: The Williamson Ether Synthesis in Focus

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The choice of solvent in this process is paramount, as it profoundly influences the reaction rate, yield, and the formation of byproducts.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is an SN2 reaction.[1][2] The overall transformation is as follows:

Step 1: Deprotonation of Isovanillin The phenolic hydroxyl group of isovanillin is deprotonated by a suitable base to form a sodium or potassium isovanillinate salt (a phenoxide).

Step 2: Nucleophilic Attack The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an isopropyl halide, displacing the halide leaving group to form the desired ether.

Below is a diagram illustrating the reaction workflow.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Byproduct Isovanillin Isovanillin Phenoxide Potassium/Sodium Isovanillinate Isovanillin->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Product This compound Phenoxide->Product Nucleophilic Attack (SN2) Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Product Salt Salt Byproduct (e.g., KBr)

Caption: General workflow for the synthesis of this compound.

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a crucial role in an SN2 reaction by solvating the ions involved. The ideal solvent for a Williamson ether synthesis should:

  • Dissolve the reactants: Both the phenoxide salt and the alkyl halide need to be soluble in the reaction medium.[6]

  • Promote the nucleophilicity of the phenoxide: The solvent should not overly stabilize the nucleophile to the point of reducing its reactivity.[7][8]

There are two main classes of polar solvents to consider: polar aprotic and polar protic solvents.

Q3: Should I use a polar aprotic or a polar protic solvent?

A3: For the Williamson ether synthesis, polar aprotic solvents are strongly recommended .[5][9]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) possess large dipole moments but lack acidic protons.[8] They effectively solvate the cation (e.g., K+ or Na+) of the phenoxide salt, leaving the phenoxide anion relatively "naked" and highly nucleophilic.[5] This leads to a faster reaction rate.[7]

  • Polar protic solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[8] These solvents can form a "cage" around the phenoxide anion through hydrogen bonding, which stabilizes the nucleophile and hinders its ability to attack the electrophile, thus slowing down the SN2 reaction.[8][10]

The diagram below illustrates the difference in solvation.

Caption: Solvation of the phenoxide anion in different solvent types.

Q4: What are the common side reactions, and how can solvent choice help mitigate them?

A4: The two primary side reactions are elimination (E2) and C-alkylation.

  • Elimination (E2): The phenoxide is a strong base and can deprotonate a β-hydrogen on the alkyl halide, leading to the formation of an alkene (propene in this case). This is more likely with secondary and tertiary alkyl halides.[11] While isopropyl halides are secondary, the use of a polar aprotic solvent favors the SN2 pathway over E2.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[1][12] C-alkylation leads to the formation of an undesired isomer. The choice of solvent can significantly influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation, while polar protic solvents can promote C-alkylation by solvating the oxygen atom and making the ring carbons more accessible.[5][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of isovanillin.2. Use of a protic solvent.3. Low reaction temperature or insufficient reaction time.4. Poor quality of reagents.1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions with bases like K₂CO₃.2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][9]3. Increase the reaction temperature (typically 50-100 °C) and monitor the reaction by TLC.[1]4. Use fresh, dry solvents and high-purity reagents.
Presence of unreacted isovanillin 1. Insufficient amount of base or alkylating agent.2. Incomplete reaction.1. Use a slight excess of the base (1.1-1.5 equivalents) and the alkylating agent (1.1-1.5 equivalents).[13]2. Increase the reaction time and/or temperature.
Formation of propene (from E2 elimination) 1. The phenoxide is acting as a base rather than a nucleophile.2. High reaction temperature.1. This is a competing reaction with secondary halides. While difficult to eliminate completely, using a less hindered base and a polar aprotic solvent can favor SN2.2. Avoid excessively high temperatures.
Formation of an unknown isomer (likely C-alkylation) 1. Use of a protic solvent.2. Presence of water in the reaction mixture.1. Ensure the use of a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[5][12]2. Use anhydrous solvents and reagents.
Difficulty in product purification 1. Presence of multiple byproducts.2. Similar polarity of product and starting material.1. Optimize reaction conditions to minimize side reactions.2. Utilize column chromatography for purification. A solvent system like petroleum ether:ethyl acetate can be effective.[14]

Experimental Protocols

Protocol 1: Standard Synthesis in a Polar Aprotic Solvent

This protocol is a general guideline and may require optimization.

Materials:

  • Isovanillin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of isovanillin (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60-80°C for 1 hour to ensure the formation of the potassium salt.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Maintain the temperature and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis using Phase Transfer Catalysis

Phase transfer catalysis can be an effective method, especially for reactions where one reactant is in an aqueous phase and the other in an organic phase. It can also accelerate reactions in a two-phase system.[15][16] A patent for the synthesis of the similar 3-ethoxy-4-methoxybenzaldehyde utilizes this method.[13]

Materials:

  • Isovanillin

  • Sodium Hydroxide (NaOH)

  • 2-Bromopropane

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Water

  • Toluene

Procedure:

  • Dissolve isovanillin (1 equivalent) and sodium hydroxide (1.2 equivalents) in water.

  • In a separate flask, dissolve 2-bromopropane (1.2 equivalents) and a catalytic amount of TBAB (e.g., 0.1 equivalents) in toluene.

  • Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at 50-70°C.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp - Reddit. (2017, September 28).
  • Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts.
  • The effect of reaction solvent on the SN2 reaction. (2020, March 31). [Video]. YouTube.
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
  • Why do Sn2 reactions need polar solvents? : r/OrganicChemistry - Reddit. (2016, November 27).
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. ChemTalk.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18). Thieme Chemistry.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Supporting Information For. The Royal Society of Chemistry.
  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson Ether Synthesis. Chem-Station Int. Ed. (2014, April 13).
  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26).
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). International Journal of Pharmaceutical Sciences and Research.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). MDPI.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • This compound (C11H14O3). PubChem.
  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (Patent No. CN107827722B). Google Patents.

Sources

Technical Support Center: Catalyst Selection and Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemistry, troubleshoot potential issues, and provide validated protocols to ensure a successful and efficient reaction.

The primary synthetic route to this compound is the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction involves the O-alkylation of the hydroxyl group using an isopropyl halide. Due to the nature of the reactants, this process is significantly enhanced by the use of a phase-transfer catalyst (PTC).

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic method for this compound?

The most robust and widely used method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane or isopropyl iodide) in an SN2 reaction.[2][3] To overcome the low solubility of the phenoxide salt in the organic solvent where the alkyl halide resides, Phase-Transfer Catalysis (PTC) is employed to facilitate the reaction.

Q2: Why is a catalyst necessary, and what is its role?

A catalyst is crucial for bridging the gap between the two immiscible phases present in the reaction. The starting isovanillin is typically deprotonated by an inorganic base (like potassium carbonate or sodium hydroxide), forming a salt that is soluble in an aqueous phase or insoluble in the organic solvent. The alkylating agent (e.g., 2-bromopropane) is soluble in the organic phase.

A Phase-Transfer Catalyst (PTC), typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase. The large, lipophilic alkyl groups of the PTC cation form an ion pair with the phenoxide, rendering it soluble in the organic solvent where it can react with the alkyl halide. This dramatically increases the reaction rate and yield.[4]

Below is a diagram illustrating the PTC cycle in this synthesis.

PTC_Mechanism Reactants_Org Isopropyl Halide (R-X) Catalyst_Complex [Q+ ArO-] (Soluble Ion Pair) Product_Org Product (this compound) Catalyst_Return [Q+ X-] (Catalyst Byproduct) Catalyst_Complex->Product_Org SN2 Reaction Catalyst_Aq PTC Catalyst (Q+ X-) Catalyst_Return->Catalyst_Aq Reactants_Aq Isovanillinate Anion (ArO-) + Base (M+ B-) Catalyst_Aq->Catalyst_Complex Ion Exchange

Caption: Phase-Transfer Catalysis (PTC) cycle for O-alkylation.

Q3: Which catalyst provides the best performance?

For O-alkylation of phenolic compounds, quaternary ammonium salts are the most effective phase-transfer catalysts. Tetrabutylammonium bromide (TBAB) is frequently the catalyst of choice due to its excellent solubility in both phases, high thermal stability, and efficiency.[5] Studies on similar etherification reactions have shown the following general order of activity for various PTCs: TBAB > Tetra-n-butyl ammonium hydrogen sulfate (TBAHS) > Tetra-n-propyl ammonium bromide (TPAB) > Tetraethyl ammonium bromide (TEAB).[4]

CatalystCommon AbbreviationKey AdvantagesTypical Loading
Tetra-n-butylammonium bromideTBABHigh efficiency, good solubility, robust5-10 mol%
Tetra-n-butylammonium hydrogen sulfateTBAHSEffective alternative to TBAB5-10 mol%
Benzyltriethylammonium chlorideTEBACCost-effective, suitable for many applications5-10 mol%
Ethyl triphenyl phosphonium bromideETPBGenerally less active for this transformation10 mol%
Q4: What are the optimal base and solvent choices?

The choice of base and solvent is critical and interdependent.

  • Bases : A moderately strong base is required to deprotonate the phenolic hydroxyl group of isovanillin.

    • Potassium Carbonate (K₂CO₃) : A common, effective, and easy-to-handle solid base. Its performance can be dependent on particle size, especially during scale-up.[6] Finer powders provide a larger surface area for reaction.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) : Stronger bases that can also be used, often in aqueous solutions, creating a liquid-liquid PTC system.

  • Solvents : Aprotic polar solvents are preferred as they effectively solvate the cations without interfering with the nucleophile.[7]

    • N,N-Dimethylformamide (DMF) : An excellent solvent for this reaction, promoting high yields.[8]

    • Acetonitrile (MeCN) : Another highly effective solvent that facilitates SN2 reactions.

    • Tetrahydrofuran (THF) : A good choice, particularly when using solid bases like K₂CO₃.[6]

A combination of K₂CO₃ as the base and DMF or Acetonitrile as the solvent is a reliable starting point for this synthesis.

Q5: What are the potential side reactions and how can they be minimized?

While the O-alkylation is the desired reaction, two main side reactions can occur:

  • C-alkylation : The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at an activated carbon on the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions. Using polar aprotic solvents helps to minimize this side reaction.[1]

  • Elimination (E2) : The alkylating agent, 2-bromopropane (a secondary halide), can undergo E2 elimination in the presence of a strong, sterically hindered base to form propene. The phenoxide ion is a relatively weak base, which minimizes this pathway. However, using excessively high temperatures or overly strong/hindered bases can increase the amount of elimination product.[2][3]

To minimize side reactions, it is advisable to maintain a moderate reaction temperature (e.g., 60-80 °C) and use a non-hindered base like K₂CO₃.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Isovanillin 1. Inactive catalyst. 2. Insufficient or low-quality base. 3. Low reaction temperature. 4. Water in the solvent.1. Use fresh, dry TBAB. 2. Use freshly ground, anhydrous K₂CO₃. For scale-up, ensure the particle size is small.[6] 3. Increase temperature to 70-80 °C. 4. Use anhydrous grade solvents.
Reaction Stalls at ~50% Conversion The catalyst has been poisoned or has precipitated out of the organic phase with the halide byproduct (e.g., KBr).Add a second charge of the catalyst (an additional 2-3 mol%) after 4-6 hours to reactivate the cycle.
Formation of Unknown Impurities 1. Side reactions (C-alkylation or elimination). 2. Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature. Confirm the identity of byproducts using LC-MS. 2. Do not exceed 80-90 °C. Ensure the reaction is run under an inert atmosphere (N₂) to prevent oxidation of the aldehyde.
Difficult Product Purification Residual catalyst (TBAB) or starting material co-eluting with the product during chromatography.1. Perform an aqueous work-up. Wash the organic layer thoroughly with water to remove the bulk of the catalyst and base. 2. If starting material persists, wash the organic layer with a dilute (1M) NaOH solution to extract the acidic isovanillin.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete (Check by TLC/LCMS) CheckYield Is Yield > 85%? Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield No GoodYield Process Complete CheckYield->GoodYield Yes CheckSM Starting Material Remaining? LowYield->CheckSM IncompleteRxn Root Cause: Incomplete Reaction CheckSM->IncompleteRxn Yes CheckByproducts Significant Side Products Formed? CheckSM->CheckByproducts No Sol_Incomplete Solutions: - Check Base/Catalyst Quality - Increase Temperature/Time - Use Anhydrous Solvent IncompleteRxn->Sol_Incomplete SideRxn Root Cause: Side Reactions CheckByproducts->SideRxn Yes WorkupIssue Root Cause: Work-up/Purification Loss CheckByproducts->WorkupIssue No Sol_SideRxn Solutions: - Lower Reaction Temperature - Confirm Base Choice - Use Inert Atmosphere SideRxn->Sol_SideRxn

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocol: Lab-Scale Synthesis

This protocol describes a standard lab-scale procedure for the synthesis of this compound.

Materials and Reagents:
  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 5 mL per gram of isovanillin)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

Caption: Experimental workflow from setup to final product.

  • Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add isovanillin (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and TBAB (0.1 eq).

  • Solvent and Reagent Addition : Add anhydrous DMF via syringe. Begin vigorous stirring and then add 2-bromopropane (1.5 eq) dropwise.

  • Reaction : Heat the mixture to 70 °C with continued stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours when the isovanillin spot has disappeared.

  • Work-up : Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing : Combine the organic extracts and wash them twice with deionized water, followed by one wash with brine to break up any emulsions.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to obtain the pure this compound.

References

  • Kumar, A., & Sharma, M. M. (2005). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis. Journal of Molecular Catalysis A: Chemical, 241(1-2), 124-135. [Link]
  • Jadhav, V. H., & Yadav, G. D. (2009). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. Chemical Engineering Journal, 152(2-3), 435-442. [Link]
  • Yadav, G. D., & Jadhav, V. H. (2005). Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase.
  • Kuethe, J. T., & Childers, K. G. (2008). Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. Organic Process Research & Development, 12(6), 1201–1208. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. This compound. [Link]

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Validation & Comparative

A-Comparative-Guide-to-the-Structural-Validation-of-3-Isopropoxy-4-methoxybenzaldehyde-by-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unequivocal structural confirmation of synthesized molecules is a cornerstone of scientific rigor. For a molecule such as 3-Isopropoxy-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways, even minor ambiguities in its structure can lead to significant deviations in downstream applications. This guide provides an in-depth, comparative analysis of the validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, contrasting expected spectral data with potential isomeric impurities and offering a robust experimental protocol.

The Imperative of Structural Certainty

This compound (C₁₁H₁₄O₃) presents a specific arrangement of functional groups on a benzene ring.[1][2] An incorrect assignment, for instance, confusing it with its isomer 4-Isopropoxy-3-methoxybenzaldehyde, could drastically alter its reactivity and biological activity. NMR spectroscopy stands as the gold standard for such structural elucidation, providing a detailed fingerprint of the molecular architecture through the chemical environment of ¹H and ¹³C nuclei.

Deciphering the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and signal splitting. For this compound, we anticipate a distinct set of signals that, when analyzed together, paint a clear picture of its structure.

Expected ¹H NMR Signals:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)~9.8 - 10.0Singlet (s)1HThe highly deshielded environment of the aldehyde proton results in a characteristic downfield shift.[3]
Aromatic (H-2, H-5, H-6)~6.9 - 7.5Multiplet (m)3HThe specific substitution pattern and the electronic effects of the isopropoxy and methoxy groups will lead to a complex splitting pattern in this region.
Isopropoxy (-OCH(CH₃)₂)~4.6 - 4.8Septet (sept)1HThe methine proton is coupled to the six equivalent methyl protons, resulting in a septet according to the n+1 rule.
Methoxy (-OCH₃)~3.8 - 3.9Singlet (s)3HMethoxy groups typically appear as a sharp singlet in this region.[4][5][6]
Isopropoxy (-OCH(CH₃)₂)~1.3 - 1.4Doublet (d)6HThe six methyl protons are equivalent and are coupled to the single methine proton, giving a doublet.

Comparative Analysis: Distinguishing from the 4-Isopropoxy-3-methoxybenzaldehyde Isomer

The key to distinguishing between the target molecule and its common isomer lies in the subtle shifts of the aromatic protons and the alkoxy groups. In the 4-isopropoxy isomer, the steric and electronic environment around these groups would be different, leading to predictable changes in their chemical shifts. While specific literature data for 4-Isopropoxy-3-methoxybenzaldehyde is less common, general principles of substituent effects on aromatic rings can be applied for a comparative prediction.[7]

G

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Signals:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)~190 - 195The carbonyl carbon is significantly deshielded and appears far downfield.[8]
Aromatic (C-O)~145 - 155Carbons attached to oxygen atoms are deshielded.
Aromatic (C-CHO)~130 - 137The carbon attached to the aldehyde group.[9]
Aromatic (C-H)~110 - 130Aromatic carbons typically resonate in this range.[8]
Isopropoxy (-OCH(CH₃)₂)~70 - 75The methine carbon attached to oxygen.
Methoxy (-OCH₃)~55 - 60Aromatic methoxy carbons typically appear in this region.[4][10][11]
Isopropoxy (-OCH(CH₃)₂)~20 - 25The equivalent methyl carbons of the isopropoxy group.

Comparative Analysis: The Isomeric Difference

The ¹³C chemical shifts are highly sensitive to the substitution pattern on the aromatic ring. A swap in the positions of the isopropoxy and methoxy groups would lead to noticeable changes in the chemical shifts of the aromatic carbons, particularly the ipso-carbons (carbons directly attached to the substituents). The symmetry of the molecule also plays a crucial role; in this compound, all aromatic carbons are unique, leading to six distinct signals in the aromatic region.[12] Any deviation from this would suggest the presence of an isomer or impurity.

G

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for such compounds and its residual peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C can serve as an internal reference.[3][9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[3][9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • 2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Conclusion: A Self-Validating System

By systematically analyzing the ¹H and ¹³C NMR spectra and comparing the data with established chemical shift ranges and the predicted spectra of potential isomers, a definitive structural validation of this compound can be achieved. The congruence of chemical shifts, integration values, and splitting patterns provides a self-validating system, ensuring the identity and purity of the compound. This rigorous approach is indispensable for researchers, scientists, and drug development professionals who rely on the precise molecular architecture of their chemical entities.

References

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Tousi, F., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 895-901.
  • Tousi, F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, 23347101.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • Dračínský, M., & Hodgkinson, P. (2007). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 72(13), 4949-4952.
  • ACD/Labs. Methoxy groups just stick out.
  • University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a.
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115).
  • PubChem. This compound.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group....
  • ResearchGate. 1 H NMR spectra indicate change in chemical shift of methoxy group....
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane.
  • SpectraBase. Benzaldehyde - Optional[1H NMR] - Chemical Shifts.
  • Royal Society of Chemistry. Supporting Information For.
  • Master Organic Chemistry. 13-C NMR - How Many Signals.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Compound Interest. a guide to 13c nmr chemical shift values.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. 5.5: Chemical Shift.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • PhytoBank. 13C NMR Spectrum (PHY0032058).
  • PubChemLite. This compound (C11H14O3).
  • YouTube. 1H NMR Chemical Shift.
  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

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A Comparative Guide to Confirming the Purity of 3-Isopropoxy-4-methoxybenzaldehyde by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-Isopropoxy-4-methoxybenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the impurity profile of the final drug product. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against other analytical techniques for the stringent purity assessment of this compound.

The Criticality of Purity for this compound

This compound (CAS No. 34123-66-5) is a substituted benzaldehyde derivative.[1][2] Its molecular formula is C11H14O3, and it has a molecular weight of 194.23 g/mol .[1] The synthesis of this compound, often involving the etherification of isovanillin, can introduce several process-related impurities. These may include unreacted starting materials (e.g., isovanillin), by-products from side reactions, or residual solvents. The presence of these impurities, even at trace levels, can have significant downstream consequences, potentially leading to the formation of undesired and potentially toxic by-products in the final API. Therefore, a robust and validated analytical method for purity determination is paramount.

HPLC-UV: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] When coupled with a UV detector, it becomes a highly effective tool for analyzing compounds that possess a UV chromophore, such as the benzaldehyde moiety in our target molecule.

The Rationale Behind the HPLC-UV Method

The choice of a reversed-phase HPLC method is predicated on the moderately polar nature of this compound and its potential impurities. A C18 column, with its non-polar stationary phase, provides excellent separation for a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, allows for the fine-tuning of the separation by adjusting the solvent gradient.

UV detection is particularly well-suited for aromatic aldehydes due to their strong absorbance in the UV region.[5][6] This intrinsic property eliminates the need for derivatization, simplifying the analytical workflow.[5][6]

Experimental Protocol: HPLC-UV Purity Assay

This section details a validated HPLC-UV method for the purity determination of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard (of known purity).

  • Sample of this compound to be tested.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (acetonitrile) to ensure a clean baseline.

  • Inject the reference standard solution five times to establish system suitability.

  • Inject the sample solution in duplicate.

  • After the sequence is complete, process the chromatograms.

5. Calculation of Purity: The purity of the sample is calculated using the area normalization method:

Purity (%) = (Area of the main peak in the sample chromatogram / Total area of all peaks in the sample chromatogram) x 100

Diagram of the HPLC-UV Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard injector Autosampler (Inject Sample) prep_std->injector prep_sample Weigh & Dissolve Test Sample prep_sample->injector pump Pump (Mobile Phase) pump->injector column C18 Column (Separation) injector->column detector UV Detector (254 nm) column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation

Caption: Workflow for purity determination by HPLC-UV.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a robust method, other analytical techniques can also be employed for purity assessment.[7][8][9] This section provides a comparative overview.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.[3][4]High resolution and sensitivity for UV-active compounds. Quantitative and validated methods are readily available.[10][11]Requires reference standards for impurity identification. Not suitable for non-UV active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[12]Excellent for volatile impurities (e.g., residual solvents). Provides structural information for impurity identification.[13]Requires derivatization for non-volatile compounds.[13] High temperatures can cause degradation of thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[14][15]A primary ratio method that does not require a specific reference standard for each impurity.[15][16] Provides structural information.[16]Lower sensitivity compared to chromatographic methods.[8] Requires a highly pure internal standard.[14]

Supporting Experimental Data (Hypothetical):

ParameterHPLC-UVGC-MSqNMR
Purity (%) 99.8599.80 (excluding non-volatiles)99.7
Limit of Detection (LOD) ~0.01%~0.005% (for volatile impurities)~0.1%
Analysis Time ~30 min~45 min~15 min

This data illustrates that while all three techniques can provide valuable purity information, HPLC-UV offers a good balance of sensitivity, resolution, and ease of use for this specific application.

Method Validation: Ensuring Trustworthiness and Reliability

A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[10][17] The validation of the HPLC-UV method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[11][18][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, a spiked sample, and a forced degradation sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study on a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[17][18]

Diagram of the Method Validation Process:

Validation_Process start Method Development specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision end Validated Method specificity->end range Range linearity->range accuracy->end precision->end range->end

Caption: Logical flow of the HPLC method validation process.

Conclusion

For the critical task of confirming the purity of this compound, HPLC-UV stands out as a highly reliable, sensitive, and robust analytical method. Its ability to separate and quantify the main component from potential impurities with high resolution makes it the preferred choice in a regulated pharmaceutical environment. While other techniques like GC-MS and qNMR offer complementary information, the validated HPLC-UV method provides the necessary confidence in the quality of this important synthetic intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

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  • Understanding the Latest Revisions to USP <621>. Agilent.
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  • What is qNMR (quantitative NMR) ?. JEOL Ltd.
  • USP-NF 621 Chromatography. Scribd.
  • What methods are used to test the purity of organic compounds?. TutorChase.
  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
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  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
  • How to determine the purity of newly synthesized organic compound?. ResearchGate.
  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org.
  • HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. Semantic Scholar.
  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Analysis of Aldehydes in Water by Head Space-GC/MS. J-Stage.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PubMed.
  • HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
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  • Supporting Information For. The Royal Society of Chemistry.
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation.
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A Comparative Analysis for Flavor Applications: 3-Isopropoxy-4-methoxybenzaldehyde vs. Ethylvanillin

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of flavor chemistry, the pursuit of novel and cost-effective compounds that can deliver consistent and impactful sensory experiences is paramount. While ethylvanillin has long been a cornerstone of the industry, valued for its potent vanilla-like profile, the exploration of other vanillin derivatives continues to yield promising alternatives. This guide provides a detailed comparative analysis of 3-Isopropoxy-4-methoxybenzaldehyde and ethylvanillin, offering a scientific framework for their evaluation in flavor applications. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in flavor formulation.

Introduction to the Molecules

At a glance, this compound and ethylvanillin share a similar benzaldehyde core structure, which is fundamental to their characteristic aroma profiles. However, the seemingly minor difference in their alkoxy substituents at the C3 position gives rise to distinct sensory and physicochemical properties.

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a synthetic compound that does not occur naturally.[1] It is a homologue of vanillin, with an ethoxy group replacing the methoxy group of vanillin.[2] This modification results in a flavor intensity that is approximately two to four times stronger than that of vanillin.[3]

This compound , on the other hand, is a less common flavorant. Its structure features an isopropoxy group at the C3 position and a methoxy group at the C4 position. While not as widely documented in flavor literature as ethylvanillin, it is used in the synthesis of flavor and fragrance compounds, particularly for creating vanilla-like aromas.[4]

Below is a visual representation of their chemical structures.

G cluster_ethyl Ethylvanillin cluster_iso This compound eth_ring Benzene Ring eth_cho CHO eth_ring->eth_cho C1 eth_oh OH eth_ring->eth_oh C4 eth_ethoxy O-CH2-CH3 eth_ring->eth_ethoxy C3 iso_ring Benzene Ring iso_cho CHO iso_ring->iso_cho C1 iso_isopropoxy O-CH(CH3)2 iso_ring->iso_isopropoxy C3 iso_methoxy O-CH3 iso_ring->iso_methoxy C4

Caption: Chemical structures of Ethylvanillin and this compound.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these two compounds is essential for understanding their behavior in different formulations and processing conditions.

PropertyThis compoundEthylvanillin
Molecular Formula C₁₁H₁₄O₃[5][6]C₉H₁₀O₃[7]
Molecular Weight 194.23 g/mol [5][6]166.17 g/mol [8]
Appearance Solid[6]Fine white or slightly yellow crystalline powder[7]
Odor Pleasant, sweet, balsamic[4]Strong, vanilla-like[7], 2-4 times more potent than vanillin[3]
Melting Point Not specified in search results76°C to 78°C[7]
Solubility Not specified in search resultsSoluble in alcohol, chloroform, ether, propylene glycol; 1 g dissolves in 100 ml of water at 50°C[7]
CAS Number 34123-66-5[5][6]121-32-4[7]

Comparative Flavor Profile

While both compounds are utilized for their vanilla-like characteristics, their sensory profiles exhibit notable differences.

Ethylvanillin is characterized by a strong, sweet, and creamy vanilla flavor.[7] Its profile is often described as being more intense and slightly sweeter than natural vanillin, with some perceiving caramel or chocolate-balsamic undertones.[1][9] This potency allows for lower usage levels, making it a cost-effective choice in many applications.

This compound is reported to have a sweet and balsamic odor, contributing to vanilla-like aroma profiles.[4] The presence of the bulkier isopropoxy group, in contrast to ethylvanillin's ethoxy group, likely influences its interaction with olfactory receptors, potentially resulting in a different aromatic character. A comprehensive sensory analysis is required to fully delineate its flavor profile in comparison to ethylvanillin.

Experimental Protocol for Sensory and Stability Evaluation

To provide a definitive comparison of these two flavor compounds, a structured experimental approach is necessary. The following protocols are designed to yield objective, quantitative data on their performance.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

The objective of this protocol is to identify and quantify the sensory attributes of this compound and ethylvanillin.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists with prior sensory evaluation experience.

    • Conduct screening tests for olfactory and gustatory acuity.

    • Train panelists over several sessions to develop a consensus vocabulary for describing the aroma and flavor of the two compounds. This should include reference standards for attributes like "sweet," "creamy," "woody," "smoky," "fruity," and "phenolic."

  • Sample Preparation:

    • Prepare stock solutions of this compound and ethylvanillin in a 50:50 ethanol-water solution at a concentration of 1% (w/v).

    • For evaluation, dilute the stock solutions in a neutral food matrix (e.g., a 5% sugar solution in water, or unflavored milk) to concentrations determined to be of equivalent perceived intensity during preliminary testing. This is crucial for a fair comparison.

  • Evaluation Procedure:

    • Present the samples to panelists in a randomized, blind-coded order.

    • Panelists will rate the intensity of each identified sensory attribute on a 15-cm line scale, anchored from "not perceptible" to "very strong."

    • Data will be collected using sensory analysis software.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in the sensory attributes between the two compounds.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

G start Start: QDA Protocol panel Panelist Selection & Training start->panel sample_prep Sample Preparation in Neutral Matrix panel->sample_prep evaluation Blinded, Randomized Evaluation sample_prep->evaluation data_collection Data Collection on 15-cm Line Scale evaluation->data_collection analysis Data Analysis (ANOVA, PCA) data_collection->analysis end_qda End: Comparative Sensory Profile analysis->end_qda

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Stability Testing in a Food Matrix

This protocol is designed to assess the chemical stability of the two compounds under conditions relevant to food processing, such as thermal stress.

Methodology:

  • Matrix Selection:

    • Choose a representative food matrix, such as a bakery dough or a UHT-processed beverage.

  • Sample Preparation:

    • Incorporate this compound and ethylvanillin into the food matrix at a known concentration (e.g., 100 ppm).

    • Prepare control samples with no added flavorant.

  • Stress Conditions:

    • Subject the samples to relevant processing conditions (e.g., baking at 180°C for 15 minutes, or UHT processing at 140°C for 4 seconds).

    • Store processed and unprocessed samples under controlled conditions (e.g., 25°C and 40°C) for a specified period, with samples taken at regular intervals (e.g., 0, 1, 3, and 6 months).

  • Analytical Method:

    • At each time point, extract the flavor compounds from the food matrix using an appropriate solvent extraction or solid-phase microextraction (SPME) method.

    • Quantify the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Plot the concentration of each compound over time for each storage condition.

    • Calculate the degradation kinetics (e.g., first-order rate constant) to compare the stability of the two compounds.

G start_stability Start: Stability Protocol matrix_selection Select Food Matrix start_stability->matrix_selection sample_prep_stability Incorporate Flavorants at Known Concentration matrix_selection->sample_prep_stability stress Apply Processing Stress (e.g., Thermal) sample_prep_stability->stress storage Store at Various Temperatures stress->storage sampling Sample at Time Intervals storage->sampling extraction Extract Flavor Compounds sampling->extraction quantification Quantify by HPLC or GC-MS extraction->quantification analysis_stability Analyze Degradation Kinetics quantification->analysis_stability end_stability End: Comparative Stability Data analysis_stability->end_stability

Caption: Workflow for Stability Testing.

Synthesis Considerations

The manufacturing process of a flavor ingredient can impact its cost and regulatory status.

Ethylvanillin is typically synthesized from catechol, which is first ethylated to produce guaethol. The guaethol is then condensed with glyoxylic acid, followed by oxidation and decarboxylation to yield ethylvanillin.[2] Other patented methods involve the use of p-cresol as a starting material.[10]

Information on the commercial synthesis of this compound is less readily available in the public domain, though laboratory-scale syntheses have been described.[11] The choice of starting materials and the complexity of the synthesis route will be critical factors in its commercial viability.

Conclusion and Recommendations

Ethylvanillin is a well-established, potent, and cost-effective flavorant with a clearly defined sweet, creamy, vanilla-like profile.[1][7] It is a reliable choice for a wide range of applications where a strong vanilla impact is desired.

This compound represents a more novel option. Based on its structure and limited available data, it is likely to offer a distinct nuance to the vanilla profile, potentially with more balsamic and less intensely sweet notes.[4] Its larger molecular size may also influence its volatility and, consequently, its aroma release in different food matrices.

For flavor chemists and product developers, the choice between these two compounds will depend on the specific application and desired sensory outcome.

G start Desired Flavor Profile? intense_vanilla Intense, Sweet, Creamy Vanilla start->intense_vanilla Yes novel_nuance Novel, Potentially Balsamic Nuance start->novel_nuance No ethyl Choose Ethylvanillin intense_vanilla->ethyl iso Evaluate this compound novel_nuance->iso

Caption: Decision pathway for flavorant selection.

It is strongly recommended that a comprehensive sensory and stability evaluation, as outlined in this guide, be conducted before committing to either compound in a commercial formulation. This will ensure that the selected flavorant meets all performance, stability, and sensory requirements for the intended application.

References

  • Wikipedia. (2023, December 2). Ethylvanillin.
  • GC Chemicals. (n.d.). Ethyl Vanillin | Allied Products.
  • PhytoChemia. (2017, March 31). Ethylvanillin and you.
  • The Science Behind Vanilla's Sensory and Emotional Appeal. (2025, January 7). The Science Behind Vanilla's Sensory and Emotional Appeal.
  • Ataman Kimya. (n.d.). VANILLIN ETHYL.
  • Olfactorian. (n.d.). Ethyl Vanillin | Perfume Material.
  • Huashihang Chemical. (n.d.). Ethyl vanillin 121-32-4 producing process.
  • Angelbio. (2025, August 7). Ethyl Vanillin Powder: The Secret to Enhanced Flavor Profiles.
  • Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.
  • Characterisation of vanilla extracts based on sensory properties and chemical composition. (2016, October 28). Characterisation of vanilla extracts based on sensory properties and chemical composition.
  • VANILLA FLAVOR EVALUATION BY SENSORY AND ELECTRONIC NOSE TECHNIQUES. (2006, April 1). VANILLA FLAVOR EVALUATION BY SENSORY AND ELECTRONIC NOSE TECHNIQUES.
  • ResearchGate. (n.d.). SENSORY FLAVOR PROFILE OF VANILLA EXTRACT IN MILK T1, Bourbon method;... | Download Scientific Diagram.
  • MDPI. (2024, August 20). Evaluating the Sensory Profiles of Taiwan and Madagascar Vanilla Beans: Impacts on Ice Cream Quality and Consumer Preferences.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • MySkinRecipes. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • ChemicalBook. (2025, July 16). 4-ISOPROPOXY-3-METHOXY-BENZALDEHYDE. Retrieved from https.www.chemicalbook.com/ChemicalProductProperty_EN_CB8256037.htm
  • ResearchGate. (2025, August 8). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations | Request PDF.
  • PubChem. (n.d.). Ethylvanillin.

Sources

A Comparative Guide to the Reactivity of 3-Isopropoxy-4-methoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of a starting material or intermediate is a critical decision point governed by factors of reactivity, selectivity, and cost. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely utilized, bio-based platform chemical, prized for its versatile reactivity.[1] A common derivative, 3-Isopropoxy-4-methoxybenzaldehyde, which is prepared from vanillin, offers a nuanced alternative. In this guide, we provide an in-depth comparison of the chemical reactivity of these two closely related benzaldehydes, supported by mechanistic insights and experimental considerations to inform your synthetic strategy.

Structural and Physicochemical Properties: The Foundational Differences

At a glance, the two molecules are structurally analogous, with the core difference being the substituent at the C3 position: a hydroxyl group in vanillin versus an isopropoxy group in its derivative.[2][3] This seemingly minor alteration imparts significant changes in their physicochemical properties and, consequently, their chemical behavior.

PropertyVanillinThis compound
Molecular Formula C₈H₈O₃[1][2]C₁₁H₁₄O₃[3]
Molecular Weight 152.15 g/mol [2][4]194.23 g/mol [3]
Appearance White to yellowish crystalline powder[2][5]Solid[6]
Melting Point 81-83 °C[4][7]Not specified, but expected to be lower than vanillin
Key Functional Groups Aldehyde, Phenolic Hydroxyl, Ether[1]Aldehyde, Ether
CAS Number 121-33-5[2]34123-66-5[3]

The most critical distinction is the presence of an acidic phenolic proton in vanillin, which is absent in this compound. This feature dramatically alters vanillin's reactivity profile, particularly in base-mediated reactions.

Analysis of Electronic and Steric Effects

The reactivity of an aromatic aldehyde is primarily dictated by the electronic nature of the substituents on the ring and the steric environment around the reactive sites.

Electronic Effects: A Tale of Two Donors

Both the hydroxyl (-OH) group of vanillin and the isopropoxy (-O-iPr) group are electron-donating groups (EDGs) that activate the benzene ring towards electrophilic aromatic substitution.[8][9] They exert their influence through two primary mechanisms:

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density at the ortho and para positions, making them more nucleophilic. This effect is strong for both groups.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, both groups withdraw electron density from the ring through the sigma bond. This effect is weaker than the resonance effect.

The key electronic difference arises in the presence of a base. Vanillin's phenolic proton can be abstracted to form a phenoxide anion (-O⁻). This phenoxide is an exceptionally powerful electron-donating group, dramatically increasing the nucleophilicity of the aromatic ring and influencing the reactivity of the entire molecule. The isopropoxy group, lacking this acidic proton, provides a constant, moderate level of electron donation regardless of the reaction pH.

Steric Hindrance: The Isopropoxy Bulk

The isopropoxy group is significantly larger and more sterically demanding than the hydroxyl group.[8][10] This steric bulk has profound consequences for reactions occurring at adjacent positions on the aromatic ring.

// Invisible nodes for positioning arrows v_steric [pos="1,2!", shape=point, style=invis]; i_steric [pos="4.5,2!", shape=point, style=invis];

v_steric -> i_steric [label="Increasing Steric Hindrance", fontsize=12, arrowhead=open, style=bold, color="#EA4335"]; }

Caption: Structural comparison highlighting increased steric bulk.

This hindrance primarily affects two sites:

  • The C2 Position: Electrophilic attack at the position ortho to the isopropoxy group is heavily disfavored.

  • The Aldehyde Group: The approach of bulky nucleophiles to the carbonyl carbon can be impeded.

Comparative Reactivity in Key Chemical Transformations

We will now explore how the interplay of these electronic and steric factors influences the reactivity of the two compounds in common synthetic reactions.

Nucleophilic Addition: The Aldol Condensation Case Study

The aldol condensation, a cornerstone of C-C bond formation, involves the reaction of an enolate with a carbonyl group. The reaction of vanillin with acetone is a classic example.[11]

Reactivity Analysis:

  • Vanillin: In the presence of a base (e.g., NaOH), vanillin is deprotonated to the phenoxide. This greatly enhances the electron-donating character of the C3 substituent, which slightly deactivates the aldehyde group toward nucleophilic attack by reducing its electrophilicity. However, the overall reaction is often efficient, and the phenoxide's solubility characteristics can be beneficial.

  • This compound: This compound does not form a phenoxide. Its aldehyde group is slightly more deactivated electronically than vanillin's (in its protonated state) due to the modest inductive effect of the isopropyl group. More importantly, the bulky isopropoxy group can sterically hinder the approach of the enolate nucleophile to the aldehyde carbonyl.

Expected Outcome: Vanillin is generally highly reactive in base-catalyzed aldol condensations. This compound may react more slowly or require more forcing conditions, but may offer cleaner reactions by avoiding side reactions related to the phenolic group.

dot graph G { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: General workflow for an Aldol Condensation reaction.

Experimental Protocol: Aldol Condensation of Vanillin with Acetone

  • Dissolve 3.90 g of vanillin in 30 mL of acetone in an Erlenmeyer flask.

  • In a separate beaker, dissolve 1.97 g of sodium hydroxide in 20 mL of water.

  • Add the NaOH solution to the vanillin/acetone solution while stirring. The solution will turn bright yellow and darken over time.

  • Stir the reaction mixture at room temperature for approximately 24 hours.

  • Slowly add 100 mL of 16% hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the activating -OH and -O-iPr groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern, the primary site for substitution is the C5 position, which is ortho to the activating group and meta to the deactivating aldehyde group.

Reactivity Analysis:

  • Vanillin: The powerful activating nature of the hydroxyl group makes vanillin highly susceptible to EAS. Reactions like bromination can be difficult to control and may lead to multiple substitutions.[9][12] The formation of the phenoxide under certain conditions makes the ring extremely reactive.

  • This compound: The isopropoxy group is also a strong activator, but less so than a phenoxide. Crucially, the steric bulk of the isopropoxy group effectively shields the C2 position, making substitution at the C5 position highly selective. This can be a significant synthetic advantage.

Expected Outcome: this compound is expected to provide higher selectivity for mono-substitution at the C5 position compared to vanillin, which may undergo over-reaction.

G

Caption: Predicted outcomes for electrophilic bromination.

Reactions Involving the C3-Substituent

This is the most significant point of divergence. The phenolic hydroxyl of vanillin is itself a reactive handle, while the ether linkage of the isopropoxy group is comparatively inert.

Vanillin-Specific Reactions:

  • O-Alkylation (Williamson Ether Synthesis): The phenolic proton can be removed by a base (e.g., K₂CO₃) and the resulting phenoxide can act as a nucleophile to attack an alkyl halide (e.g., 2-bromopropane). This is, in fact, the primary method for synthesizing this compound from vanillin.

  • O-Acylation (Esterification): The hydroxyl group can be readily esterified using acyl chlorides or anhydrides.[12]

These reactions are impossible for this compound, making vanillin a more versatile starting point for derivatization at this position.

Experimental Protocol: Synthesis of this compound from Vanillin

  • To a solution of vanillin (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-bromopropane or 2-iodopropane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion and Strategic Recommendations

The choice between vanillin and this compound is a strategic one based on the desired synthetic outcome.

  • Choose Vanillin when:

    • The unique reactivity of the phenolic hydroxyl group is required for subsequent derivatization (e.g., etherification, esterification).

    • The powerful activation of the phenoxide form is desired to drive reactions under basic conditions.

    • Cost is a primary driver, as vanillin is a readily available and inexpensive commodity chemical.

  • Choose this compound when:

    • High selectivity in electrophilic aromatic substitution at the C5 position is critical. The bulky isopropoxy group serves as an effective and practical directing group, preventing reactions at other sites.

    • The presence of an acidic proton would interfere with subsequent reaction steps (e.g., reactions involving strong bases, organometallics).

    • A more lipophilic analogue is desired for specific applications, such as improving solubility in nonpolar media.

By understanding the fundamental electronic and steric differences between the hydroxyl and isopropoxy substituents, researchers can make an informed decision, leveraging the unique reactivity profile of each molecule to achieve their synthetic goals with greater precision and efficiency.

References

  • Wikipedia. Vanillin. [Link]
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A Comparative Guide to the Biological Activities of 3-Isopropoxy-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from antimicrobial to anticancer and anti-inflammatory effects. This guide focuses on a specific, yet promising, member of this family: 3-isopropoxy-4-methoxybenzaldehyde and its derivatives. As a senior application scientist, this document aims to provide an in-depth, technically sound comparison of their biological potential, grounded in available experimental data and mechanistic insights.

Introduction: The this compound Scaffold

This compound, an ether derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), presents an intriguing molecular framework. The presence of both an isopropoxy and a methoxy group on the benzene ring modifies the lipophilicity and electronic properties of the molecule compared to its parent compounds, vanillin and isovanillin. These modifications can significantly influence the compound's pharmacokinetic profile and its interaction with biological targets. While direct and extensive biological data on this compound derivatives are still emerging, a wealth of information on structurally related vanillin and other benzaldehyde derivatives provides a strong foundation for predicting their therapeutic potential.[1][2][3]

This guide will synthesize the existing knowledge on related compounds to offer a comparative outlook on the anticipated biological activities of this compound derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key pathological feature of numerous diseases. Vanillin and its derivatives have been reported to possess significant anti-inflammatory properties, primarily by modulating the NF-κB and MAPK signaling pathways.[4]

Mechanism of Action:

The anti-inflammatory effects of many benzaldehyde derivatives are attributed to their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.[4] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds effectively block the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory cascade.

Diagram: Proposed Anti-inflammatory Mechanism

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces cytokines Inflammatory Mediators (TNF-α, IL-6, COX-2) genes->cytokines derivative This compound Derivative derivative->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB signaling pathway.

Experimental Data from Structurally Related Compounds:

While specific data for this compound derivatives is limited, studies on Schiff bases derived from other salicylaldehydes have shown potent anti-inflammatory activity.

Compound ClassAssayResultsReference
Salicylaldehyde Schiff BasesCOX-2 InhibitionCompound 1 exhibited an IC50 of 0.19 µM, more potent than celecoxib (IC50 = 0.29 µM).[5][6]
Imidazole Derived Schiff BasesProtein Denaturation InhibitionCompounds 5, 6, 7, 8, 12, 13, 14, and 21 showed excellent activity.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

  • Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

  • Compound Preparation: Dissolve test compounds (e.g., this compound derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a fluorescent substrate, and the test compound or a reference inhibitor (e.g., celecoxib for COX-2).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of benzaldehyde derivatives, particularly chalcones and Schiff bases, is well-documented.[8][9] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action:

Many chalcone derivatives, which can be synthesized from this compound, have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[8] This leads to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death. Furthermore, some benzaldehyde derivatives can inhibit the proliferation of cancer cells by arresting the cell cycle at different phases.

Diagram: General Anticancer Mechanism

G derivative This compound Derivative (e.g., Chalcone) cell Cancer Cell derivative->cell ros Increased ROS cell->ros Induces cell_cycle Cell Cycle Arrest cell->cell_cycle Induces mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis proliferation Inhibition of Proliferation cell_cycle->proliferation

Caption: General mechanisms of anticancer activity for benzaldehyde derivatives.

Comparative Cytotoxicity Data:

The following table presents IC50 values for various methoxy-substituted chalcone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound-derived chalcones.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Methoxy-4'-amino chalcone derivative 1K562 (Leukemia)10.83 ± 0.67[10]
Methoxy-4'-amino chalcone derivative 1HL-60 (Leukemia)1.76 ± 0.20[10]
Methoxy-4'-amino chalcone derivative 4K562 (Leukemia)8.65 ± 0.93[10]
Methoxy-4'-amino chalcone derivative 4HL-60 (Leukemia)1.57 ± 0.40[10]
Synthetic Chalcone 1MCF-7 (Breast)< 20
Synthetic Chalcone 5MCF-7 (Breast)< 20
Synthetic Chalcone 23MCF-7 (Breast)< 20
Synthetic Chalcone 25MCF-7 (Breast)< 20

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, K562) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial and Antioxidant Potential

Schiff bases and chalcones derived from substituted benzaldehydes have consistently demonstrated significant antimicrobial and antioxidant activities.[11][12][13]

Antimicrobial Activity:

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-known class of compounds with a broad spectrum of antimicrobial activity. The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their biological effects.

Comparative Antimicrobial Data:

The table below shows the minimal inhibitory concentration (MIC) values for chalcone derivatives of a structurally similar compound, 3-benzyloxy-4-methoxybenzaldehyde.

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)Reference
2a125250[11]
2b62.5125[11]
2c250500[11]
2d125250[11]
2e62.5125[11]
2f>500>500[11]
2g250500[11]
2h125250[11]
2i62.5125[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in a suitable broth medium to a standardized concentration.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity:

The antioxidant potential of phenolic compounds like vanillin and its derivatives is well-established.[12][13] They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Comparative Antioxidant Data:

The following table presents the IC50 values for the antioxidant activity of vanillin and some of its derivatives, which can serve as a reference for the potential of this compound derivatives.

| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Vanillin | 0.81 |[12][13][14] | | Vanillyl acetate (E-1) | 0.63 |[12][13][14] | | o-methoxy-p-methyl cyclohexan-1-ol (J-1) | 0.59 |[12][13][14] | | Vitamin C (Standard) | 0.44 |[12][13][14] |

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • Assay Procedure:

    • Mix the DPPH solution with the test compound solutions in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is still in its nascent stages, the extensive research on structurally analogous vanillin, isovanillin, and other benzaldehyde derivatives provides a compelling rationale for their investigation as potential therapeutic agents. The isopropoxy substitution offers a promising avenue for modulating the physicochemical properties of the parent scaffold, potentially leading to enhanced efficacy and improved pharmacokinetic profiles.

Future research should focus on the synthesis of a diverse library of this compound derivatives, including chalcones, Schiff bases, and other heterocyclic adducts. Systematic screening of these compounds for their anti-inflammatory, anticancer, antimicrobial, and antioxidant activities will be crucial to validate the predictions made in this guide and to identify lead candidates for further preclinical development. In-depth mechanistic studies will also be necessary to elucidate their precise modes of action and to identify their molecular targets. The insights provided in this guide serve as a foundational resource to stimulate and direct these future research endeavors.

References

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  • (PDF) Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2024).
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  • (PDF) Cycloalkanol from Derivatization Studies on Vanillin: Evaluation of Antioxidant Activity of Obtained Derivatives. (n.d.).
  • Cytotoxic Activity of Methoxy-4'-amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). [Source 13]
  • Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. (n.d.). [Source 14]
  • (PDF) Anti-inflammatory activity of novel Schiff bases by in vitro models. (2017).
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  • Methoxy-Substituted Chalcones: A Comparative Guide to Anticancer Activity. (2025). Benchchem. [Source 17]
  • Synthesis, characterization, molecular docking, ADMET prediction, and anti- inflammatory activity of some Schiff bases derived
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2015). Oriental Journal of Chemistry. [Source 19]
  • (PDF) Synthesis, characterization, molecular docking, ADMET prediction, and anti- inflammatory activity of some Schiff bases derived from salicylaldehyde as a potential cyclooxygenase inhibitor. (2023).
  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
  • Synthesis and SAR Studies of Potent Antioxidant and Anti-Inflammatory Activities of Imidazole Derived Schiff Base Analogues. (2017). Walsh Medical Media. [Source 22]
  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (2015).
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  • 4-isopropoxy-3-methoxybenzaldehyde (C11H14O3). (n.d.). PubChemLite. [Source 25]

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A Researcher's Guide to the Comparative Spectroscopic Analysis of Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Complexity of Alkoxybenzaldehydes

Alkoxybenzaldehydes are a pivotal class of organic compounds, serving as fundamental building blocks in pharmaceuticals, fragrances, and materials science. Their chemical behavior and utility are profoundly influenced by the nature and position of the alkoxy (-OR) group on the benzaldehyde framework. While isomers like o-, m-, and p-anisaldehyde (methoxybenzaldehyde) share the same molecular formula, the seemingly minor shift of a substituent dramatically alters their electronic properties, reactivity, and, consequently, their spectroscopic signatures.

This guide provides a comprehensive, comparative analysis of alkoxybenzaldehyde isomers using four cornerstone spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights and self-validating experimental protocols to ensure accurate identification and characterization.

The Foundational Principle: Electronic Effects in Action

To interpret the spectra of alkoxybenzaldehydes, one must first grasp the interplay between the electron-donating alkoxy group and the electron-withdrawing aldehyde group. The alkoxy group exerts a strong, position-dependent +M (mesomeric or resonance) effect and a weaker -I (inductive) effect. The aldehyde group exerts both -M and -I effects. This electronic tug-of-war governs the electron density distribution across the aromatic ring and dictates the energy required for various molecular transitions and vibrations, forming the basis of the spectral differences we observe.

Caption: Figure 1. Electronic effects of substituents.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In alkoxybenzaldehydes, the key transitions are the π→π* (involving the conjugated system of the benzene ring and carbonyl group) and the n→π* (involving the non-bonding lone pair electrons on the carbonyl oxygen).

The position of the alkoxy group significantly impacts the extent of conjugation. Ortho and para substitution allows for direct resonance interaction between the electron-donating alkoxy group and the electron-withdrawing aldehyde group. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to longer wavelengths (λmax) compared to benzaldehyde or the meta isomer. The meta isomer, lacking this direct conjugation, exhibits a λmax closer to that of unsubstituted benzaldehyde.[1][2][3]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane. The polarity of the solvent can influence λmax, so consistency is key for comparative analysis.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in the chosen solvent. Ensure complete dissolution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm. Use the pure solvent as a blank to zero the baseline.

  • Analysis: Identify the λmax for the primary π→π* transition for each isomer.

Comparative UV-Vis Data
CompoundIsomerTypical λmax (π→π*) (nm)Rationale for Shift
Benzaldehyde(Reference)~248 nm[4]Baseline conjugation of the benzene ring and aldehyde.
AnisaldehydeOrtho~315 nmExtended conjugation (+M effect); potential for intramolecular H-bonding.
(Methoxybenzaldehyde)Meta~255 nmMinimal resonance interaction; primarily inductive effects.
Para~285 nmStrong, direct "push-pull" resonance effect extending conjugation.

Note: Absolute λmax values can vary slightly based on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Vibrational Fingerprints

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which corresponds to the vibrational energies of specific chemical bonds. For alkoxybenzaldehydes, the most diagnostic peaks are the C=O stretch of the aldehyde, the C-O stretches of the ether, and the C-H stretches of the aldehyde and aromatic ring.

The electronic effects that influence UV-Vis spectra also modulate bond strength and, therefore, vibrational frequency. Conjugation in the ortho and para isomers weakens the C=O double bond by increasing its single-bond character through resonance. This results in a lower vibrational frequency (wavenumber, cm⁻¹) for the C=O stretch compared to the meta isomer.[5][6][7]

Caption: Figure 2. FT-IR experimental workflow.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Finely grind a small amount (1-2 mg) of the solid sample with spectroscopic-grade potassium bromide (KBr).[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of a pure KBr pellet. Then, place the sample pellet in the holder and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

  • Analysis: Identify the wavenumbers for the key diagnostic peaks.

Comparative FT-IR Data
CompoundIsomerC=O Stretch (cm⁻¹)Aldehyde C-H Stretches (cm⁻¹)Ar-O-C Stretch (cm⁻¹)
o-AnisaldehydeOrtho~1685~2850, ~2750~1250 (asym), ~1020 (sym)
m-AnisaldehydeMeta~1700~2845, ~2740~1260 (asym), ~1035 (sym)
p-AnisaldehydePara~1680~2840, ~2735~1255 (asym), ~1025 (sym)

Causality: The lower C=O stretching frequency in the ortho and para isomers is a direct consequence of resonance, which delocalizes electron density and weakens the carbonyl double bond.[7] The two distinct aldehyde C-H stretches around 2750 and 2850 cm⁻¹ are characteristic of aldehydes and help distinguish them from ketones.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. Chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus.

In alkoxybenzaldehydes, the chemical shifts of the aldehydic proton and the aromatic protons are highly diagnostic.

  • Aldehydic Proton (¹H NMR): This proton typically appears far downfield (9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (¹H NMR): The electron-donating alkoxy group strongly shields the ortho and para positions, shifting these protons upfield (to lower ppm values). The electron-withdrawing aldehyde group deshields all ring protons, especially those ortho and para to it. The final chemical shift of each aromatic proton is a net result of these competing effects.

  • Carbonyl Carbon (¹³C NMR): The carbon of the aldehyde group appears far downfield (~190 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra. Standard acquisition parameters for ¹H NMR include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • Analysis: Process the data (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shift, integration, and coupling patterns (multiplicity).

Comparative ¹H NMR Data (400 MHz, CDCl₃)
CompoundIsomerAldehyde-H (δ, ppm)OCH₃-H (δ, ppm)Aromatic-H (δ, ppm)
o-AnisaldehydeOrtho~10.49~3.92~7.00-7.85 (complex multiplet)
m-AnisaldehydeMeta~9.98~3.87~7.15-7.50 (complex multiplet)
p-AnisaldehydePara~9.88~3.88~7.00 (d), ~7.83 (d)

Interpretation: The para isomer presents the simplest aromatic spectrum: two distinct doublets, a classic sign of 1,4-disubstitution. The protons ortho to the aldehyde are strongly deshielded (~7.83 ppm), while the protons ortho to the methoxy group are shielded (~7.00 ppm). The ortho and meta isomers show more complex splitting patterns due to the different neighboring proton environments. The aldehydic proton in the ortho isomer is the most deshielded, potentially due to through-space interactions with the neighboring methoxy group.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then fragments in predictable ways.

For alkoxybenzaldehydes, common fragmentation pathways include:

  • Loss of a Hydrogen Radical: Formation of a stable [M-1]⁺ acylium ion.[9]

  • Loss of the Aldehyde Group: Cleavage of the C-CHO bond to lose a CHO radical (29 Da), leaving a [M-29]⁺ ion.

  • Loss of the Alkoxy Group: Cleavage can result in the loss of the alkoxy radical (e.g., •OCH₃, 31 Da).

  • Characteristic Aromatic Fragments: Generation of the stable benzoyl cation ([C₆H₅CO]⁺, m/z 105) and phenyl cation ([C₆H₅]⁺, m/z 77) is common.[9][10]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Analysis: Identify the molecular ion peak (M⁺•) and the major fragment ions. Propose fragmentation pathways that account for the observed peaks.

Comparative Mass Spectrometry Data
Compound (MW=136.15)IsomerMolecular Ion (M⁺•) m/zKey Fragment Ions (m/z)
AnisaldehydeOrtho136135 [M-H]⁺, 107 [M-CHO]⁺, 92, 77
(C₈H₈O₂)Meta136135 [M-H]⁺, 107 [M-CHO]⁺, 77
Para136135 [M-H]⁺, 108, 77

Distinguishing Isomers: While the primary fragmentation patterns are often similar, the relative intensities of the fragment ions can differ. For instance, the stability of the intermediate ions formed can be influenced by the substituent position, leading to variations in the abundance of certain fragments. However, MS is generally less effective at distinguishing these positional isomers than NMR.

Conclusion: A Multi-faceted Approach to Structural Elucidation

No single spectroscopic technique tells the whole story. A comprehensive and unambiguous identification of alkoxybenzaldehyde isomers relies on the synergistic interpretation of data from multiple methods.

  • NMR is unparalleled for definitively distinguishing positional isomers based on unique chemical shifts and coupling patterns.

  • FT-IR provides rapid confirmation of the key aldehyde and ether functional groups and offers clues to the substitution pattern through the C=O stretch frequency.

  • UV-Vis is a powerful tool for assessing the degree of electronic conjugation, clearly differentiating the meta isomer from the ortho and para isomers.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis.

By understanding the fundamental principles behind how molecular structure influences spectral output and by employing these self-validating protocols, researchers can confidently characterize alkoxybenzaldehydes, ensuring the integrity and success of their scientific endeavors.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
  • UCLA Chemistry & Biochemistry. (n.d.). IR: Aldehydes. [Link]
  • ResearchGate. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.).
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
  • University of Massachusetts. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

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The Isopropoxy Advantage: A Comparative Guide to 3-Isopropoxy-4-methoxybenzaldehyde as a Vanillin Ether Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, vanillin and its derivatives are indispensable scaffolds, prized for their versatile reactivity and inherent biological relevance.[1] While vanillin itself and its close relative, ethyl vanillin (bourbonal), have long been staples in the synthetic chemist's toolbox, the exploration of other vanillin ethers remains a fertile ground for innovation. This guide presents a comprehensive comparison of 3-isopropoxy-4-methoxybenzaldehyde against traditional vanillin ethers, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential advantages in various applications.

Introduction: Beyond the Familiar Scents of Vanillin

Vanillin, with its characteristic aldehyde, hydroxyl, and ether functional groups, provides multiple avenues for chemical modification, leading to a diverse array of derivatives with significant pharmacological activities.[1][2] The ether linkage at the 3-position, in particular, offers a strategic point for tuning the molecule's physicochemical properties. Ethyl vanillin, for instance, is known for its more potent aroma and flavor compared to vanillin, a direct consequence of the seemingly minor substitution of a methyl with an ethyl group.[3][4] This guide posits that a further increase in the steric bulk and lipophilicity of the alkoxy group, as seen in this compound, can offer tangible benefits in terms of reaction kinetics, product profiles, and the overall performance of downstream applications.

Physicochemical Properties: A Comparative Overview

The choice of a starting material in a synthetic workflow is often dictated by its fundamental physical and chemical properties. A comparison of this compound with vanillin and ethyl vanillin reveals key differences that can be leveraged in experimental design.

PropertyVanillinEthyl Vanillin (Bourbonal)This compound
Molecular Formula C₈H₈O₃[5]C₉H₁₀O₃C₁₁H₁₄O₃[6]
Molecular Weight 152.15 g/mol [5]166.17 g/mol [7]194.23 g/mol [6]
Melting Point 81-83 °C[8]77-78 °C[7]Solid (Melting point not specified in readily available literature)
Solubility Soluble in ethanol, ether, chloroform, and hot water.[5][8]Sparingly soluble in water; soluble in alcohol, ether, glycerol, and propylene glycol.[7][9]Predicted to have higher solubility in non-polar organic solvents compared to vanillin and ethyl vanillin due to the larger alkyl group.
Predicted XlogP 1.21.6[10]2.1[11]

The increasing molecular weight and predicted lipophilicity (XlogP) from vanillin to this compound suggest a trend towards enhanced solubility in organic solvents commonly used in synthesis, such as dichloromethane, tetrahydrofuran, and toluene. This can lead to more homogeneous reaction mixtures and potentially improved reaction rates and yields.

Synthesis and Characterization

The synthesis of this compound typically follows a Williamson ether synthesis pathway, starting from isovanillin. This method offers a straightforward and scalable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin in DMF, add potassium carbonate.

  • Stir the mixture at room temperature and add 2-bromopropane dropwise.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the synthesized compound can be confirmed by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the aldehydic proton, aromatic protons, methoxy group protons, and the isopropoxy group protons (a septet and a doublet).

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the carbons of the isopropoxy group.

  • FT-IR: Characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C stretching, and C-O stretching of the ether linkages.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Isovanillin [label="Isovanillin"]; Reagents [label="2-Bromopropane, K₂CO₃, DMF", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Williamson Ether Synthesis", shape=diamond, fillcolor="#FBBC05"]; Product [label="this compound"]; Purification [label="Column Chromatography", shape=ellipse, fillcolor="#FFFFFF"];

Isovanillin -> Reaction; Reagents -> Reaction; Reaction -> Product; Product -> Purification; } caption: "Synthesis workflow for this compound."

Comparative Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in chemical reactions. While direct comparative kinetic studies are not extensively available in the literature, we can infer the reactivity of this compound based on established principles of organic chemistry and data from related substituted benzaldehydes.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base is a cornerstone of many synthetic pathways in drug discovery. The rate of this reaction is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Aldehyde [label="Vanillin Ether"]; Amine [label="Primary Amine"]; Reaction [label="Schiff Base Formation", shape=diamond, fillcolor="#FBBC05"]; SchiffBase [label="Schiff Base"]; Water [label="Water"];

Aldehyde -> Reaction; Amine -> Reaction; Reaction -> SchiffBase; Reaction -> Water; } caption: "General scheme for Schiff base formation."

The electron-donating nature of the alkoxy groups on the aromatic ring slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the larger isopropoxy group in this compound may exert a more significant inductive effect compared to the methoxy and ethoxy groups, potentially leading to a subtle increase in the reaction rate. Furthermore, the increased steric hindrance of the isopropoxy group could influence the stereochemical outcome of reactions involving chiral amines.

Stability Under Reaction Conditions

The stability of the starting material and the final product is a critical factor in the overall efficiency of a synthetic process. Vanillin and its derivatives can be susceptible to degradation under harsh acidic or basic conditions.

  • Acidic Conditions: Under strongly acidic conditions, ether cleavage can occur. The bulkier isopropoxy group might offer some steric protection to the ether linkage, potentially enhancing its stability compared to the methoxy group of vanillin.

  • Basic Conditions: In the presence of strong bases, aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction. While this is a potential side reaction for all vanillin ethers, the steric bulk of the isopropoxy group could disfavor the formation of the tetrahedral intermediate, thereby suppressing this pathway.

Potential Applications in Drug Development

The unique physicochemical profile of this compound opens up new avenues for its application in medicinal chemistry.

  • Enhanced Lipophilicity: The increased lipophilicity imparted by the isopropoxy group can improve the ability of drug candidates to cross cellular membranes, potentially leading to enhanced bioavailability.

  • Modulation of Receptor Binding: The size and shape of the isopropoxy group can influence the binding affinity and selectivity of a molecule for its biological target. This provides a valuable tool for structure-activity relationship (SAR) studies.

  • Improved Metabolic Stability: The isopropoxy group may be less susceptible to enzymatic cleavage compared to smaller alkoxy groups, potentially leading to a longer in vivo half-life of drug candidates.

Conclusion

While vanillin and ethyl vanillin remain valuable and widely used building blocks, this compound presents a compelling alternative for researchers seeking to fine-tune the properties of their target molecules. The enhanced lipophilicity, potential for modulated reactivity, and improved stability profile conferred by the isopropoxy group make it a promising candidate for applications in drug discovery and fine chemical synthesis. Further experimental studies directly comparing the performance of this and other vanillin ethers will undoubtedly continue to expand the synthetic chemist's toolkit and pave the way for the development of novel and improved chemical entities.

References

  • ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
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  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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A Comprehensive Guide to Assessing the Antioxidant Properties of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Combating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules capable of donating electrons to neutralize ROS, are at the forefront of therapeutic strategies to mitigate oxidative damage. While natural and synthetic antioxidants are widely studied, the quest for novel, more potent, and safer antioxidants continues to be a critical area of research in drug development.

This guide focuses on 3-Isopropoxy-4-methoxybenzaldehyde, a vanillin derivative with a chemical structure suggestive of potential antioxidant activity. The presence of the methoxy and isopropoxy groups on the benzene ring can influence the electron-donating capacity of the molecule, a key determinant of antioxidant potential. This document provides a comprehensive framework for researchers to assess the antioxidant properties of this compound, comparing it with established antioxidants and detailing the requisite experimental protocols.

Chemical Profile of this compound

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₁H₁₄O₃[1][2][3]

  • Molecular Weight: 194.23 g/mol [1]

  • Structure:

    • A benzaldehyde core.

    • An isopropoxy group at position 3.

    • A methoxy group at position 4.

The antioxidant potential of phenolic compounds like benzaldehyde derivatives is often attributed to their ability to donate a hydrogen atom from a hydroxyl group or to delocalize an unpaired electron within the aromatic ring. While this compound lacks a free hydroxyl group, the electron-donating nature of the ether groups can enhance the stability of a radical cation formed upon electron donation, thereby contributing to its antioxidant capacity. Studies on other benzaldehyde derivatives have shown that the nature and position of substituents on the benzene ring significantly influence their antioxidant activity.[4][5][6]

Comparative Analysis of Antioxidant Capacity: A Proposed Experimental Framework

To rigorously evaluate the antioxidant potential of this compound, a multi-assay approach is recommended. This allows for the assessment of different antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[7] We will compare its performance against well-characterized standard antioxidants:

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a reference standard.[8]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant widely used as a food additive.[7]

The following table presents a hypothetical comparative analysis based on typical outcomes of the assays described in this guide. Note: These values are illustrative and would need to be determined experimentally.

CompoundDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (TEAC)FRAP Assay (mM Fe(II)/mM)
This compound To be determinedTo be determinedTo be determined
Ascorbic Acid~251.05~1.8
Trolox~401.00~1.5
BHT~600.92~1.2
  • IC₅₀: The concentration of the antioxidant required to scavenge 50% of the initial radical concentration. A lower IC₅₀ indicates higher antioxidant activity.

  • TEAC: Trolox Equivalent Antioxidant Capacity. It represents the concentration of a Trolox solution with the same antioxidant capacity as a 1 mM solution of the substance under investigation.

  • FRAP Value: Ferric Reducing Antioxidant Power, expressed as the concentration of an antioxidant having a ferric reducing ability equivalent to that of a 1 mM FeSO₄ solution.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[9][10][11]

Workflow:

DPPH_Workflow A Prepare DPPH solution in methanol C Mix DPPH solution with sample/standard A->C B Prepare serial dilutions of This compound and standards B->C D Incubate in the dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F ABTS_Workflow A Prepare ABTS radical cation (ABTS•+) solution C Mix ABTS•+ solution with sample/standard A->C B Prepare serial dilutions of This compound and standards B->C D Incubate in the dark (e.g., 6 min) C->D E Measure absorbance at 734 nm D->E F Calculate TEAC value E->F

ABTS Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water. [12] * Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [12] * Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm. [12] * Prepare serial dilutions of the test compound and standards as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solutions to respective wells. [13] * Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm. 4. Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve for Trolox and determine the TEAC value for this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [14] Workflow:

FRAP_Workflow A Prepare FRAP reagent C Mix FRAP reagent with sample/standard A->C B Prepare serial dilutions of This compound and standards (FeSO4) B->C D Incubate (e.g., 30 min at 37°C) C->D E Measure absorbance at 593 nm D->E F Calculate FRAP value E->F

FRAP Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh. * Prepare a standard curve using a series of FeSO₄ solutions (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solutions to respective wells. * Add 220 µL of the FRAP reagent to each well. 3. Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm. 4. Calculation:

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Use the standard curve to determine the FRAP value of this compound, expressed as mM Fe(II) equivalents.

Interpreting the Results and Mechanistic Insights

A strong performance in the DPPH and ABTS assays would suggest that this compound is an effective radical scavenger. A high FRAP value would indicate its potent reducing ability. By comparing the results across these three assays, a more complete picture of its antioxidant mechanism can be elucidated. For instance, some compounds may excel in HAT-based assays like DPPH, while others might be more effective in SET-based assays like FRAP.

Conclusion and Future Directions

This guide provides a robust framework for the initial assessment of the antioxidant properties of this compound. Based on the chemical structure and the known activities of related benzaldehyde derivatives, this compound represents a promising candidate for further investigation. Positive results from these in vitro assays would warrant progression to more complex studies, including cell-based assays to evaluate its protective effects against oxidative stress-induced cell death and in vivo studies to determine its bioavailability and efficacy in disease models. The systematic approach outlined here will enable researchers to generate reliable and comparable data, contributing to the ongoing search for novel and effective antioxidant therapies.

References

  • Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. ResearchGate.
  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. MDPI.
  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • FRAP Antioxidant Assay. G-Biosciences.
  • DPPH Antioxidant Assay. G-Biosciences.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. Journal of Chemical and Pharmaceutical Research.
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  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Abbkine.
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  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate.
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  • 3-Isopropoxy-2,4-dimethoxybenzaldehyde. PubChem.

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A Senior Scientist's Guide to the Synthesis of Substituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Benzaldehydes

Substituted benzaldehydes are not merely simple aromatic compounds; they are high-value cornerstone intermediates in the synthesis of a vast array of complex molecules. Their unique reactivity makes them indispensable starting materials in the pharmaceutical, agrochemical, and fine chemical industries. From the synthesis of blockbuster drugs like Sertraline and Tamiflu to the creation of fragrances and dyes, the efficient and selective production of substituted benzaldehydes is a critical challenge for the modern synthetic chemist.

This guide provides an in-depth, comparative analysis of the principal synthetic routes to these vital molecules. We will move beyond a simple recitation of reactions, focusing instead on the underlying mechanisms, strategic advantages, and practical limitations of each approach. The objective is to equip researchers, chemists, and process development professionals with the expert knowledge required to select the optimal synthetic route for their specific target, considering factors such as substrate scope, functional group tolerance, scalability, and overall efficiency.

I. Strategic Overview: Pathways to the Aldehyde

The synthesis of a substituted benzaldehyde can be approached from several distinct strategic standpoints, primarily dictated by the nature of the most readily available starting material. The choice of strategy is the first and most critical decision in the synthetic plan.

Synthetic_Strategies Start Starting Material Toluene Substituted Toluene Start->Toluene C-H Functionalization Benzyl_Alcohol Substituted Benzyl Alcohol Start->Benzyl_Alcohol C-O Bond Pre-installed Arene Activated Aromatic Ring Start->Arene C-H Functionalization Carboxylic_Acid Substituted Benzoic Acid Deriv. Start->Carboxylic_Acid C=O Pre-installed Oxidation_T Direct C-H Oxidation Toluene->Oxidation_T Oxidation_A Alcohol Oxidation Benzyl_Alcohol->Oxidation_A Formylation Electrophilic Formylation Arene->Formylation Reduction Partial Reduction Carboxylic_Acid->Reduction Product Substituted Benzaldehyde Oxidation_T->Product Oxidation_A->Product Formylation->Product Reduction->Product

Caption: Decision workflow for selecting a synthetic strategy.

II. Oxidation of Benzylic Precursors: A Reliable Workhorse

Oxidation of molecules already possessing a carbon at the correct oxidation state (benzyl alcohols) or one level below (toluenes) is a highly intuitive and common strategy.

A. Oxidation of Substituted Benzyl Alcohols

This is arguably the most versatile and widely used method for preparing substituted benzaldehydes on a laboratory scale. The prerequisite is the availability of the corresponding benzyl alcohol, which can often be readily prepared from the reduction of corresponding benzoic acids or esters.

Mechanistic Rationale: These reactions involve the removal of two hydrogen atoms from the benzylic carbon and the oxygen of the alcohol. The choice of oxidant is critical and determines the reaction's selectivity, functional group tolerance, and scalability. Common DMSO-based systems like the Swern oxidation are known for their mild conditions and broad applicability[1]. Modern methods focus on greener alternatives, such as using molecular oxygen with a photocatalyst like Eosin Y, which offers high yields and excellent chemoselectivity.[2][3]

Advantages:

  • High Yields & Clean Reactions: Generally provides high yields (often >90%) with minimal side products.

  • Excellent Functional Group Tolerance: Mild conditions tolerate a wide range of other functional groups on the aromatic ring.

  • Predictable: The outcome is highly reliable, making it a go-to method for complex molecule synthesis.

Disadvantages:

  • Requires Precursor Synthesis: Adds a step to the overall sequence if the benzyl alcohol is not commercially available.

  • Stoichiometric Waste: Classic methods using chromium reagents (PCC, PDC) or periodinanes (Dess-Martin) generate significant stoichiometric heavy metal or iodine-containing waste.

  • Safety/Operational Concerns: Swern-type oxidations require cryogenic temperatures (-78 °C) and generate foul-smelling dimethyl sulfide.

B. Direct Oxidation of Substituted Toluenes

The direct conversion of a methyl group on an aromatic ring to an aldehyde is highly atom-economical. Industrial production often relies on such methods.

Mechanistic Rationale: The primary challenge is preventing over-oxidation to the thermodynamically more stable benzoic acid[4][5]. Classic methods like the Étard reaction use chromyl chloride (CrO₂Cl₂) to form a stable intermediate complex which is then hydrolyzed to the aldehyde[6]. Other approaches involve radical halogenation of the methyl group followed by hydrolysis. Modern catalytic methods aim for higher selectivity using catalysts like MnO₂ or molybdenum-incorporated systems with H₂O₂ as the oxidant.[7][8]

Advantages:

  • Atom Economy: Utilizes readily available and inexpensive toluene derivatives.

  • Scalability: Many protocols are suitable for large-scale industrial production.

Disadvantages:

  • Over-oxidation: Selectively stopping at the aldehyde stage is a significant challenge, often leading to mixtures of aldehyde and carboxylic acid.[4]

  • Harsh Conditions: Often requires aggressive reagents (e.g., CrO₂, strong acids) or high temperatures, limiting functional group tolerance.[7]

  • Use of Toxic Reagents: The Étard reaction, for example, uses a carcinogenic chromium reagent.

III. Electrophilic Formylation: Building the Aldehyde Directly

When the starting material is an activated aromatic ring, direct formylation is a powerful strategy. These methods introduce the -CHO group in a single step via electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction

This is the premier method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10]

Mechanistic Rationale: The reaction proceeds via the formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11][12][13] This iminium ion is a weak electrophile that readily attacks electron-rich rings.[13] Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde.[14]

Vilsmeier_Haack_Mechanism DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Arene Electron-Rich Arene Arene->Sigma_Complex Electrophilic Attack Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt Rearomatization (-HCl) Hydrolysis Aqueous Workup (H₂O) Iminium_Salt->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: Key steps of the Vilsmeier-Haack reaction mechanism.

Advantages:

  • Mild Conditions: Operates under much milder conditions than Friedel-Crafts type reactions.

  • High Regioselectivity: Substitution typically occurs at the para position to activating groups, or at the most electron-rich and sterically accessible position.[11][14]

  • Broad Substrate Scope: Highly effective for phenols, anilines, and heterocycles like indoles and pyrroles.[13]

Disadvantages:

  • Limited to Activated Systems: Generally fails for electron-deficient or deactivated aromatic rings.[13]

  • Stoichiometric Reagents: Requires stoichiometric amounts of the formylating and activating agents.

IV. Reduction of Carboxylic Acid Derivatives: A Change in Oxidation State

If a substituted benzoic acid or its derivative (ester, nitrile, acid chloride) is the most accessible starting point, a partial reduction is the most logical path forward. The key is to use a reducing agent that can be stopped at the aldehyde stage without proceeding to the benzyl alcohol.[15]

Mechanistic Rationale: The challenge lies in the high reactivity of the aldehyde product compared to the starting material. To achieve selectivity, one can either use a sterically hindered and less reactive hydride source (like DIBAL-H for esters or nitriles) or convert the carboxylic acid into a derivative that is easily reduced but forms a stable intermediate. The classic Rosenmund reduction uses catalytic hydrogenation of an acyl chloride over a "poisoned" palladium catalyst to prevent over-reduction.[6] A more modern and versatile approach involves the use of Weinreb amides (N-methoxy-N-methylamides), which upon reduction with LiAlH₄ or DIBAL-H, form a stable chelated tetrahedral intermediate that collapses to the aldehyde only upon aqueous workup.[16][17][18]

Advantages:

  • Excellent Substrate Availability: Substituted benzoic acids are very common and often inexpensive starting materials.

  • High Selectivity (with right method): Weinreb amide and Rosenmund reduction protocols are highly selective for the aldehyde.

  • Good Functional Group Tolerance: Many modern reduction protocols tolerate a variety of functional groups.[19]

Disadvantages:

  • Requires Derivatization: The parent carboxylic acid often needs to be converted to a more reactive derivative (acid chloride, ester, amide) first.

  • Reagent Sensitivity: Hydride reagents like DIBAL-H and LiAlH₄ are moisture-sensitive and require inert atmosphere techniques.

  • Catalyst Poisoning: The Rosenmund catalyst is sensitive to impurities and can be difficult to prepare reproducibly.

V. Comparative Data and Protocols

To facilitate an evidence-based selection, the following table summarizes the performance of these key synthetic routes across different substrates.

MethodStarting MaterialKey ReagentsTemp. (°C)Typical YieldKey AdvantageKey DisadvantageRef.
Swern Oxidation 4-Methoxybenzyl alcohol(COCl)₂, DMSO, Et₃N-78 to RT90-98%High yield, excellent FG toleranceCryogenic, odor[1]
Photocatalytic Oxidation Benzyl alcoholEosin Y, O₂, Blue LEDRT93%Green, mild, selectiveRequires photoreactor[2]
Étard Reaction TolueneCrO₂Cl₂, CCl₄0 to RT60-75%Direct, atom-economicalToxic Cr(VI), over-oxidation
Vilsmeier-Haack AnisolePOCl₃, DMF0 to 9080-90%Excellent for e⁻-rich ringsFails on e⁻-poor rings[11][14]
Weinreb Amide Reduction N-methoxy-N-methyl-4-bromobenzamideDIBAL-H0 to RT85-95%No over-reduction, versatileRequires amide prep[16][17]
Rosenmund Reduction Benzoyl chlorideH₂, Pd/BaSO₄, Quinoline-S120-16075-90%Classic, good for acid chloridesCatalyst sensitivity[6]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

This protocol provides a representative example of a highly reliable and efficient formylation reaction.

Materials:

  • N,N-Dimethylaniline (12.1 g, 100 mmol)

  • Phosphorus oxychloride (POCl₃) (16.8 g, 110 mmol)

  • N,N-Dimethylformamide (DMF) (30 mL)

  • Ice, Water, Sodium Acetate, Diethyl Ether

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (30 mL) in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (110 mmol) dropwise with stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Electrophilic Substitution: Add N,N-dimethylaniline (100 mmol) dropwise to the freshly prepared Vilsmeier reagent. A vigorous exothermic reaction will occur. Maintain the temperature below 20 °C using the ice bath. After the addition is complete, heat the reaction mixture on a water bath at 40-45 °C for 2 hours.

  • Hydrolysis: Pour the cooled reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.

  • Workup: Add a solution of sodium acetate trihydrate (150 g in 200 mL water) to neutralize the mixture. An oily layer of p-dimethylaminobenzaldehyde will separate. Allow the mixture to stand for 2 hours to complete precipitation.

  • Isolation & Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize the solid from an ethanol-water mixture to afford pure p-dimethylaminobenzaldehyde. (Typical yield: 85-90%).

Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

VI. Conclusion and Future Outlook

The synthesis of substituted benzaldehydes is a mature field, yet it continues to evolve. While classic named reactions remain indispensable, the modern emphasis on green chemistry, catalytic processes, and atom economy is driving innovation. For laboratory-scale synthesis requiring high purity and broad functional group compatibility, the oxidation of benzyl alcohols and the reduction of Weinreb amides represent the gold standard. For bulk production from simple feedstocks, direct oxidation of toluenes and electrophilic formylation of activated arenes remain dominant.

The future will likely see further development in C-H activation/oxidation catalysts that can operate with higher selectivity under milder conditions, as well as novel formylating reagents that expand the scope of direct formylation to less activated aromatic systems. As drug development and materials science demand increasingly complex molecular architectures, a deep, mechanistic understanding of these foundational transformations will remain a critical asset for every synthetic chemist.

References

  • He, Z.-X., Yin, B., Li, X.-H., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. The Chemists' Cookbook. [Link]
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  • ACS Publications. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
  • Wang, F., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 11, 7154-7160. [Link]
  • Nasrollahzadeh, M., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10, 5707. [Link]
  • Chand, D. K., et al. (2010). Selective oxidation of toluene to benzaldehyde using Cu/Sn/Br catalyst system. Trade Science Inc. [Link]
  • Organic Chemistry Portal.
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  • University of North Carolina. Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Isopropoxy-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Isopropoxy-4-methoxybenzaldehyde

This compound, a key organic intermediate, serves as a critical building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical industry. Its structural motif is integral to the development of various active pharmaceutical ingredients (APIs). The economic viability and efficiency of producing this intermediate are paramount, directly influencing the final cost and accessibility of life-saving medications.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will move beyond a mere recitation of protocols to dissect the causality behind experimental choices, offering a cost-benefit analysis tailored for researchers, process chemists, and drug development professionals. Our focus is on providing actionable insights that balance yield, purity, cost, safety, and scalability.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and versatile method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary or secondary alkyl halide.[1][2] In our context, the starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective phenol. The hydroxyl group of isovanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropylating agent to form the desired ether product.

The general mechanism is outlined below:

G Isovanillin Isovanillin Phenoxide_Ion Isovanillin Phenoxide Isovanillin->Phenoxide_Ion Base Base Base Protonated_Base Conjugate Acid Base->Protonated_Base Isopropyl_Halide Isopropylating Agent (e.g., 2-Bromopropane) Product This compound Phenoxide_Ion->Product Halide_Ion Halide Salt Isopropyl_Halide->Halide_Ion

Caption: General workflow of the Williamson ether synthesis for this compound.

The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and isopropylating agent. These choices create a matrix of potential protocols, each with a unique cost-benefit profile.

Comparative Analysis of Synthesis Protocols

The synthesis of alkoxy benzaldehydes is a well-established field, with several methodologies available. A common approach involves the alkylation of a corresponding hydroxyl precursor. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a close analog, has been achieved with yields of about 80-85% by reacting isovanillin with ethylating agents like diethyl sulfate or ethyl halides.[3] These methods often employ solvents like DMF, which can complicate post-reaction work-up.[3]

For our target molecule, we will analyze two primary protocols based on the Williamson ether synthesis, representing common choices in both research and process chemistry settings.

Protocol 1: The Carbonate/DMF System

This method is a workhorse in medicinal chemistry labs due to its reliability and moderate conditions. It utilizes a relatively weak base, potassium carbonate (K₂CO₃), in a polar aprotic solvent, N,N-Dimethylformamide (DMF).

Experimental Protocol:

  • Reaction Setup: To a solution of isovanillin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reagent Addition: Add 2-bromopropane (1.2-1.5 eq.) to the suspension.

  • Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a significant volume of cold water to precipitate the crude product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Causality and Expertise:

  • Why K₂CO₃? Potassium carbonate is a mild, inexpensive, and easy-to-handle base. It is strong enough to deprotonate the acidic phenol (pKa ≈ 8.9) but not so strong as to cause significant side reactions.[5]

  • Why DMF? DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available for deprotonation. It also promotes the SN2 reaction by solvating the cation of the intermediate salt without solvating the phenoxide nucleophile, thus enhancing its reactivity.[2][6]

  • Why 2-Bromopropane? It offers a good balance of reactivity and cost. While 2-iodopropane is more reactive, it is significantly more expensive and less stable. 2-chloropropane is cheaper but less reactive, requiring harsher conditions.

Protocol 2: The Phase-Transfer Catalysis (PTC) System

This approach is highly attractive for larger-scale synthesis due to its use of inexpensive reagents and avoidance of anhydrous solvents. The reaction occurs in a two-phase system (aqueous and organic) facilitated by a phase-transfer catalyst.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve isovanillin (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., 20-50% w/w).

  • Reagent Addition: Add 2-bromopropane (1.2-1.5 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 4-8 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Work-up: After cooling, separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product often has high purity, but can be further purified by recrystallization or distillation.

Causality and Expertise:

  • How does PTC work? The tetrabutylammonium (TBA⁺) cation from TBAB pairs with the phenoxide anion (formed in the aqueous phase by NaOH) and transports it into the organic phase. In the organic phase, the "naked" and highly reactive phenoxide attacks the 2-bromopropane. The resulting bromide anion is then shuttled back to the aqueous phase by the TBA⁺ cation, completing the catalytic cycle.

  • Why NaOH? It is a very inexpensive and strong base, readily available in industrial quantities.

  • Why a two-phase system? This avoids the need for expensive, anhydrous, and often toxic polar aprotic solvents like DMF, making the process greener and more cost-effective on a large scale.[3] The work-up is also significantly simplified.

Quantitative and Cost-Benefit Data Summary

The selection of a synthesis method is a multi-variable decision. The following table provides a comparative summary to guide this process. Note: Costs are relative and intended for comparison; actual prices will vary by supplier and scale.

ParameterProtocol 1 (K₂CO₃/DMF)Protocol 2 (PTC/NaOH)Justification & Analysis
Typical Yield 70-85%85-95%The PTC method is often more efficient, driving the reaction to completion more effectively.[3]
Reaction Time 12-24 hours4-8 hoursPTC accelerates the reaction rate by efficiently bringing the reactants together.
Temperature 70-80 °C60-70 °CMilder conditions for the PTC method reduce energy costs and potential side reactions.
Reagent Cost ModerateLow NaOH is significantly cheaper than anhydrous K₂CO₃. Toluene is cheaper than anhydrous DMF.
Solvent Cost High (Anhydrous DMF)Low (Toluene/Water)The cost of purchasing, recovering, or disposing of DMF is a major economic factor.
Work-up/Purification Complex (DMF removal, Chromatography)Simple (Phase separation, Recrystallization)Avoiding DMF simplifies the entire downstream process, saving time and resources.
Scalability ModerateExcellent The PTC method is well-suited for industrial scale-up due to its cost-effectiveness and simple setup.
Safety/EHS Moderate (DMF is a reprotoxin)Favorable (Toluene is less toxic than DMF)Eliminating DMF significantly improves the environmental and safety profile of the synthesis.

Decision Logic for Method Selection

The choice between these protocols depends heavily on the specific goals of the synthesis. A logic diagram can help visualize this decision-making process.

DecisionTree cluster_Research Research & Development (Lab Scale) cluster_Production Process Chemistry & Manufacturing Start Select Synthesis Goal Goal_Research Goal: Small Quantity, High Purity, Reliability Start->Goal_Research Goal_Production Goal: Large Quantity, Low Cost, High Throughput Start->Goal_Production Method_DMF Decision: Use K2CO3/DMF Protocol Goal_Research->Method_DMF Reason_DMF Reasoning: - Reliable & well-documented - Easy for small-scale parallel synthesis - Solvent cost/removal is less critical Method_DMF->Reason_DMF Method_PTC Decision: Use PTC/NaOH Protocol Goal_Production->Method_PTC Reason_PTC Reasoning: - Low reagent & solvent cost - Faster reaction time - Simpler work-up & purification - Better safety & environmental profile Method_PTC->Reason_PTC

Caption: Decision tree for selecting a synthesis protocol based on application scale and priorities.

Conclusion and Recommendation

For the synthesis of this compound, the Williamson ether synthesis is the method of choice.

  • For small-scale laboratory synthesis , where expediency and reliability may outweigh cost considerations, the K₂CO₃/DMF protocol is a sound choice. It is a robust method familiar to most organic chemists, and the challenges of DMF removal are manageable at the gram scale.

  • For process development and large-scale manufacturing , the Phase-Transfer Catalysis (PTC) method is unequivocally superior. Its economic advantages, stemming from cheaper reagents and solvents, are compelling.[7][8] Furthermore, the faster reaction times, simpler work-up, and improved safety and environmental profile make it the logical choice for any commercially-driven synthesis. The initial investment in process optimization for the PTC system will yield significant long-term cost savings and operational efficiencies.

Ultimately, a thorough understanding of the underlying chemical principles and a clear definition of the project's primary objectives—be it speed, cost, or green chemistry—are essential for selecting the optimal synthetic route.

References

  • Buck, J. S. (1933). Synthesis of Iodinated Derivatives of Vanillin and Isovanillin. Journal of the American Chemical Society, 55(8), 3388-3390.
  • Kessar, S. V., et al. (1983). Regioselective Mono-O-alkylation of some Pyrocatechoxide Dianions. J. Chem. Soc., Chem. Commun., (7), 400–401.
  • Rhône-Poulenc Chimie (1998). Process for the preparation of isovanillin. U.S. Patent No. 5,786,516.
  • Wikipedia. (n.d.). Isovanillin.
  • Kinsinger, T., & Kazmaier, U. (2018). Supporting Information for... Org. Lett., 20(23), 7726-7730.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • LibreTexts Chemistry. (2020). The Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • CNIPA. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Chinese Patent No. CN107827722B.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Towler, G., & Sinnott, R. (2013). Economic Evaluation of Projects. ResearchGate.
  • MDPI. (2023). Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis.
  • PubChem. (n.d.). This compound CID 592092. National Center for Biotechnology Information.
  • Paul, V., et al. (2023). Economical production, optimization, and characterization of bio-vanillin... ResearchGate.
  • ResearchGate. (n.d.). Economic Evaluation of Projects.
  • MDPI. (2021). Techno-Economic Evaluation and Optimization of Batch, Fed-Batch and Multistage Continuous Crystallization Processes.
  • ResearchGate. (n.d.). Structural determination of vanillin, isovanillin and ethylvanillin....

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A Senior Application Scientist's Guide to the Characterization of 3-Isopropoxy-4-methoxybenzaldehyde Impurities: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of the key analytical techniques for the characterization of impurities in 3-Isopropoxy-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data and detailed, field-proven protocols.

The Importance of Impurity Profiling in Pharmaceutical Development

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds.[3][4][5] Understanding the impurity profile of a compound like this compound is not merely a regulatory hurdle; it is a critical component of robust process development and quality control. Impurities can arise from various sources, including the synthetic route, degradation of the API, or residual starting materials and reagents.[5]

Understanding the Impurity Profile of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane).[2][6][7]

Given this synthetic pathway, a logical impurity profile would include:

  • Starting Materials: Unreacted isovanillin.

  • By-products: Propene, formed via an E2 elimination side reaction, especially if a sterically hindered base is used or with secondary alkyl halides.[5][7]

  • Isomeric Impurities: While the primary reaction is O-alkylation, trace amounts of C-alkylation products could potentially form.[3]

  • Degradation Products: Benzaldehydes are susceptible to oxidation, which can lead to the formation of the corresponding benzoic acid (3-isopropoxy-4-methoxybenzoic acid).[3]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for the accurate and reliable characterization of these potential impurities. Each method offers distinct advantages and limitations.

Analytical TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification of non-volatile impurities, high precision and accuracy, robust and widely available.Requires chromophoric impurities for detection, may have limited peak capacity for very complex mixtures, structural information is not directly provided.
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High sensitivity and selectivity for volatile and semi-volatile impurities, provides structural information through fragmentation patterns.Not suitable for non-volatile or thermally labile compounds, derivatization may be required for some analytes.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Unrivaled for structural elucidation of unknown impurities, can provide quantitative information without a reference standard (qNMR).Relatively low sensitivity compared to chromatographic methods, can be complex to interpret for mixtures, requires higher sample concentrations.

Experimental Protocols and Illustrative Data

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and quantitative accuracy. A reversed-phase C18 column is an excellent starting point for the separation of moderately polar compounds like substituted benzaldehydes. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar isovanillin to the less polar this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Illustrative Data:

CompoundRetention Time (min)Relative Response Factor (RRF)Specification Limit (%)
Isovanillin5.21.1≤ 0.15
3-Isopropoxy-4-methoxybenzoic acid12.80.9≤ 0.10
This compound 18.5 1.0 ≥ 99.0

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh 10 mg of sample prep2 Dissolve in 10 mL of 50:50 Mobile Phase A:B prep1->prep2 inj Inject 10 µL prep2->inj sep Separation on C18 column with gradient elution inj->sep det UV Detection at 280 nm sep->det integ Integrate peak areas det->integ quant Quantify impurities using RRFs integ->quant

Caption: HPLC-UV workflow for impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC, such as residual solvents or volatile by-products like propene (though propene would require a specialized setup). The mass spectrometer provides definitive identification through characteristic fragmentation patterns. A non-polar column like a DB-5 is suitable for the separation of these aromatic compounds.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Illustrative Data and Fragmentation Analysis:

CompoundRetention Time (min)Key Fragment Ions (m/z)
Isovanillin10.8152 (M+), 151, 123, 95
This compound 14.2 194 (M+), 152, 151, 123
  • This compound: The molecular ion peak at m/z 194 is expected. A key fragmentation would be the loss of a propyl radical (C3H7) to give a fragment at m/z 151, or the loss of propene (C3H6) via a McLafferty-type rearrangement to give a radical cation at m/z 152, which corresponds to the molecular ion of isovanillin.

  • Isovanillin: The molecular ion peak is at m/z 152. Loss of a hydrogen radical gives a strong peak at m/z 151. Loss of a methyl radical from the methoxy group results in a fragment at m/z 137, and loss of CO from the aldehyde gives a fragment at m/z 124.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh 1 mg of sample prep2 Dissolve in 1 mL of Dichloromethane prep1->prep2 inj Inject 1 µL prep2->inj sep Separation on DB-5ms column with temperature program inj->sep ion Electron Ionization sep->ion mass_an Mass Analysis (m/z 40-400) ion->mass_an lib_search Library Search and Fragmentation Analysis mass_an->lib_search ident Identify Impurities lib_search->ident

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the gold standard for unambiguous structure elucidation. For impurity characterization, ¹H NMR provides a rapid assessment of the presence of impurities and their approximate quantity. Specific signals can be attributed to the main component and potential impurities based on their chemical shifts and coupling constants.

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

Illustrative ¹H NMR Data Interpretation:

CompoundAldehyde Proton (s, 1H)Aromatic ProtonsMethoxy Protons (s, 3H)Isopropoxy Protons
This compound ~9.8 ppm~7.4 (d), ~7.3 (dd), ~6.9 (d)~3.9 ppm~4.6 (septet, 1H), ~1.4 (d, 6H)
Isovanillin~9.8 ppm~7.4 (d), ~7.4 (dd), ~6.9 (d)~3.9 ppm-

The presence of unreacted isovanillin would be indicated by a broad singlet for the phenolic -OH proton (typically around 6.0-6.5 ppm, but can be variable). The key to distinguishing the main product from the isovanillin starting material in the ¹H NMR spectrum are the signals corresponding to the isopropoxy group: a septet around 4.6 ppm for the CH group and a doublet around 1.4 ppm for the two methyl groups. The integration of these signals relative to the aromatic or aldehyde protons can be used for quantification.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Interpretation prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.7 mL of CDCl₃ prep1->prep2 acq Acquire ¹H NMR spectrum (400 MHz) prep2->acq assign Assign chemical shifts and coupling constants acq->assign struct_elucid Elucidate structures of impurities assign->struct_elucid quant Quantify by integration assign->quant

Caption: NMR workflow for structural elucidation.

Conclusion: An Integrated Approach for Comprehensive Characterization

A comprehensive characterization of the impurities in this compound requires a multi-faceted analytical approach. HPLC-UV serves as a robust and reliable tool for routine purity testing and quantification of known impurities. GC-MS provides a powerful method for the identification of volatile and semi-volatile impurities, offering structural insights through fragmentation analysis. Finally, NMR spectroscopy is indispensable for the definitive structural elucidation of unknown impurities and for providing an orthogonal quantitative method. By judiciously employing these techniques in a complementary fashion, researchers and drug development professionals can ensure a thorough understanding of the impurity profile, thereby guaranteeing the quality, safety, and efficacy of their products.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

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A Researcher's Guide to Investigating the Cross-Reactivity Profile of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule is paramount to ensuring data integrity and predicting potential off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Isopropoxy-4-methoxybenzaldehyde, a vanillin derivative. While specific experimental data on this compound is not extensively available in public literature, this document outlines the established methodologies, predictive analyses, and detailed protocols to enable a thorough investigation of its interaction profile.

Introduction: Structural Rationale for Cross-Reactivity Assessment

This compound belongs to the vanilloid family of compounds, characterized by a benzene ring with methoxy and hydroxyl or alkoxy substitutions.[1] Its core structure is similar to vanillin and other related benzaldehydes, which are known to interact with various biological targets. This structural similarity is the primary reason for anticipating potential cross-reactivity with antibodies, enzymes, and receptors that recognize related molecules.

Key Structural Analogs for Comparison:

  • Vanillin: The foundational compound, differing by a hydroxyl group instead of the isopropoxy group.

  • Ethylvanillin (3-Ethoxy-4-methoxybenzaldehyde): A close structural analog used in flavoring and fragrances.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): A positional isomer of vanillin.

  • Capsaicin: A well-known vanilloid that interacts with the TRPV1 receptor.[1]

The potential for this compound to cross-react with targets of these analogs necessitates a rigorous experimental evaluation.

Predictive Analysis of Cross-Reactivity

Chemoinformatic tools can offer a preliminary assessment of potential cross-reactivity by comparing molecular similarities.[2] By analyzing 2D and 3D structural features, as well as physicochemical properties, we can predict the likelihood of a compound interacting with targets of structurally similar molecules.

Table 1: Physicochemical Properties of this compound and Key Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP
This compoundC₁₁H₁₄O₃194.23[3]2.1[3][4]
VanillinC₈H₈O₃152.151.21
EthylvanillinC₁₀H₁₂O₃180.201.8
4-Isopropoxy-3-methoxybenzaldehydeC₁₁H₁₄O₃194.23[5]2.1

The similarity in molecular weight and lipophilicity (XLogP) between this compound and its 4-isopropoxy isomer suggests they may have overlapping off-target profiles. The increased lipophilicity compared to vanillin, due to the isopropoxy group, may influence its binding to hydrophobic pockets in proteins.

Experimental Workflow for Assessing Cross-Reactivity

A multi-tiered approach is recommended to comprehensively evaluate the cross-reactivity of this compound. This involves a combination of immunoassays and biophysical methods.

experimental_workflow cluster_tier1 Tier 1: Immunoassays cluster_tier2 Tier 2: Biophysical Assays cluster_tier3 Tier 3: Cellular Assays ELISA Competitive ELISA SPR Surface Plasmon Resonance (SPR) ELISA->SPR Quantify binding kinetics WesternBlot Western Blot CellBased Cell-Based Reporter Assays WesternBlot->CellBased Functional validation TSA Thermal Shift Assay (TSA) SPR->TSA Validate interaction Compound 3-Isopropoxy-4- methoxybenzaldehyde Compound->ELISA Assess antibody binding Compound->WesternBlot Confirm specificity spr_workflow cluster_spr SPR Experimental Workflow Immobilization 1. Immobilize Target Protein (e.g., anti-vanillin Ab, TRPV1) Analyte_Injection 2. Inject 3-Isopropoxy-4- methoxybenzaldehyde (Analyte) Immobilization->Analyte_Injection Association 3. Monitor Association Phase Analyte_Injection->Association Dissociation 4. Monitor Dissociation Phase Association->Dissociation Regeneration 5. Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram Data (ka, kd, KD) Regeneration->Data_Analysis

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Immobilization: Immobilize the target protein (e.g., an antibody or receptor like TRPV1) onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Association/Dissociation: Monitor the binding (association) and unbinding (dissociation) phases in real-time.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Table (Hypothetical):

Table 2: Hypothetical SPR Binding Kinetics for Vanilloid Compounds to a Target Protein

Compoundka (1/Ms)kd (1/s)KD (M)
Vanillin1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
This compoundTo be determinedTo be determinedTo be determined
Ethylvanillin1.2 x 10⁵2.5 x 10⁻³2.1 x 10⁻⁸
Capsaicin3.0 x 10⁵1.0 x 10⁻³3.3 x 10⁻⁹

Potential Off-Target Interactions: Vanilloid Receptors

Given its vanilloid structure, this compound should be evaluated for its activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Cross-reactivity with this receptor could have significant physiological implications.

Recommended Assay: Calcium imaging assays using cells expressing TRPV1 can determine if this compound acts as an agonist or antagonist.

Conclusion and Future Directions

A thorough investigation into the cross-reactivity of this compound is essential for its reliable use in research and development. The methodologies outlined in this guide provide a robust framework for characterizing its binding specificity. By comparing its cross-reactivity profile to that of structurally related vanilloids, researchers can gain a comprehensive understanding of its potential off-target effects and ensure the validity of their experimental results. The generation of empirical data through these proposed studies will be a valuable contribution to the scientific community.

References

  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • BenchChem. (2025). A Researcher's Guide to Assessing Small Molecule Cross-Reactivity in Immunological Assays.
  • ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • PubMed. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.
  • ResearchGate. (n.d.). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection.
  • Novus Biologicals. (n.d.). Anti-Vanilloid R1/TRPV1 Antibodies.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). This compound.
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • NCBI Bookshelf. (2012). Immunoassay Methods.
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99%.
  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.
  • Novus Biologicals. (n.d.). Vanilloid R1/TRPV1 Antibody - BSA Free (NBP1-97417).
  • R&D Systems. (n.d.). Vanilloid R1/TRPV1 Products.
  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153.
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A Comparative Guide to the Properties of 3-Isopropoxy-4-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 3-Isopropoxy-4-methoxybenzaldehyde and its structurally related alternatives, namely vanillin, isovanillin, and ethyl vanillin. By presenting supporting experimental data and outlining key characterization protocols, this document serves as a technical resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction: A Family of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The reactivity of the aldehyde functional group and the overall physicochemical properties of the molecule are profoundly influenced by the nature and position of substituents on the aromatic ring.[1][2]

This guide focuses on this compound, a derivative of vanillin, and compares its properties to those of its more common parent compound, vanillin (4-hydroxy-3-methoxybenzaldehyde), its isomer isovanillin (3-hydroxy-4-methoxybenzaldehyde), and the closely related ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). Understanding the subtle yet significant differences imparted by the isopropoxy group in place of a hydroxyl or ethoxy group is crucial for rational molecular design and reaction optimization.

Comparative Analysis of Physicochemical Properties

The physical properties of these aldehydes, such as melting point, boiling point, and solubility, are dictated by their molecular structure. The substitution of the phenolic hydroxyl group in vanillin with an isopropoxy group in this compound eliminates the potential for intermolecular hydrogen bonding, leading to significant changes in these properties.

PropertyThis compound Vanillin Isovanillin Ethyl Vanillin
Molecular Formula C₁₁H₁₄O₃[3][4]C₈H₈O₃[5][6]C₈H₈O₃[7][8]C₉H₁₀O₃[9][10]
Molecular Weight 194.23 g/mol [3][4]152.15 g/mol [5][6][11]152.15 g/mol [8][12]166.17 g/mol [9][10]
Appearance Solid[4]White to light yellow crystalline powder[6][11]Yellow to light brown crystalline powder[7]White to off-white fine crystalline powder[9][13]
Melting Point Not specified; solid form reported[4]81-83 °C[11]113-116 °C[12]74-77 °C[9]
Boiling Point 297.9 °C (Predicted)[14]285 °C[5][11]179 °C at 15 mmHg[12]285 °C[9]
Solubility Data not availableSlightly soluble in water; freely soluble in alcohol, chloroform, ether[6][11]Sparingly soluble in water; soluble in acetone and methanol[7][12]Slightly soluble in water; soluble in alcohol, chloroform, ether[9][13]
CAS Number 34123-66-5[3][4]121-33-5[11]621-59-0[7][15]121-32-4[9][13]

Causality Behind Property Differences:

  • Melting and Boiling Points: Vanillin and isovanillin possess a hydroxyl group, allowing them to form strong intermolecular hydrogen bonds. This results in higher melting and boiling points compared to what would be expected for their molecular weight. Isovanillin's higher melting point compared to vanillin can be attributed to more effective crystal packing. This compound lacks this hydrogen-bonding capability, which generally leads to a lower melting and boiling point relative to isomers with hydroxyl groups, though its increased molecular weight will also be a factor.

  • Solubility: The hydroxyl group in vanillin and its analogs allows for hydrogen bonding with protic solvents like water and alcohols, enhancing their solubility. The replacement of this group with an ether linkage (isopropoxy) in this compound increases its lipophilicity, likely decreasing its solubility in polar solvents like water while increasing it in nonpolar organic solvents.

Spectroscopic Profile Comparison

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of these closely related molecules.[1] The electronic effects of the substituents directly influence the key signals in IR, NMR, and mass spectra.

Molecular Structures

G cluster_0 This compound cluster_1 Vanillin cluster_2 Isovanillin cluster_3 Ethyl Vanillin A B C D

Caption: Molecular structures of the compared benzaldehydes.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H Stretch: Vanillin, isovanillin, and ethyl vanillin will all exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. This peak will be absent in the spectrum of this compound.

  • C=O Stretch: The aldehyde carbonyl (C=O) stretching frequency is sensitive to the electronic effects of ring substituents.[1] It typically appears around 1670-1700 cm⁻¹. Electron-donating groups, like methoxy and isopropoxy, tend to decrease this frequency slightly compared to unsubstituted benzaldehyde (~1703 cm⁻¹).[1] The differences between the four compounds in this region are expected to be subtle.

  • C-O Stretches: All four compounds will show C-O stretching bands for the ether linkages in the 1200-1300 cm⁻¹ (aromatic ether) and 1000-1100 cm⁻¹ (aliphatic ether for the isopropoxy and ethoxy groups) regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): This is a highly characteristic singlet appearing far downfield, typically between 9.7 and 10.1 ppm, for all four compounds.

    • Aromatic Protons: The substitution pattern on the benzene ring gives rise to distinct splitting patterns for the aromatic protons (typically 6.8-7.8 ppm). The chemical shifts will be influenced by the electronic nature of the substituents.

    • Phenolic Proton (-OH): A broad singlet corresponding to the hydroxyl proton will be present for vanillin, isovanillin, and ethyl vanillin, which is absent for this compound.

    • Alkoxy Protons:

      • Methoxy (-OCH₃): A sharp singlet around 3.8-3.9 ppm will be present in all spectra.

      • Isopropoxy (-OCH(CH₃)₂): this compound will uniquely show a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two CH₃ groups around 1.3-1.4 ppm.

      • Ethoxy (-OCH₂CH₃): Ethyl vanillin will show a quartet for the -OCH₂- protons around 4.0-4.2 ppm and a triplet for the -CH₃ protons around 1.4-1.5 ppm.[10]

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): The aldehyde carbon will appear far downfield, typically between 190 and 195 ppm.

    • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the substituents, providing a unique fingerprint for each molecule.

    • Alkoxy Carbons: The carbons of the methoxy, ethoxy, and isopropoxy groups will have distinct signals in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of each compound: m/z 194 for this compound[3], m/z 152 for vanillin and isovanillin[6][8], and m/z 166 for ethyl vanillin.[10]

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl group (-CHO) or hydrogen radical. For this compound, a characteristic fragmentation would be the loss of a propylene molecule (C₃H₆) via McLafferty rearrangement from the isopropoxy group, leading to a prominent peak at m/z 152. The fragmentation of vanillin often involves the loss of a methyl radical from the methoxy group.

Reactivity and Applications

The electronic nature of the substituents on the aromatic ring governs the reactivity of the aldehyde. Electron-donating groups (EDGs) like alkoxy (-OR) and hydroxyl (-OH) groups increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2]

  • This compound: With two electron-donating alkoxy groups, this compound is expected to be less reactive in nucleophilic addition reactions compared to vanillin, which has one EDG and one moderately activating hydroxyl group. It is used as a chemical intermediate, for instance, in the synthesis of Apremilast, a PDE-4 inhibitor.[16]

  • Vanillin: As the primary component of vanilla extract, its main application is as a flavoring agent.[11][17] It also serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[17][18]

  • Isovanillin: This isomer of vanillin is also used as a flavoring agent and finds application as a selective inhibitor of aldehyde oxidase.[7][12][15]

  • Ethyl Vanillin: A synthetic compound with a vanilla-like aroma that is approximately three times more potent than vanillin.[9] It is widely used as a flavoring agent in foods and beverages.[13]

The oxidation of these substituted benzaldehydes to their corresponding benzoic acids is a common transformation, with the reaction rate being influenced by the substituents.[2][19] Electron-donating groups generally accelerate the rate of oxidation.[2]

Experimental Protocols for Characterization

To ensure the identity and purity of these aldehydes, a combination of physical and spectroscopic methods should be employed.

General Workflow for Aldehyde Characterization

G A Obtain Sample B Melting Point Determination A->B C Thin-Layer Chromatography (TLC) A->C D Spectroscopic Analysis A->D H Data Interpretation & Structure Confirmation B->H C->H E IR Spectroscopy D->E F NMR Spectroscopy (¹H, ¹³C) D->F G Mass Spectrometry D->G E->H F->H G->H

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of chemical reagents like 3-Isopropoxy-4-methoxybenzaldehyde requires a meticulous approach grounded in a thorough understanding of its properties and the regulatory landscape. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound, a benzaldehyde derivative, is a solid compound utilized in various synthetic organic chemistry applications. A comprehensive risk assessment is the foundation of safe disposal.

Based on available safety data, this compound presents the following hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[3][4]

  • Skin Sensitization: There is a potential for allergic skin reactions upon contact.[1][5]

The causality for stringent disposal protocols stems from these inherent hazards. Improper disposal, such as drain disposal or mixing with general waste, can lead to the contamination of water systems and pose a risk to public health and aquatic life.[6] Furthermore, adherence to disposal regulations is a legal requirement for all laboratories.[7][8]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Skin SensitizationH317: May cause an allergic skin reactionWarning
Specific target organ toxicityH335: May cause respiratory irritationWarning

Source: Compiled from multiple safety data sheets.[1][2][4][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[9][10]

All handling of this compound, especially during waste collection and consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11]

Step 1: Waste Segregation and Collection

The first critical step is the proper segregation of waste to prevent incompatible materials from coming into contact.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.

    • Also, place any contaminated consumables, such as weighing paper, gloves, and pipette tips, into this container.

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, compatible, and leak-proof container.

    • Ensure the container is suitable for organic solvents if they are used.

  • Empty Containers:

    • Thoroughly empty any original containers of the chemical.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous liquid waste.[11]

    • After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, following your institution's guidelines.[11]

Step 2: Labeling of Hazardous Waste

Proper labeling is a legal requirement and crucial for the safety of all personnel handling the waste. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date

Step 3: Storage of Hazardous Waste

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from drains and sources of ignition.

  • Segregated from incompatible materials.

  • Under the control of laboratory personnel.

Step 4: Arranging for Professional Disposal

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.

  • Follow your institution's protocol to request a hazardous waste pickup.

  • Ensure all documentation is completed accurately.

The rationale for professional disposal is rooted in regulatory compliance and the need for specialized treatment methods, such as high-temperature incineration, which are not feasible in a standard laboratory setting.[12] These methods are designed to completely destroy the chemical, preventing its release into the environment.

Decision-Making for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_processing Waste Processing & Segregation cluster_final Final Disposal A Unused/Contaminated This compound D Is the waste solid or liquid? A->D B Contaminated Labware (Gloves, Wipes, etc.) E Collect in labeled 'Hazardous Solid Waste' container B->E C Empty Original Container G Triple rinse with appropriate solvent C->G D->E Solid F Collect in labeled 'Hazardous Liquid Waste' container D->F Liquid J Store sealed containers in Satellite Accumulation Area E->J F->J H Collect rinsate in 'Hazardous Liquid Waste' container G->H I Deface label and dispose of container as non-hazardous G->I H->J K Contact EHS for pickup by licensed waste disposal company J->K

Caption: Disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[3]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

In case of personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[3][10]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][10]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

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  • Thermo Fisher Scientific Safety D
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  • Hazardous Waste Disposal Guide - Northwestern University
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA
  • Safe handling and disposal of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde waste - Benchchem
  • 4-Methoxybenzaldehyde Safety D
  • This compound AldrichCPR - Sigma-Aldrich
  • This compound | C11H14O3 | CID 592092 - PubChem
  • Form-Zero™Formalin Neutralizer - Newcomer Supply
  • Review of the Environmental F
  • 3-ISOPROPOXY-4-METHOXY-BENZALDEHYDE | 34123-66-5 - ChemicalBook
  • 4-isopropoxy-3-methoxy-benzaldehyde - Echemi
  • Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines - PubMed
  • Ethylvanillin | C9H10O3 | CID 8467 - PubChem
  • Hazardous Waste Management - NYSDEC
  • Assessing the environmental fate of chemicals of emerging concern: a case study of the polybromin
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  • Ethers as pollutants in groundwater: the role of reaction parameters during the aquasonolysis - PubMed

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Isopropoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. Handling chemical reagents like 3-Isopropoxy-4-methoxybenzaldehyde (CAS: 34123-66-5) requires a nuanced understanding of its specific hazard profile to implement appropriate safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring both personal safety and data integrity. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.

Hazard Profile Analysis: The "Why" Behind the PPE

Understanding the intrinsic hazards of a chemical is the critical first step in risk mitigation. This compound is not benign; its hazard classifications, as defined by the Globally Harmonized System (GHS), dictate the necessary protective measures.[1] The compound is a solid, which means the risk of inhaling airborne dust during handling is a primary concern.[2]

Table 1: GHS Hazard Profile of this compound

GHS Hazard CodeHazard StatementPractical Implication in the Laboratory
H302 Harmful if swallowedIngestion can lead to acute toxic effects. This underscores the importance of strict hygiene rules, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1][3][4]
H315 Causes skin irritationDirect contact with the solid or solutions can cause localized redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[1][5]
H317 May cause an allergic skin reactionBeyond simple irritation, repeated exposure may lead to skin sensitization, where subsequent low-level contact can trigger a more severe allergic response.[3][4]
H319 Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes, making proper eye protection mandatory at all times.[1][3][4][5]
H335 May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This hazard is best controlled through engineering controls like a chemical fume hood.[1][5]

Core PPE Protocol: A Multi-Layered Defense

Based on the hazard analysis, a multi-layered approach to PPE is required. The selection of PPE should be tailored to the specific task and the quantities of material being handled.

Table 2: Recommended PPE Levels by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemically resistant gloves (e.g., Nitrile)Standard lab coatNot required unless package is damaged
Weighing & Small Transfers (<10g) Safety glasses with side shieldsChemically resistant gloves (e.g., Nitrile)Standard lab coatMandatory use of a chemical fume hood or ventilated balance enclosure.
Bulk Transfers & Reactions (>10g) Chemical safety goggles. Face shield recommended.Chemically resistant gloves (e.g., Nitrile)Chemically resistant lab coat or apron over standard lab coat.Mandatory use of a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemically resistant gloves (e.g., Butyl rubber)Impervious gown or chemical-resistant suitAir-purifying respirator (APR) with P100 particulate filters.
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any task.[6][7] When handling larger quantities or when there is a significant splash risk, upgrade to chemical safety goggles, which provide a full seal around the eyes. A face shield should be worn over goggles during bulk transfers to protect against splashes.[8]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. The principle of "double gloving" can provide additional protection during high-risk procedures. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[6]

  • Body Protection: A clean, long-sleeved lab coat is the minimum requirement to protect skin and personal clothing.[9] Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.

  • Respiratory Protection: The primary method for controlling respiratory hazards is through engineering controls.[5] Always handle this compound powder inside a certified chemical fume hood to capture dust at the source.[5] If a fume hood is not available or in the event of a large spill outside of containment, a NIOSH-approved respirator with appropriate cartridges (e.g., P100 particulate filter) must be used.[7][10]

Operational Workflow: Safe Handling from Receipt to Disposal

A robust safety plan integrates PPE use into a comprehensive workflow. The following diagram and procedural steps outline the lifecycle of handling this chemical in the lab.

PPE_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Assess Task (e.g., Weighing, Reaction) B 2. Verify Engineering Controls (Fume Hood Airflow) A->B C 3. Select Task-Specific PPE (Reference Table 2) B->C D 4. Locate Safety Equipment (Spill Kit, Eyewash) C->D E 5. Don PPE (Correct Sequence) D->E F 6. Perform Chemical Handling E->F G 7. Decontaminate Work Area F->G H 8. Doff PPE (Avoid Contamination) G->H I 9. Dispose of Waste (PPE & Chemical) H->I J 10. Wash Hands Thoroughly I->J J->A Begin Next Task

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.